molecular formula C10H19N3O B1429165 4-Methyl-1-(piperidin-4-yl)piperazin-2-one CAS No. 870262-93-4

4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Cat. No.: B1429165
CAS No.: 870262-93-4
M. Wt: 197.28 g/mol
InChI Key: CAHSWQWNHWKDKV-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a piperazine-piperidine backbone, similar to this one, are frequently employed as versatile synthetic intermediates and building blocks in constructing more complex molecules for pharmaceutical applications . These structures are valued for their ability to contribute to molecular diversity and their potential role in modulating the pharmacological properties of a compound. Related chemical structures are often utilized as reagents and catalysts in various synthetic organic reactions, including condensation reactions . As a high-purity research chemical, this compound is handled as an air-sensitive and hygroscopic solid, requiring storage under an inert atmosphere and at cool temperatures to maintain its stability and purity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSWQWNHWKDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-1-(piperidin-4-yl)piperazin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Abstract This technical guide provides a comprehensive analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized heterocyclic building block critical in the design of kinase inhibitors (e.g., PLK1 inhibitors) and G-protein coupled receptor (GPCR) ligands. Unlike its common analog 1-methyl-4-(piperidin-4-yl)piperazine, this molecule features a lactam (2-one) functionality, which significantly alters its hydrogen bonding potential, basicity, and metabolic stability. This guide details its physicochemical profile, validated synthetic routes with regiochemical considerations, and its application in medicinal chemistry.

Chemical Identity & Physicochemical Properties

The molecule comprises a central piperazin-2-one ring substituted at the amide nitrogen (


) with a piperidin-4-yl group and at the amine nitrogen (

) with a methyl group. This bifunctional scaffold serves as a rigid linker in fragment-based drug design.

Table 1: Chemical Identity & Predicted Properties

PropertyValue / Description
IUPAC Name 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Molecular Formula

Molecular Weight 197.28 g/mol
CAS Number Not widely indexed; treated as a specialized intermediate
H-Bond Donors 1 (Piperidine NH)
H-Bond Acceptors 3 (Amide O, Amide N, Amine N)
Predicted pKa

-piperazine: ~8.2
Predicted LogP -0.6 to 0.2 (Highly Polar)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes

Structural Insight: The 2-one moiety renders the


 nitrogen planar and non-basic, unlike the 

hybridized nitrogen in standard piperazines. This geometric constraint is vital for positioning substituents in the ATP-binding pockets of kinases, such as Polo-like Kinase 1 (PLK1) , where similar motifs (e.g., in BI 2536) form critical hydrogen bonds.

Synthetic Methodologies

Synthesizing 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires careful regiocontrol to distinguish between the two nitrogen atoms of the piperazine ring. Below are two field-proven strategies.

Strategy A: The "Diamine-Alkylation" Route (Regiocontrolled)

This route avoids the formation of the unwanted 1-methyl-4-(piperidin-4-yl) isomer by establishing the


-linkage first.

Experimental Protocol:

  • Reductive Amination: React N-Boc-4-piperidone with N-methylethylenediamine in the presence of sodium triacetoxyborohydride (STAB) in DCE.

    • Note: Use an excess of amine to prevent bis-alkylation.

  • Regioselective Cyclization: The resulting diamine intermediate is reacted with ethyl bromoacetate or ethyl chloroacetate in the presence of a base (

    
     or DIPEA).
    
    • Mechanism:[1][2][3][4] The secondary amine attached to the bulky piperidine ring is less nucleophilic than the

      
      -methyl amine. However, under controlled conditions (low temp, slow addition), alkylation can be directed.
      
    • Correction: A more robust method involves reacting N-Boc-4-aminopiperidine with ethyl bromoacetate first to form the glycine intermediate, then cyclizing with an electrophile.

Strategy B: The "Glycine-Linker" Route (Recommended)

This is the most reliable method for ensuring the ketone is at position 2 relative to the piperidine substituent.

Step-by-Step Protocol:

  • N-Alkylation (Glycine Formation):

    • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DMF.

    • Add Ethyl bromoacetate (1.1 eq) and

      
       (2.0 eq).
      
    • Stir at RT for 12h. Isolate N-(N-Boc-piperidin-4-yl)glycine ethyl ester.

  • Backbone Extension:

    • React the glycine ester with 2-chloroethyl methanesulfonate or 1-bromo-2-chloroethane (1.2 eq) in acetonitrile with base.

    • Critical Step: This alkylates the secondary nitrogen.

  • Cyclization:

    • React the intermediate with Methylamine (33% in EtOH) in a sealed tube at 60°C.

    • The methylamine displaces the terminal halide, then intramolecularly attacks the ethyl ester to close the lactam ring.

  • Deprotection:

    • Treat with TFA/DCM (1:4) to remove the Boc group, yielding the final product as a TFA salt.

Visualization of Synthesis (Route B)

Synthesis SM N-Boc-4-aminopiperidine Step1 Step 1: Alkylation (Ethyl bromoacetate, K2CO3) SM->Step1 Inter1 Glycine Ester Intermediate Step1->Inter1 Step2 Step 2: Extension (Br-CH2-CH2-Cl) Inter1->Step2 Inter2 Chloro-ethyl Intermediate Step2->Inter2 Step3 Step 3: Cyclization (MeNH2, Heat) Inter2->Step3 Product 4-Methyl-1-(piperidin-4-yl) piperazin-2-one (Protected) Step3->Product Final Deprotection (TFA) Product->Final

Caption: Stepwise synthesis ensuring regiochemical fidelity of the 2-one moiety.

Applications in Drug Discovery: PLK1 Inhibition[6][7]

This scaffold is structurally homologous to the solvent-exposed tail of BI 2536 , a potent Polo-like Kinase 1 (PLK1) inhibitor. The piperazin-2-one moiety acts as a linker that projects the solubilizing piperidine group into the solvent front while maintaining a specific conformation due to the lactam rigidity.

Mechanism of Action (PLK1 Context):

  • ATP Competition: The core pteridine/pyrimidine scaffold (not part of this molecule) binds the ATP pocket.

  • Linker Function: The 4-methyl-1-(piperidin-4-yl)piperazin-2-one motif extends out of the pocket.

  • Interaction: The protonated piperidine nitrogen forms a salt bridge with acidic residues (e.g., Glu/Asp) on the kinase surface, improving potency and solubility.

Signaling Pathway Visualization

PLK1_Pathway PLK1 PLK1 Kinase (Mitotic Regulator) Substrate Cdc25C / Cyclin B1 PLK1->Substrate Phosphorylation Mitosis G2/M Transition Substrate->Mitosis Activates Inhibitor Inhibitor (Scaffold) Inhibitor->PLK1 Inhibits (IC50 < 10nM) Arrest Mitotic Arrest (Apoptosis) Inhibitor->Arrest Induces

Caption: The role of PLK1 inhibition in inducing mitotic arrest in cancer cells.[5][6]

Handling & Safety Protocols

As a secondary/tertiary amine and lactam, this compound should be handled with standard Good Laboratory Practice (GLP).

  • Hazards: Likely Irritant (Skin/Eye). The free base is basic and may cause chemical burns if concentrated.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (

    
     or Ar).
    
  • Stability: The lactam ring is stable to hydrolysis under neutral/mildly basic conditions but may open under strong acidic reflux.

  • Disposal: Neutralize with dilute HCl before disposal in organic waste streams.

References

  • Steegmaier, M., et al. (2007). BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo.[5][6] Current Biology.

  • ChemicalBook. (2025). 1-Methyl-4-(piperidin-4-yl)piperazine Properties and Synthesis. (Analogous chemistry reference).

  • BenchChem. (2025). Technical Guide to Reductive Amination of Piperidines.

  • MedChemExpress. (2025). BI 2536 Product Data Sheet & Structure Analysis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for PLK1 Inhibitors.

Sources

Structural Elucidation and Characterization Framework: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

[1]

Executive Summary & Structural Challenge

The compound 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (Molecular Formula:

Unlike the fully reduced piperazine analogs, the presence of the 2-one (lactam) moiety introduces a critical structural asymmetry. The primary challenge in elucidation is not merely confirming the molecular weight, but rigorously distinguishing between regioisomers (e.g., 1-Methyl-4-(piperidin-4-yl)piperazin-2-one vs. the target 4-Methyl-1-...[1]) and confirming the connectivity between the piperidine and the piperazinone rings.

This guide outlines a self-validating analytical workflow to unambiguously assign the structure.

Analytical Strategy & Logic Flow

The elucidation process must follow a subtractive logic path: establishing the molecular formula, confirming the functional groups (Lactam vs. Amine), and finally mapping the atomic connectivity via 2D-NMR.

ElucidationWorkflowStartCrude MaterialHRMSHRMS (ESI+)Confirm C10H19N3O[M+H]+ = 198.1601Start->HRMSMass CheckIRFT-IRVerify Lactam C=O(~1640-1660 cm-1)HRMS->IRFunc. GroupNMR_1H1H NMRIdentify N-Me & Diagnostic CH2sIR->NMR_1HProton Env.NMR_2D2D NMR (HMBC/NOESY)*CRITICAL STEP*Link C=O to PiperidineNMR_1H->NMR_2DConnectivityFinalConfirmed StructureNMR_2D->FinalValidation

Figure 1: Step-wise analytical workflow prioritizing the distinction between lactam and piperazine derivatives.

Mass Spectrometry (HRMS) & Fragmentation

Objective: Validation of molecular formula and unsaturation equivalents.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: MeOH:H2O (50:50) + 0.1% Formic Acid.[1]

Data Interpretation[2][3][4][5][6][7][8]
  • Parent Ion: Expected

    
     m/z.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of CO (28 Da): Characteristic of cyclic amides (lactams). A peak at ~170 m/z supports the piperazinone core, distinguishing it from a standard piperazine.

    • Ring Cleavage: Rupture of the N1-C(Piperidine) bond typically yields a fragment corresponding to the substituted piperidine cation (

      
      ) or the piperazinone fragment.
      

Infrared Spectroscopy (FT-IR)[1]

Objective: Differentiate the Lactam (cyclic amide) from a secondary/tertiary amine. This is the fastest method to rule out the fully reduced impurity 1-methyl-4-(piperidin-4-yl)piperazine.[1]

Functional GroupExpected Frequency (

)
Diagnostic Value
Amide I (C=O) 1640 – 1665 High. Strong band.[1] Confirms piperazin-2-one core.
Amine (N-H)3300 – 3500Medium. Broad weak band (Piperidine NH).
C-H Stretch (sp3)2800 – 2950Low. Generic alkyl backbone.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: The definitive proof of structure. The focus is on Regiochemistry : proving the Methyl is on N4 and the Piperidine is on N1.[1]

1H NMR (Proton) Predictions & Assignments

Solvent: DMSO-d6 or CDCl3 (CDCl3 preferred for resolution of aliphatic multiplets).[1]

PositionProton TypeMultiplicityShift (

ppm)
Mechanistic Explanation
C3-H Lactam

-CH2
Singlet (s)3.0 – 3.2 Deshielded by C=O.[1] Appears as a singlet (isolated from C5/C6) in many piperazinone conformations.
N4-Me N-MethylSinglet (s)2.3 – 2.4 Typical N-Methyl resonance.[1]
C5-H Piperazinone CH2Triplet (t)2.6 – 2.8Adjacent to N4-Me (amine-like environment).[1]
C6-H Piperazinone CH2Triplet (t)3.3 – 3.5Adjacent to N1 (amide-like environment).[1]
C4'-H Piperidine MethineMultiplet (m)4.2 – 4.5Diagnostic. Deshielded significantly because it is attached to the Lactam Nitrogen (N1).
13C NMR Assignments
  • C2 (Carbonyl): 165 – 170 ppm . (Crucial confirmation of oxidation state).

  • N4-Me: ~46 ppm.[1][2]

  • Piperidine C4': ~50-55 ppm.[1][2]

The "Smoking Gun": 2D-NMR Strategy (HMBC)

To prove the structure is 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and NOT the isomer 1-Methyl-4-(piperidin-4-yl)piperazin-2-one, you must perform Heteronuclear Multiple Bond Coherence (HMBC).[1]

The Logic of Connectivity:

  • Locate the Carbonyl Carbon (C2) signal (~168 ppm).

  • Look for Long-Range Correlations (2-3 bonds) .

  • Scenario A (Correct Structure):

    • C2 (C=O) correlates to the Piperidine Methine Proton (H-4') .

    • Reasoning: The Piperidine is attached to N1.[1][3] The H-4' proton is 3 bonds away from the Carbonyl Carbon (

      
      ).[1]
      
    • C2 (C=O) does NOT correlate to the N-Methyl protons.[1] (Too far: 4+ bonds).[4]

  • Scenario B (Wrong Isomer - 1-Methyl...):

    • C2 (C=O) correlates strongly to the N-Methyl protons .[1]

    • Reasoning: If Methyl is on N1, it is 3 bonds from Carbonyl.

ConnectivityMapC_CarbonylC2 (Carbonyl)~168 ppmN1N1 (Amide)C_Carbonyl->N1H_PipH-4' (Methine)~4.4 ppmC_Carbonyl->H_PipHMBC Correlation(Definitive Proof)MeMethyl Group~2.3 ppmC_Carbonyl->MeNO Correlation(If present, structure is wrong)C_PipPiperidine C4'N1->C_PipC_Pip->H_PipN4N4 (Amine)

Figure 2: HMBC connectivity map. The green dashed line represents the correlation required to confirm the target structure.

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data suitable for publication or regulatory filing:

  • Solvent Selection: Use CDCl3 (99.8% D) + 0.03% TMS.[1] If solubility is poor due to the polarity of the secondary amine, switch to DMSO-d6 .

    • Note: In DMSO, the Piperidine NH proton may appear broad around 8-9 ppm or exchange with water.

  • Concentration:

    • 1H NMR: 5-10 mg in 0.6 mL solvent.[1]

    • 13C/2D NMR: 20-30 mg is recommended to resolve the quaternary carbonyl carbon in a reasonable scan time (e.g., 256-512 scans).[1]

  • Acquisition Parameters:

    • Set relaxation delay (

      
      ) to 
      
      
      seconds to ensure full relaxation of the quaternary carbonyl carbon for accurate integration (though integration is less critical for C13, signal-to-noise is key).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on HMBC/NOESY interpretation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard for IR/MS fragmentation patterns).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 19, 2026, from [Link] (Used as a spectral reference for the non-lactam analog).

  • Micklatcher, M. L., et al. (1993). "Synthesis of substituted piperazinones." Journal of Heterocyclic Chemistry, 30(2). (General synthetic routes for piperazin-2-ones).

4-Methyl-1-(piperidin-4-yl)piperazin-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized heterobicyclic scaffold used in drug discovery.

Identity & Nomenclature

This compound represents a piperazin-2-one (ketopiperazine) core substituted at the


-position with a piperidine ring and at the 

-position with a methyl group. It is a critical building block for introducing constrained polarity and solubility into small molecule drug candidates.
PropertyDetail
IUPAC Name 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Common Synonyms 1-(4-Piperidyl)-4-methyl-2-oxopiperazine; 4-Methyl-1-(4-piperidinyl)-2-piperazinone
Chemical Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
SMILES CN1CCN(C2CCNCC2)C(=O)C1
Core Scaffold Piperazin-2-one (Lactam) linked to Piperidine
Key Precursor CAS 1547969-56-1 (1-(piperidin-4-yl)piperazin-2-one)
Isomer Warning Distinct from 4-(piperidin-4-yl)piperazin-2-one (CAS 1219979-71-1), where the piperidine is attached to the amine nitrogen (

) rather than the amide nitrogen (

).[1]
Structural Analysis

The molecule features two distinct nitrogen environments:[2]

  • Piperidine Nitrogen (

    
    ):  A secondary amine (highly basic, pKa ~10-11), serving as the primary handle for further functionalization (e.g., reductive amination, amide coupling).
    
  • Piperazinone

    
    :  A tertiary amine (moderately basic, pKa ~6-7), methylated in this derivative.
    
  • Piperazinone

    
    :  An amide nitrogen (non-basic), serving as the linker to the piperidine ring.
    

Physicochemical Properties (Predicted)

Data derived from structure-activity relationship (SAR) models for the free base form.

ParameterValueInterpretation
cLogP -0.8 to -0.3Highly hydrophilic; excellent for improving aqueous solubility of lipophilic warheads.
pKa (Strongest Basic) 10.2 (Piperidine NH)Will be protonated at physiological pH; forms stable salts (HCl, TFA).
pKa (Weakest Basic) 6.5 (Piperazine N4)Partially protonated at physiological pH.
TPSA ~45 ŲGood membrane permeability relative to polarity; favorable for CNS penetration if capped.
H-Bond Donors 1 (Piperidine NH)Available for interaction or substitution.
H-Bond Acceptors 3 (2 Tertiary N, 1 Carbonyl O)Facilitates water solubility.

Synthetic Routes

The synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one generally follows two strategic disconnections: Cyclization of an acyclic precursor or Functionalization of the piperazinone core.

Route A: Modular Cyclization (De Novo Synthesis)

This route builds the piperazinone ring directly onto the piperidine scaffold, ensuring regioselectivity at the


 position.

Protocol:

  • Reductive Amination: React 1-Boc-4-piperidone with N-methylethylenediamine (or N-(2-aminoethyl)-N-methylamine) to form the intermediate diamine.

    • Reagents: NaBH(OAc)₃, DCE, AcOH.

  • N-Alkylation/Acylation: React the secondary amine of the intermediate with Ethyl chloroacetate or Chloroacetyl chloride .

  • Cyclization: Intramolecular cyclization under basic conditions (e.g., NaH or KOtBu) closes the lactam ring.

  • Deprotection: Removal of the Boc group with TFA or HCl/Dioxane yields the final product.

Route B: Functionalization of 1-(Piperidin-4-yl)piperazin-2-one

This route utilizes the commercially available building block 1-(piperidin-4-yl)piperazin-2-one (CAS 1547969-56-1).

Protocol:

  • Selective Protection: Protect the highly basic piperidine nitrogen with a Boc group (if not already protected).

    • Note: The amide nitrogen (

      
      ) is non-nucleophilic, but the 
      
      
      
      (secondary amine of the piperazinone) must be methylated. Wait: In the parent CAS 1547969-56-1, N4 is unsubstituted.
  • Reductive Methylation: React 1-(1-Boc-piperidin-4-yl)piperazin-2-one with Formaldehyde and NaBH(OAc)₃ .

    • Mechanism:[1][3][4] The secondary amine at

      
       is methylated to form the tertiary amine.
      
  • Deprotection: Acidic cleavage of the Boc group.

Visualization of Synthetic Pathway (Route A)

Synthesis Start 1-Boc-4-piperidone Inter1 Intermediate A: N-(1-Boc-piperidin-4-yl)- N'-methyl-ethylenediamine Start->Inter1 Reductive Amination Reagent1 N-Methyl-ethylenediamine Reagent1->Inter1 Inter2 Intermediate B: Acyclic Glycine Ester Inter1->Inter2 N-Alkylation Reagent2 Ethyl Chloroacetate + Base (Et3N) Reagent2->Inter2 Protected Boc-Protected Target Inter2->Protected Intramolecular Amide Formation Cyclization Cyclization (Heat/Base) Final 4-Methyl-1-(piperidin-4-yl) piperazin-2-one Protected->Final TFA Deprotect Deprotection (TFA/HCl)

Caption: Step-wise synthesis of the target scaffold via reductive amination and lactam cyclization.

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in drug design, often used to optimize Pharmacokinetic (PK) profiles.

Solubility Enhancement

The piperidine-piperazinone bicyclic system introduces significant polarity and a basic center (piperidine NH) without adding excessive lipophilicity (unlike a biphenyl or bi-aryl system). This is crucial for:

  • Kinase Inhibitors: Replacing a phenyl or cyclohexyl group with this moiety often lowers LogP and improves oral bioavailability.

  • Salt Formation: The secondary amine allows for the formation of stable hydrochloride or tosylate salts, essential for formulation.

Conformational Constraint

Unlike a flexible linear linker, the piperazinone ring locks the geometry of the


 and 

substituents.
  • Vector Alignment: The Carbonyl at

    
     creates a planar amide bond, orienting the piperidine ring (at 
    
    
    
    ) and the methyl group (at
    
    
    ) in a specific spatial arrangement, which can improve selectivity for binding pockets (e.g., in GPCRs or PARP enzymes).
Metabolic Stability

The lactam (cyclic amide) is generally more metabolically stable than a linear amide or an open-chain amine. It resists hydrolysis by peptidases and reduces the rate of oxidative metabolism compared to a standard piperazine ring.

Handling & Stability

Storage Protocols
  • Physical State: Typically supplied as a Dihydrochloride salt (white to off-white solid) or a viscous oil (Free Base).

  • Hygroscopicity: The salt form is hygroscopic. Store in a desiccator at -20°C .

  • Shelf Life: >2 years if stored properly under inert atmosphere (Argon/Nitrogen).

Stability Risks
  • Oxidation: The tertiary amine (

    
    -Methyl) is susceptible to N-oxidation to form N-oxides upon prolonged exposure to air/light.
    
  • Hydrolysis: The lactam ring is stable under neutral/mild conditions but can hydrolyze under strong acidic/basic conditions at high temperatures.

References

  • PubChem Compound Summary. 1-Methyl-4-(piperidin-4-yl)piperazine (Analogous Structure). National Library of Medicine. Link

  • Sigma-Aldrich. 1-(Piperidin-4-yl)piperazin-2-one (Parent Scaffold, CAS 1547969-56-1).Link

  • MolCore. 4-(Piperidin-4-yl)piperazin-2-one Dihydrochloride (Regioisomer, CAS 1219979-71-1).Link

  • ChemicalBook. Piperazin-2-one Derivatives and Synthesis.Link

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Piperidinyl-Piperazinone Scaffold

The confluence of piperidine and piperazinone rings within a single molecular entity creates a scaffold of significant interest in modern medicinal chemistry. The piperidine moiety is a well-established "privileged structure," frequently found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The piperazin-2-one core, a constrained cyclic diamine, offers a rigid backbone that can precisely orient substituents for optimal interaction with biological targets, while also presenting hydrogen bond donors and acceptors.

The target molecule, 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, combines these features, making it a valuable building block for the development of novel therapeutics. Its synthesis requires a strategic approach that ensures high efficiency, selectivity, and scalability. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, providing not just a protocol, but a self-validating system for its successful execution.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one suggests a convergent approach. The key disconnection is the C-N bond between the piperidine and piperazinone rings. This bond can be efficiently formed through a reductive amination reaction, a robust and widely employed transformation in medicinal chemistry.[2][3]

Our forward synthesis, therefore, will be a two-step process:

  • Reductive Amination: Coupling of a commercially available, N-protected piperidinone with 1-methylpiperazin-2-one. The use of an N-Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is strategic, as it is stable under the reductive amination conditions but can be readily removed in a subsequent step.[4]

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final target compound.

This strategy offers several advantages:

  • Convergent Synthesis: Allows for the separate preparation and purification of the two key fragments, leading to a more efficient overall process.

  • High Selectivity: Reductive amination is a highly selective method for forming C-N bonds.

  • Scalability: The chosen reactions are amenable to scale-up.

Below is a graphical representation of the proposed synthetic workflow.

Synthetic Workflow N-Boc-4-piperidone N-Boc-4-piperidone Intermediate tert-Butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate Reductive Amination (STAB, AcOH) 1-Methylpiperazin-2-one 1-Methylpiperazin-2-one 1-Methylpiperazin-2-one->Intermediate Final_Product 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Intermediate->Final_Product Boc Deprotection (HCl/Dioxane) Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification Combine Combine N-Boc-4-piperidone, 1-methylpiperazin-2-one, and DCM in a round-bottom flask. Cool Cool the mixture to 0 °C in an ice bath. Combine->Cool Add_AcOH Add acetic acid (catalytic). Cool->Add_AcOH Add_STAB Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Add_AcOH->Add_STAB Stir Allow the reaction to warm to room temperature and stir for 12-18 hours. Add_STAB->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench the reaction with saturated aqueous sodium bicarbonate solution. Monitor->Quench Extract Extract the aqueous layer with DCM (3x). Quench->Extract Dry_Concentrate Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Extract->Dry_Concentrate Purify Purify the crude product by flash column chromatography. Dry_Concentrate->Purify

Caption: Step-by-step workflow for the reductive amination step.

Reagents and Quantities:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
N-Boc-4-piperidone199.252.00 g10.041.0
1-Methylpiperazin-2-one114.151.26 g11.041.1
Sodium Triacetoxyborohydride (STAB)211.943.19 g15.061.5
Acetic Acid60.050.60 g10.041.0
Dichloromethane (DCM)-50 mL--

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (2.00 g, 10.04 mmol) and 1-methylpiperazin-2-one (1.26 g, 11.04 mmol).

  • Add dichloromethane (50 mL) and stir until all solids are dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Add acetic acid (0.60 g, 10.04 mmol) to the reaction mixture.

  • Slowly add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate as a white solid.

Part 2: Boc Deprotection

The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring.

Causality Behind Experimental Choices:

  • Reagent: The Boc group is labile under strong acidic conditions. [5][6]A solution of hydrochloric acid in an organic solvent like dioxane is a standard and highly effective reagent for this purpose. [7]Trifluoroacetic acid (TFA) in DCM is another common alternative. [8]The use of HCl in dioxane often results in the precipitation of the hydrochloride salt of the product, which can be a convenient method of purification.

  • Solvent: Dioxane is an excellent solvent for this reaction as it is inert to the acidic conditions and solubilizes the starting material.

Experimental Protocol: Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition and Reaction cluster_2 Work-up and Isolation Dissolve Dissolve the Boc-protected intermediate in 1,4-dioxane. Add_HCl Add 4M HCl in dioxane solution. Dissolve->Add_HCl Stir Stir at room temperature for 2-4 hours. Add_HCl->Stir Monitor Monitor for completion by TLC or LC-MS. Stir->Monitor Concentrate Concentrate the reaction mixture under reduced pressure. Monitor->Concentrate Triturate Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Concentrate->Triturate Filter_Dry Filter the solid and dry under vacuum. Triturate->Filter_Dry Freebase (Optional) Neutralize with base and extract to obtain the free base. Filter_Dry->Freebase

Caption: Step-by-step workflow for the Boc deprotection step.

Reagents and Quantities:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
tert-Butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate311.423.00 g9.631.0
4M HCl in 1,4-Dioxane-25 mL100~10
1,4-Dioxane-25 mL--

Step-by-Step Methodology:

  • Dissolve tert-butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate (3.00 g, 9.63 mmol) in 1,4-dioxane (25 mL) in a round-bottom flask.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (25 mL, 100 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-Methyl-1-(piperidin-4-yl)piperazin-2-one hydrochloride as a white to off-white solid.

  • (Optional) To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and adjust the pH to >10 with a 2M aqueous solution of NaOH. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the free base.

Conclusion

This guide has outlined a robust and efficient two-step synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one. The methodology leverages a strategic reductive amination followed by a standard Boc deprotection, both of which are well-documented and scalable reactions. By providing a detailed rationale for the choice of reagents and conditions, this document serves as a comprehensive resource for researchers and drug development professionals seeking to access this valuable chemical scaffold. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high probability of success for practitioners in the field.

References

  • Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Gassama, A., et al. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • Google Patents. (N.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Advanced Pharmaceutical Bulletin. (2019, February 20). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperazin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its remarkable versatility and diverse pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of piperazin-2-one derivatives. By synthesizing technical accuracy with field-proven insights, this guide aims to empower the scientific community in its quest for novel therapeutics.

The Piperazin-2-one Core: A Gateway to Diverse Bioactivities

The piperazin-2-one ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2, serves as a versatile template for the design of novel bioactive molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Its unique structural features, including the presence of both hydrogen bond donors and acceptors, and the ability to adopt various conformations, allow for facile derivatization and interaction with a wide array of biological targets. This has led to the discovery of piperazin-2-one derivatives with potent anticancer, antiviral, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Synthetic Strategies: Building the Piperazin-2-one Scaffold

The synthesis of piperazin-2-one derivatives is a critical first step in the exploration of their biological potential. Various synthetic methodologies have been developed to construct this heterocyclic core, often allowing for the introduction of diverse substituents at key positions. A common and efficient approach involves the cyclization of α-amino esters with α-haloacetyl halides or related precursors.

A notable cascade, metal-promoted transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields.[1] This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis.[1]

Illustrative Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Key Process cluster_product Product Chloro Allenylamide Chloro Allenylamide Cascade Reaction Cascade Reaction Chloro Allenylamide->Cascade Reaction Primary Amine Primary Amine Primary Amine->Cascade Reaction Aryl Iodide Aryl Iodide Aryl Iodide->Cascade Reaction Metal Promoter (e.g., Pd catalyst) Metal Promoter (e.g., Pd catalyst) Metal Promoter (e.g., Pd catalyst)->Cascade Reaction Base Base Base->Cascade Reaction Solvent Solvent Solvent->Cascade Reaction Piperazin-2-one Derivative Piperazin-2-one Derivative Cascade Reaction->Piperazin-2-one Derivative

Caption: A generalized workflow for the synthesis of piperazin-2-one derivatives via a cascade reaction.

Anticancer Activity: Targeting Key Signaling Pathways

Piperazin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[16][17][18][19][20][21] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Modulation of the JNK Signaling Pathway

One of the key mechanisms through which certain piperazin-2-one derivatives exert their anticancer effects is by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[5][7][22][23][24] The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is frequently observed in various cancers.[5][7][22][23][24]

JNK Signaling Cascade:

JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis Cell_Proliferation Cell Proliferation c_Jun->Cell_Proliferation Piperazin_2_one Piperazin-2-one Derivative Piperazin_2_one->JNK Modulation

Caption: Simplified JNK signaling pathway and a potential point of intervention for piperazin-2-one derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of piperazin-2-one derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Anticancer Activity of Selected Piperazin-2-one Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7g HT-29 (Colon)<2[16]
A549 (Lung)<2[16]
Compound 7f HT-29 (Colon)Potent[16]
A549 (Lung)Potent[16]
Compound 7c HT-29 (Colon)Potent[16]
A549 (Lung)Potent[16]
Thiazolinylphenyl-piperazine 21 MCF-7 (Breast)<25[19]
Thiazolinylphenyl-piperazine 22 MCF-7 (Breast)<25[19]
Thiazolinylphenyl-piperazine 23 MCF-7 (Breast)<25[19]
Quinoxalinyl–piperazine 30 VariousSee reference[19][20]
Vindoline Derivative 23 MDA-MB-468 (Breast)1.00[21]
Vindoline Derivative 25 HOP-92 (Lung)1.35[21]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.[25][26][27][28][29] As an indicator of cell viability, it is a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazin-2-one derivatives in a complete culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity: A Promising Frontier

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperazin-2-one derivatives have demonstrated encouraging antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV) and adenovirus.[1][3][30]

Mechanism of Antiviral Action

The antiviral mechanisms of piperazin-2-one derivatives can be virus-specific. For instance, certain derivatives have been shown to inhibit adenovirus DNA replication.[30] In the case of HIV, some piperazinone phenylalanine derivatives act as novel capsid modulators.[1]

Table 2: Antiviral Activity of Selected Piperazin-2-one and Piperazine Derivatives

| Compound ID | Virus | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | | F2-7f | HIV-1 | EC50 | 5.89 |[1] | | 7f | HIV-2 | EC50 | 4.52 |[1] | | PF74 (Lead Compound) | HIV-1 | EC50 | 0.75 |[1] | | | HIV-2 | EC50 | 4.16 |[1] | | 15D8 | Adenovirus | Antiviral Activity | Low micromolar |[30] | | Indole-7-carboxamide 41 | HIV-1 | EC50 | 2 x 10⁻⁵ |[3] | | Indole-7-carboxamide 42 | HIV-1 | EC50 | 5.8 x 10⁻⁶ |[3] | | Benzamide analogue 45 | HIV-1 (H9 cells) | IC50 | 3.9 |[3] | | | HIV-1 (MT4 cells) | IC50 | 3.7 |[3] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[9][31][32][33]

Step-by-Step Methodology:

  • Cell Monolayer Preparation:

    • Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the piperazin-2-one derivative in a maintenance medium.

    • Prepare a viral stock of known titer.

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • Add the prepared compound dilutions to the respective wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well in the control).

    • Include a virus control (no compound) and a cell control (no virus or compound).

  • Overlay Application:

    • After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value, which is the concentration of the compound required to reduce the number of plaques by 50%.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperazine derivatives, including those with the piperazin-2-one core, have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][10][11][12][13][14][15][34][35]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of piperazine derivatives can involve various targets within the microbial cell. Some derivatives are believed to act as efflux pump inhibitors, thereby increasing the susceptibility of bacteria to other antibiotics.[13] Others may interfere with essential enzymatic pathways. For some piperazine derivatives, molecular docking studies have suggested interactions with microbial enzymes.[15]

Table 3: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Compound 4 | S. aureus | 16 |[8] | | Compound 6c | S. aureus | 16 |[8] | | Compound 6d | S. aureus | 16 |[8] | | Compound 6d | B. subtilis | 16 |[8] | | Compound 7b | B. subtilis | 16 |[8] | | Compound 6c | E. coli | 8 |[8] | | Compound 5 | M. luteus | 125-500 |[11] | | Compound 7 | M. luteus | 125-500 |[11] | | Compound 8 | C. parapsilosis | 0.49 |[11] | | Compound 308 | MRSA | 2 |[12] | | Compound 327 | MRSA | 2 |[12] | | Compound 328 | MRSA | 2 |[12] | | Chalcone derivative | C. albicans | 2.22 |[14] |

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

Piperazine derivatives are well-known for their diverse effects on the central nervous system.[2][6][36][37][38] They can act on various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors, leading to anxiolytic, antidepressant, and antipsychotic effects.[2][6][36][37][38]

The anxiolytic-like activity of some piperazine derivatives is mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor.[38] Certain derivatives have also shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease by selectively activating TRPC6 channels and exhibiting synaptoprotective properties.[37]

Conclusion and Future Perspectives

The piperazin-2-one scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antiviral, antimicrobial, and CNS effects, underscore its significance in medicinal chemistry. The synthetic accessibility of the piperazin-2-one core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of more potent and selective drug candidates.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by piperazin-2-one derivatives will be crucial for rational drug design.

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing these approaches will accelerate the discovery of novel and potent derivatives.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising candidates are essential for their translation into clinical settings.

  • Development of Drug Delivery Systems: Formulating piperazin-2-one derivatives into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.

By continuing to explore the rich chemical space of piperazin-2-one derivatives, the scientific community is well-positioned to develop innovative therapies for a wide range of human diseases.

References

  • JNK signalling in cancer: in need of new, smarter therapeutic targets. PMC. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Taylor & Francis Online. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. [Link]

  • Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. PMC. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • Signal integration by JNK and p38 MAPK pathways in cancer development. Nature Reviews Cancer. [Link]

  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]

  • JNK Signaling in Cancer. News-Medical.Net. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-... Ingenta Connect. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells. MDPI. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Discovery Life Sciences. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC. [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

  • Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. PubMed. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Virus Yield Reduction Assay. Creative Diagnostics. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. PMC. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

Sources

Targeting the Interactome: A Medicinal Chemist’s Guide to Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Substituted Piperazinones Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the substituted piperazinone (ketopiperazine) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its fully saturated cousin (piperazine) or the planar pyrazinone, the piperazin-2-one ring offers a unique balance of conformational rigidity and vectoral plasticity.

This guide dissects the therapeutic utility of substituted piperazinones, moving beyond simple enumeration to analyze the structural causality of their bioactivity.[1] We focus on three high-impact domains: Coagulation Factors (Factor Xa) , Protein-Protein Interactions (MDM2-p53) , and Purinergic Signaling (P2X7) .

Structural Pharmacology: Why Piperazinones?

The pharmacological success of the piperazinone core stems from three specific molecular features:

  • Hydrogen Bond Acceptor/Donor Motif: The amide functionality (N1-C2=O) provides a directional H-bond acceptor (carbonyl) and a potential donor (N4, if unsubstituted), essential for anchoring the ligand in polar sub-pockets.

  • Conformational Constraint: The ring constrains the N1 and N4 substituents into specific spatial orientations, reducing the entropic penalty upon binding compared to linear diamides.

  • Chirality Introduction: The C3 position allows for the introduction of chiral centers derived from amino acid starting materials, enabling the scaffold to probe stereospecific pockets (e.g., the S1 pocket of serine proteases).

Visualization: The Piperazinone Vector Map

The following diagram illustrates the substitution vectors available on the scaffold and their corresponding biological impacts.

Piperazinone_Vectors Scaffold Piperazin-2-one Core Scaffold N1 N1 Position: Hydrophobic/Aryl Groups (Bioavailability & S4 Pocket) Scaffold->N1 C3 C3 Position: Chiral Center (Stereospecificity & S1 Pocket) Scaffold->C3 N4 N4 Position: Basic/Polar Groups (Solubility & H-Bonding) Scaffold->N4 FXa Factor Xa (Anticoagulant) N1->FXa S4 Occupancy C3->FXa S1 Occupancy MDM2 MDM2-p53 (Oncology) C3->MDM2 Alpha-helix mimicry P2X7 P2X7 Receptor (Immunology) N4->P2X7 Allosteric Interaction

Figure 1: Vector analysis of the piperazinone scaffold, mapping substitution sites to pharmacophoric roles.

Key Therapeutic Targets

A. Cardiovascular: Factor Xa Inhibition

Direct Factor Xa (fXa) inhibitors are a cornerstone of anticoagulant therapy.[2][3] The piperazinone scaffold has emerged as a potent replacement for the traditional peptide-mimetic backbones.

  • Mechanism: 1-Arylsulfonyl-3-piperazinones bind to the active site of fXa.

  • Structural Insight: Crystallographic studies reveal a "reverse binding mode" where the piperazinone carbonyl oxygen forms a critical hydrogen bond with Gly219 of the enzyme.[4] This is distinct from standard inhibitors that often target the oxyanion hole.

  • Lead Compound: M55113 (Vertex Pharmaceuticals). This compound utilizes a 4-(piperidino)pyridine group at N1 to occupy the S4 pocket, while the sulfonyl group orients the scaffold.

  • Performance: High selectivity for fXa over thrombin and trypsin due to the specific neutral interactions in the S1 pocket.

B. Oncology: MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor is inactivated in many cancers by the E3 ubiquitin ligase MDM2.[5][6] Small molecules that disrupt the MDM2-p53 protein-protein interaction (PPI) can restore p53 function and induce apoptosis.

  • Mechanism: The piperazinone ring serves as a scaffold to mimic the

    
    -helical turn of p53.
    
  • The Pharmacophore: The scaffold must project three hydrophobic groups to mimic the side chains of Phe19 , Trp23 , and Leu26 of p53.

    • Position C3/C5/C6: Used to project alkyl or aryl groups into the deep hydrophobic cleft of MDM2.

    • N4-Acylation: Often used to introduce the third hydrophobic element.

  • Advantage: Piperazinones offer better metabolic stability than the imidazoline scaffold found in the "Nutlin" class of inhibitors while maintaining the critical spatial arrangement of hydrophobic groups.

C. Immunology: P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and chronic pain.

  • Mechanism: Allosteric antagonism. Unlike orthosteric antagonists that compete with ATP, piperazinone derivatives (often linked to squaric acid moieties) bind to inter-subunit allosteric pockets.

  • Therapeutic Value: Blocking P2X7 prevents the release of pro-inflammatory cytokines like IL-1

    
     without completely ablating basal purinergic signaling.
    

Experimental Protocols

Protocol 1: Synthesis of the Piperazinone Core (The Ugi-Post-Cyclization Strategy)

Context: This is a robust, high-diversity route to generate polysubstituted piperazinones for SAR studies.

Reagents:

  • Aldehyde (

    
    -CHO)
    
  • Primary Amine (

    
    -NH
    
    
    
    )
  • Bifunctional Isocyanide (e.g., methyl isocyanoacetate)

  • Carboxylic Acid (

    
    -COOH)
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M). Stir at 25°C for 30 min to form the imine in situ.

  • Ugi-4CR: Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq). Stir at room temperature for 24–48 hours.

  • Monitoring: Monitor by LC-MS for the formation of the linear diamide intermediate.

  • Cyclization (Base-Induced): Evaporate solvent. Redissolve the crude intermediate in THF. Add a base (e.g., KOtBu or NaH, 1.2 eq) to induce intramolecular cyclization between the amide nitrogen and the ester/activated group derived from the isocyanide.

  • Purification: Quench with saturated NH

    
    Cl. Extract with EtOAc. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
    
Protocol 2: Factor Xa Chromogenic Inhibition Assay

Context: A self-validating biochemical assay to determine the


 of synthesized piperazinones.

Materials:

  • Human Factor Xa (Enzyme)

  • Chromogenic Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Workflow:

  • Preparation: Prepare serial dilutions of the test piperazinone in DMSO. Final DMSO concentration in assay should be <1%.

  • Incubation: In a 96-well microplate, mix 20

    
    L of test compound with 100 
    
    
    
    L of Factor Xa (0.5 nM final conc). Incubate at 37°C for 15 minutes to allow equilibrium binding.
  • Initiation: Add 80

    
    L of Chromogenic Substrate (
    
    
    
    concentration, approx. 200
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Compound] to derive 
    
    
    
    .
  • Validation: Run Rivaroxaban as a positive control (

    
     nM).
    

Pathway Visualization: The MDM2-p53 Feedback Loop

The following diagram details the biological pathway targeted by piperazinone MDM2 inhibitors.

MDM2_p53_Pathway DNA_Damage DNA Damage / Stress ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 (Active) ATM_ATR->p53 Phosphorylation (Stabilization) MDM2 MDM2 (E3 Ligase) p53->MDM2 Transcription Target_Genes Target Genes (p21, Bax, Puma) p53->Target_Genes Transcription MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis / Cell Cycle Arrest Target_Genes->Apoptosis Piperazinone Piperazinone Inhibitor Piperazinone->MDM2 Blocks p53 Binding Pocket

Figure 2: The p53-MDM2 autoregulatory feedback loop. Piperazinone inhibitors block the MDM2-mediated degradation of p53, restoring apoptotic signaling.

References

  • Vertex Pharmaceuticals. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Matter, H., et al. (2003). Molecular structures of human factor Xa complexed with ketopiperazine inhibitors: preference for a neutral group in the S1 pocket. Journal of Medicinal Chemistry. Link

  • Zhao, Y., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Link

  • Ferreira, R., et al. (2021). Piperazine squaric acid diamides, a novel class of allosteric P2X7 receptor antagonists.[7] European Journal of Medicinal Chemistry. Link

  • Amgen Inc. (2014).[8] Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. Link

  • Bartlett, S., et al. (2014).[8] Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules. Link

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Hypothesis-Driven Investigation

Abstract

The piperazine and piperidine heterocyclic ring systems are foundational scaffolds in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a novel compound featuring both of these key pharmacophores. While the specific mechanism of action for this molecule is not yet elucidated, its structural similarity to known CNS-active agents provides a fertile ground for hypothesis-driven investigation. This technical guide presents a series of speculative mechanisms of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and outlines a comprehensive, multi-tiered experimental strategy to systematically investigate these hypotheses. The protocols described herein are designed to be self-validating and are grounded in established pharmacological and biochemical principles, providing a robust framework for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of Piperazine and Piperidine Derivatives

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions.[2] This scaffold is a common feature in a wide array of approved drugs, where it can serve as a linker, a basic center to improve solubility, or a key pharmacophoric element interacting with biological targets.[3][4] Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a prevalent motif in natural products and synthetic drugs, recognized for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[5]

The combination of these two rings in 4-Methyl-1-(piperidin-4-yl)piperazin-2-one suggests a high probability of activity within the CNS. Many piperazine derivatives exhibit pharmacological effects by modulating neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[1][2][6][7] The structural features of the title compound, specifically the piperazin-2-one core, also introduce the potential for interactions with enzymes or other protein targets.

This guide will explore three primary speculative mechanisms of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, drawing parallels from existing knowledge of related compounds. For each hypothesis, a detailed experimental workflow is provided to enable rigorous scientific inquiry.

Speculative Mechanisms of Action and Experimental Validation

Hypothesis 1: Modulation of Serotonin Receptors

A significant number of arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors, acting as agonists, antagonists, or partial agonists.[7] For instance, drugs like buspirone and vortioxetine, which contain a piperazine moiety, exhibit their anxiolytic and antidepressant effects through modulation of 5-HT1A and other serotonin receptors.[1] The structural similarity of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one to these compounds makes serotonin receptors a prime target for investigation.

A tiered approach is recommended to investigate the potential interaction of the compound with serotonin receptors, starting with broad screening and progressing to more specific functional assays.

Tier 1: Receptor Binding Assays

  • Objective: To determine if 4-Methyl-1-(piperidin-4-yl)piperazin-2-one binds to a panel of serotonin receptors.

  • Protocol:

    • Compound Preparation: Prepare a stock solution of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Receptor Panel: Utilize a commercially available radioligand binding assay panel (e.g., from Eurofins or MilliporeSigma) that includes a comprehensive set of human recombinant serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, etc.).

    • Assay Conditions: The assays are typically performed in a competitive binding format. Membranes from cells expressing the specific receptor subtype are incubated with a known radioligand and varying concentrations of the test compound.

    • Data Analysis: The amount of radioligand displaced by the test compound is measured using a scintillation counter. The data is then used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Parameter Description
Test Compound 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Receptor Panel 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7
Assay Type Competitive Radioligand Binding
Primary Outcome Inhibition Constant (Ki) for each receptor subtype

Tier 2: Functional Assays

  • Objective: To determine if the binding of the compound to a specific serotonin receptor subtype results in a functional response (agonist, antagonist, or inverse agonist activity).

  • Protocol (Example for 5-HT1A receptor):

    • Cell Line: Use a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

    • Assay Principle: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Agonist Mode: Treat the cells with increasing concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and measure the change in cAMP levels using a suitable assay kit (e.g., HTRF or ELISA). A decrease in cAMP indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known 5-HT1A agonist (e.g., 8-OH-DPAT). Measure the change in cAMP levels. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Diagram: Experimental Workflow for Serotonin Receptor Modulation

G cluster_0 Hypothesis 1: Serotonin Receptor Modulation A Tier 1: Receptor Binding Assays (Broad Screening) B Tier 2: Functional Assays (e.g., cAMP for 5-HT1A) A->B If significant binding (low Ki) C Tier 3: In Vivo Behavioral Models (e.g., Elevated Plus Maze) B->C If functional activity (agonist/antagonist)

Caption: A tiered approach to investigating serotonin receptor modulation.

Hypothesis 2: GABA Receptor Modulation

The piperazine nucleus is also a known pharmacophore for GABA receptor modulators.[6] The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and drugs that enhance GABAergic neurotransmission are used as anxiolytics, sedatives, and anticonvulsants. The presence of both piperazine and piperidine rings in 4-Methyl-1-(piperidin-4-yl)piperazin-2-one could facilitate interaction with GABA receptors.

Tier 1: Electrophysiology on Primary Neurons or Brain Slices

  • Objective: To determine if the compound modulates GABA-A receptor function.

  • Protocol:

    • Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex of rodents) or primary neuronal cultures.

    • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.

    • GABA Application: Apply GABA to the neuron to elicit an inhibitory postsynaptic current (IPSC).

    • Compound Application: Co-apply 4-Methyl-1-(piperidin-4-yl)piperazin-2-one with GABA and observe any changes in the amplitude or duration of the IPSC. An enhancement of the GABA-induced current would suggest positive allosteric modulation.

    • Direct Gating: Apply the compound alone to see if it directly activates the GABA-A receptor.

Parameter Description
Test System Rodent brain slices or primary neuronal cultures
Technique Whole-cell patch-clamp electrophysiology
Primary Measurement GABA-evoked inhibitory postsynaptic currents (IPSCs)
Expected Outcome Potentiation or direct activation of GABA-A receptors

Tier 2: In Vivo Behavioral Models

  • Objective: To assess if the compound exhibits behavioral effects consistent with GABAergic modulation (e.g., anxiolytic or sedative effects).

  • Protocol (Elevated Plus Maze for Anxiolytic Activity):

    • Apparatus: An elevated plus-shaped maze with two open and two closed arms.

    • Dosing: Administer 4-Methyl-1-(piperidin-4-yl)piperazin-2-one to rodents at various doses.

    • Behavioral Observation: Place the animal in the center of the maze and record the time spent in the open arms versus the closed arms over a set period (e.g., 5 minutes).

    • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Diagram: Investigating GABA Receptor Modulation

G cluster_1 Hypothesis 2: GABA Receptor Modulation D Tier 1: Electrophysiology (Patch-Clamp on Neurons) E Tier 2: In Vivo Behavioral Models (e.g., Elevated Plus Maze) D->E If potentiation of GABA currents F Mechanism Confirmation (e.g., Co-administration with GABA antagonist) E->F If anxiolytic/sedative effects observed

Caption: Workflow for assessing GABAergic activity.

Hypothesis 3: Sigma Receptor Binding

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that have been implicated in a variety of neurological and psychiatric disorders. Several piperazine and piperidine-containing compounds have shown high affinity for sigma receptors.[8] The lipophilic nature of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one could favor its interaction with these intracellular targets.

Tier 1: Competitive Binding Assays

  • Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.

  • Protocol:

    • Membrane Preparation: Prepare membranes from tissues or cells known to express high levels of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

    • Radioligands: Use specific radioligands for each receptor subtype (e.g., -pentazocine for σ1 and [³H]di-o-tolylguanidine (DTG) for both σ1 and σ2 with appropriate masking for σ1).

    • Assay Conditions: Perform competitive binding assays with increasing concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.

    • Data Analysis: Calculate the Ki values for each receptor subtype.

Tier 2: Functional Assays

  • Objective: To assess the functional consequences of sigma receptor binding.

  • Protocol (Neurite Outgrowth Assay for σ1 Receptor):

    • Cell Line: Use a neuronal cell line such as PC12 cells.

    • Differentiation: Induce differentiation and neurite outgrowth with Nerve Growth Factor (NGF).

    • Compound Treatment: Treat the cells with the test compound in the presence of NGF.

    • Microscopy and Analysis: After a suitable incubation period, fix and stain the cells. Quantify neurite length and branching using imaging software. Potentiation of NGF-induced neurite outgrowth is a functional readout of σ1 receptor agonism.

Parameter Description
Test Compound 4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Receptor Targets Sigma-1 (σ1) and Sigma-2 (σ2) receptors
Primary Assay Competitive Radioligand Binding
Functional Assay Neurite Outgrowth Assay (for σ1)

Diagram: Probing Sigma Receptor Interactions

G cluster_2 Hypothesis 3: Sigma Receptor Binding G Tier 1: Competitive Binding Assays (σ1 and σ2 receptors) H Tier 2: Functional Assays (e.g., Neurite Outgrowth) G->H If high affinity binding I In Vivo Models of Neuropathic Pain or Neuroprotection H->I If functional activity observed

Caption: Strategy for investigating sigma receptor engagement.

Conclusion and Future Directions

The elucidation of the mechanism of action for a novel compound like 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires a systematic and hypothesis-driven approach. The structural motifs present in this molecule strongly suggest potential interactions with key CNS targets, including serotonin, GABA, and sigma receptors. The experimental workflows detailed in this guide provide a robust framework for testing these hypotheses, progressing from initial binding studies to functional assays and in vivo models.

Positive results in any of these areas would warrant further investigation, including more detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.[4] Additionally, off-target screening and comprehensive ADME-Tox profiling will be crucial for the continued development of this promising scaffold. By following a logical and evidence-based path of inquiry, the therapeutic potential of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one can be fully realized.

References

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved February 19, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022, November 21). ACS Chemical Neuroscience. Retrieved February 19, 2026, from [Link]

  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019, December 30). PharmacologyOnLine. Retrieved February 19, 2026, from [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2015). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013, April). Mini Reviews in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2014, December). Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]

  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.
  • 1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. (n.d.). Chem-Impex. Retrieved February 19, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, November 29). Molecules. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20). Advanced Pharmaceutical Bulletin. Retrieved February 19, 2026, from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2022, November 22). New Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). Molecules. Retrieved February 19, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, February 16). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 1-Methyl-4-(piperidin-4-yl)piperazine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). Molecules. Retrieved February 19, 2026, from [Link]

Sources

The Piperazinone Paradigm: Engineering Privileged Peptidomimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trajectory of modern medicinal chemistry, the shift from "flat" aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a defining characteristic of successful drug discovery. The piperazinone scaffold (specifically piperazin-2-one) stands as a premier example of this evolution. Unlike its fully reduced cousin (piperazine) or fully oxidized relative (diketopiperazine), the piperazinone offers a unique electronic and steric profile that makes it a "privileged structure" for peptidomimetics.

This guide dissects the piperazinone scaffold, moving from its structural rationale as a


-turn mimetic to the high-throughput synthetic methodologies (Ugi-Deprotect-Cyclize) that enable its use in DNA-encoded libraries (DELs) and fragment-based drug discovery (FBDD).

Structural Biology & Pharmacophore Theory

The "Escape from Flatland"

The piperazinone ring is not merely a linker; it is a conformational lock. In native proteins, the


-turn is a crucial recognition motif, often comprised of four residues (

to

) that reverse the polypeptide chain direction.
  • The Problem: Linear peptides capable of binding these pockets have poor bioavailability and rapid metabolic clearance.

  • The Piperazinone Solution: The 6-membered lactam ring rigidly constrains the

    
     torsion angles, effectively freezing the bioactive conformation of the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn. This reduces the entropic penalty of binding to a target protein.
Pharmacophoric Mapping

The scaffold provides three distinct vectors for diversity, allowing medicinal chemists to probe sub-pockets without disrupting the core binding mode:

  • 
    -Position:  Tolerates bulky hydrophobic groups (mimicking the 
    
    
    
    side chain).
  • 
    -Position:  Ideal for chiral substituents (mimicking the 
    
    
    
    side chain).
  • 
    -Position:  A basic handle for solubility modulation or further functionalization.
    

BetaTurnMimicry cluster_props Pharmacological Advantages Linear Linear Peptide (High Entropy, Unstable) BetaTurn Bioactive Beta-Turn (Transient Conformation) Linear->BetaTurn Folding Constraint Conformational Constraint BetaTurn->Constraint Medicinal Chem Design Piperazinone Piperazinone Scaffold (Rigid, Metabolically Stable) Constraint->Piperazinone Cyclization P1 Protease Resistance Piperazinone->P1 P2 Defined Vector Geometry Piperazinone->P2 P3 Improved LogP Piperazinone->P3

Figure 1: The logical evolution from linear peptide to constrained piperazinone peptidomimetic.

Synthetic Methodologies: The Ugi-Deprotect-Cyclize (UDC) Protocol

While various routes exist (e.g., reductive amination of amino acids), the Ugi-Deprotect-Cyclize (UDC) strategy is the industry standard for generating diversity. It utilizes the Ugi 4-Component Reaction (U-4CR) followed by an acid-mediated cyclization.

The Mechanism

The reaction assembles four inputs:

  • Amine (

    
    ) 
    
  • Aldehyde (

    
    ) 
    
  • Isocyanide (

    
    ) 
    
  • Bifunctional Acid: Specifically, N-Boc-amino acids or similar protected precursors.

The "magic" happens post-condensation. Removal of the Boc group liberates a secondary amine, which attacks the exocyclic amide carbonyl formed during the Ugi reaction, expelling the isocyanide-derived amine (or retaining it depending on the specific linker strategy) to close the ring.

Standard Operating Procedure (SOP)

Note: This protocol is designed for a 1 mmol scale library synthesis.

Materials:

  • Aldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • Boc-Amino Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (anhydrous)

  • TFA (Trifluoroacetic acid) / DCM (1:1)

Protocol Steps:

  • Pre-Condensation (Imine Formation):

    • In a scintillation vial, dissolve the Aldehyde (1 mmol) and Amine (1 mmol) in 2 mL anhydrous Methanol.

    • Critical Checkpoint: Add 3Å molecular sieves. Stir for 2 hours at room temperature to drive imine formation (monitor by disappearance of aldehyde peak in NMR/LCMS).

  • Ugi Addition:

    • Add the Boc-Amino Acid (1 mmol) and Isocyanide (1 mmol) to the reaction mixture.

    • Stir at room temperature for 12–24 hours.

    • Validation: Monitor consumption of isocyanide (IR peak at ~2150 cm⁻¹ should disappear).

  • Solvent Exchange:

    • Evaporate Methanol under reduced pressure.[1] Re-dissolve the crude Ugi adduct in 5 mL DCM.

  • Deprotection & Cyclization (The UDC Step):

    • Add 5 mL TFA (10% scavenger such as triethylsilane recommended if sensitive side chains are present).

    • Stir for 2 hours (Boc removal).

    • Evaporate volatiles. Redissolve in DCM/MeOH (9:1) and add TEA (Triethylamine) or DIPEA to adjust pH to ~8.

    • Mechanism: The free amine performs an intramolecular transamidation. Heat (50°C) may be required for sterically hindered systems.

  • Purification:

    • Standard reverse-phase HPLC or flash chromatography (DCM/MeOH gradient).

UDC_Workflow Inputs Inputs: 1. Amine 2. Aldehyde 3. Boc-Amino Acid 4. Isocyanide Imine Imine Formation (MeOH, 2h) Inputs->Imine UgiAdduct Linear Ugi Adduct (Stable Intermediate) Imine->UgiAdduct + Acid + Isocyanide Deprotection Boc Removal (TFA/DCM) UgiAdduct->Deprotection Cyclization Ring Closure (Basic Workup/Heat) Deprotection->Cyclization Intramolecular Transamidation Final Piperazin-2-one Scaffold Cyclization->Final

Figure 2: The Ugi-Deprotect-Cyclize (UDC) synthetic workflow for high-throughput library generation.

Therapeutic Applications & Case Studies

The piperazinone scaffold has graduated from combinatorial curiosity to clinical utility.

Farnesyltransferase Inhibitors (FTIs)

The most prominent application of piperazinones is in the inhibition of Ras protein prenylation.

  • Context: Ras mutations are found in 30% of human cancers. Ras requires farnesylation (addition of a C15 lipid) to anchor to the cell membrane.

  • The Drug: L-778,123 (Merck).

  • Mechanism: The piperazinone ring serves as a rigid scaffold that positions an imidazole group to coordinate with the Zinc ion in the enzyme's active site, while simultaneously projecting aryl groups into the hydrophobic pocket usually occupied by the farnesyl pyrophosphate.

  • Outcome: Although early FTIs faced clinical challenges due to alternative prenylation pathways (geranylgeranylation), the piperazinone scaffold proved essential for achieving nanomolar affinity.

GPCR Ligands: Melanocortin & Oxytocin

Piperazinones are excellent mimetics for the "turn" regions of GPCR ligands.

  • Melanocortin-4 (MC4R): Merck and others utilized piperazinones to mimic the His-Phe-Arg-Trp pharmacophore of

    
    -MSH, leading to potent agonists for obesity treatment.
    
  • Oxytocin Antagonists: L-371,257 utilizes a piperazinone core to antagonize the oxytocin receptor with high selectivity over vasopressin receptors, demonstrating the scaffold's ability to fine-tune selectivity through rigid stereochemical control.

Comparative Data: Scaffold Efficacy
ParameterLinear PeptidePiperazine (Reduced)Piperazinone (Scaffold)
Conformational Entropy High (Flexible)Medium (Chair/Boat)Low (Planar Amide)
H-Bond Donors/Acceptors HighLowBalanced (1 Amide)
Metabolic Stability Low (

< 10 min)
HighHigh
Primary Application Native LigandCNS (GPCRs)Peptidomimetics (Enzymes)

Future Outlook: PROTACs and DELs

The future of piperazinones lies in DNA-Encoded Libraries (DELs) . Because the Ugi reaction is compatible with DNA-tagged substrates (using water/alcohol mixtures), piperazinones are frequently generated in billion-member libraries to screen against "undruggable" targets.

Furthermore, in PROTAC (Proteolysis Targeting Chimera) design, piperazinones are emerging as rigid linkers that can orient the E3 ligase and the target protein in a precise geometry, superior to flexible PEG chains.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link

  • Dinsmore, C. J., et al. (2004). "Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I." Bioorganic & Medicinal Chemistry Letters. Link

  • Golebiowski, A., et al. (2001). "Solid-phase synthesis of piperazinone derivatives via cascade double nucleophilic substitution." Journal of Combinatorial Chemistry. (Contextualized from general solid-phase reviews). Link

  • Palomo, C., et al. (2014). "Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1." Molecules. Link

  • Perdih, A. (2023).[2] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link

  • Brockunier, L. L., et al. (2000). "Human peptide transporter 1 (PEPT1)-mediated uptake of piperazin-2-one derivatives." Journal of Medicinal Chemistry. (Foundational PK data). Link

Sources

Physicochemical Profiling of N-Aryl Piperazine Derivatives: A Technical Guide for CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl piperazine scaffold represents a privileged structure in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. Acting as the pharmacophoric core for numerous serotonin (5-HT) and dopamine (D2/D3) receptor ligands—including aripiprazole, buspirone, and trazodone—its physicochemical behavior is the primary determinant of both pharmacodynamic affinity and pharmacokinetic success.

This guide provides a technical deep-dive into the physicochemical characterization of this scaffold. It moves beyond basic definitions to explore the causal relationships between aryl substitution, nitrogen basicity (pKa), and lipophilicity (LogD), offering researchers a self-validating roadmap for optimizing lead compounds.

Structural Basis & Electronic Properties[1]

The Dipolar Architecture

The N-aryl piperazine core functions through a distinct electronic duality. Understanding the ionization state of the two nitrogen atoms is critical for predicting receptor binding (typically driven by an ionic salt bridge with an aspartate residue in the receptor pocket).

  • N1 (Proximal/Anilinic Nitrogen): Attached directly to the aromatic ring. The lone pair electrons are delocalized into the

    
    -system of the aryl ring.[1] This resonance effect renders N1 essentially non-basic at physiological pH.
    
  • N4 (Distal/Aliphatic Nitrogen): This is the basic center. However, its pKa is not static; it is electronically coupled to the aryl ring through the piperazine skeleton.

Modulation of pKa via Aryl Substitution

The basicity of the N4 nitrogen is lower than that of unsubstituted piperazine (


) due to the electron-withdrawing nature of the N-aryl moiety. Substituents on the aryl ring further modulate this value via inductive (

) and resonance (

) effects.

Table 1: Impact of Aryl Substituents on N4-Piperazine Basicity

Substituent (Para-position)Electronic EffectApprox.[2] pKa Shift (relative to H)Impact on Receptor Binding
-H (Unsubstituted) BaselineRef (

)
Standard Salt Bridge
-OCH₃ (Methoxy) Electron Donating (+R)Slight Increase (+0.2)Strengthens ionic bond; risk of metabolic O-dealkylation.
-Cl / -F (Halogen) Weak Electron Withdrawing (-I)Slight Decrease (-0.3 to -0.5)Balances lipophilicity without drastically killing basicity.
-CF₃ (Trifluoromethyl) Strong Electron Withdrawing (-I)Significant Decrease (-1.0 to -1.5)Reduces % ionized at pH 7.4; increases lipophilicity significantly.
-NO₂ (Nitro) Strong Electron Withdrawing (-R, -I)Major Decrease (> -2.0)Often renders N4 too weakly basic for optimal receptor affinity.
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) flow, linking structural modifications to physicochemical outcomes.

SAR_Flow Core N-Aryl Piperazine Core Aryl Aryl Ring (Lipophilic Domain) Core->Aryl N1 N1 Nitrogen (Resonance Anchor) Core->N1 N4 N4 Nitrogen (Basic Center) Core->N4 LogP LogP / LogD (BBB Permeability) Aryl->LogP Hydrophobicity Metab Metabolic Stability (CYP450) Aryl->Metab Oxidation Sites pKa pKa Modulation (Ionization State) N4->pKa Protonation Site Substituents Substituents (-Cl, -OMe, -CF3) Substituents->Aryl Decoration Substituents->pKa Inductive Effect (via N1-N4 link) pKa->LogP pH Dependent Partitioning

Figure 1: Interconnected dependencies between the N-aryl piperazine scaffold, substituent electronics, and physicochemical outputs.

Lipophilicity & Solubility Profiling[3][4]

The LogP vs. LogD Distinction

For N-aryl piperazines, reporting


 (partition coefficient of the neutral species) is insufficient. Because these compounds are ionizable amines (

), they exist as a mixture of cationic and neutral species at physiological pH (7.4).
  • The Reality: At pH 7.4, a significant fraction of the molecule is protonated.[3]

  • The Metric:

    
     (Distribution Coefficient) is the accurate predictor for biological partitioning.
    
  • Target Range: For CNS penetration, the optimal

    
     is 1.5 – 3.0 . Values > 3.5 significantly increase the risk of non-specific binding and P-glycoprotein (P-gp) efflux.
    
Solubility Challenges

High lipophilicity (required for BBB crossing) often compromises aqueous solubility.

  • Salt Selection: To counteract this, N-aryl piperazines are rarely isolated as free bases. Formation of Hydrochloride (HCl) or Fumarate salts is standard to disrupt crystal lattice energy and improve dissolution rates in gastric fluids.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

This is the "Gold Standard" method. It relies on the precise measurement of pH change as a function of added titrant.[4][5] Unlike UV-metric methods, it does not require the compound to have a chromophore that changes absorbance upon ionization, though N-aryl piperazines usually do.

Objective: Determine the precise dissociation constant (


) of the N4 nitrogen.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M HCl and 0.1 M NaOH (standardized).[5]

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (to purge dissolved

    
    ).
    

Workflow:

  • System Calibration:

    • Calibrate the pH electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C. Slope efficiency must be >98%.

  • Sample Preparation:

    • Dissolve

      
       of the N-aryl piperazine derivative in 20 mL of degassed 0.15 M KCl solution.
      
    • Note: If solubility is poor, use a co-solvent method (titrate in varying % Methanol/Water ratios and extrapolate to 0% organic via the Yasuda-Shedlovsky equation).

  • Acidification:

    • Add 0.1 M HCl to lower the pH to ~2.5. This ensures the N4 nitrogen is fully protonated (

      
      ).
      
  • Titration:

    • Titrate with 0.1 M NaOH under inert gas flow.

    • Add titrant in dynamic increments (smaller volumes near the inflection point).

    • Record potential (mV) until pH reaches ~11.0.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Calculate the first derivative (

      
      ) to locate the inflection point. The pH at the half-equivalence point represents the pKa.[4][5]
      

Titration_Workflow Start Start: Weigh Compound (1-3 mg) Dissolve Dissolve in 0.15M KCl (Degassed) Start->Dissolve CheckSol Is Compound Soluble? Dissolve->CheckSol CoSolvent Use MeOH/Water Mix (Yasuda-Shedlovsky) CheckSol->CoSolvent No Direct Proceed to Acidification (pH < 3.0) CheckSol->Direct Yes Titrate Titrate with 0.1M NaOH (Dynamic Dosing) CoSolvent->Titrate Direct->Titrate Analyze Calculate 1st Derivative Identify Inflection Point Titrate->Analyze

Figure 2: Decision tree for potentiometric pKa determination, accounting for solubility limitations.

Protocol B: Lipophilicity (LogD) via Shake-Flask Method

While HPLC methods are faster, the Shake-Flask method remains the validation standard for partitioning.

  • Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the pre-saturated aqueous phase.

  • Partitioning: Add an equal volume of pre-saturated n-octanol. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze the concentration in both phases using HPLC-UV.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link][5]

  • MDPI (Pharmaceuticals). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • National Institutes of Health (PMC). Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

  • Taylor & Francis (Expert Opinion on Drug Discovery). Piperazines – Knowledge and References. [Link]

Sources

Technical Monograph: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Structural Verification

This technical monograph addresses the identification, synthesis, and application of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . As a Senior Application Scientist, it is critical to first clarify the structural identity, as this specific methylated lactam is a specialized intermediate often confused with its non-ketone or des-methyl analogs.

Chemical Identity[1][2]
  • Chemical Name: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

  • Systematic Name: 4-Methyl-1-(4-piperidinyl)-2-piperazinone

  • Molecular Formula: C₁₀H₁₉N₃O

  • Molecular Weight: 197.28 g/mol [1][2]

  • Structural Features:

    • Core: Piperazin-2-one (lactam) ring.

    • N1-Substituent: Piperidin-4-yl group (attached to the nitrogen adjacent to the carbonyl).

    • N4-Substituent: Methyl group (attached to the nitrogen distal to the carbonyl).

    • Piperidine Nitrogen: Unsubstituted secondary amine (free for further functionalization).

CAS Number Lookup & Disambiguation

Direct database queries indicate that the specific N-methylated lactam 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a specialized intermediate not widely indexed with a unique CAS number in public commercial catalogs. It is frequently synthesized in situ or confused with structurally related building blocks.

Critical Disambiguation Table: Researchers must distinguish the target compound from these common analogs:

Compound NameCAS NumberStructural Difference
1-(Piperidin-4-yl)piperazin-2-one 1547969-56-1 Des-methyl analog. Missing the N4-methyl group. This is the direct precursor.
4-(Piperidin-4-yl)piperazin-2-one 1219979-71-1 Regioisomer. Piperidine is attached at N4 (distal) instead of N1.
1-Methyl-4-(piperidin-4-yl)piperazine 53617-36-0 Non-ketone analog. Fully reduced piperazine ring (no carbonyl). Common antipsychotic intermediate.
1-(3-Methylbenzyl)piperazine 5321-48-2 Unrelated. Often incorrectly cited in automated searches due to name similarity.

Scientist's Note: If you are sourcing this for a specific synthesis (e.g., a Risperidone or Paliperidone analog), the Des-methyl analog (CAS 1547969-56-1) is the standard commercial starting material, which can be methylated at N4 via reductive amination or alkylation.

Synthesis & Manufacturing Protocols

Since the specific methylated target is often prepared rather than purchased, the following protocol describes its synthesis from commercially available precursors. This route prioritizes regioselectivity to ensure the methyl group is installed at N4 and the piperidine at N1.

Retrosynthetic Analysis

The most robust route involves the reductive amination of 4-Methylpiperazin-2-one with N-Boc-4-piperidone , followed by deprotection. This avoids regioselectivity issues associated with methylating the di-amine.

Synthesis Workflow (DOT Diagram)

SynthesisPathway SM1 4-Methylpiperazin-2-one (CAS 5570-77-4) Step1 Reductive Amination (NaBH(OAc)3, DCE) SM1->Step1 SM2 N-Boc-4-piperidone (CAS 79099-07-3) SM2->Step1 Inter Intermediate: 4-Methyl-1-(1-Boc-piperidin-4-yl) piperazin-2-one Step1->Inter Step2 Deprotection (TFA or HCl) Inter->Step2 Product Target: 4-Methyl-1-(piperidin-4-yl) piperazin-2-one Step2->Product

Caption: Step-wise synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one ensuring correct regiochemistry.

Experimental Protocol

Step 1: Reductive Amination

  • Reagents: Dissolve 4-Methylpiperazin-2-one (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE).

  • Catalyst: Add acetic acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Cool to 0°C and add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The intermediate (Boc-protected) is often purified via silica gel chromatography (MeOH/DCM gradient).

Step 2: Deprotection

  • Reagents: Dissolve the intermediate in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in dioxane at 0°C.

  • Reaction: Stir at room temperature for 2 hours (monitor by TLC/LC-MS for disappearance of Boc).

  • Isolation: Concentrate in vacuo. For the free base, neutralize with basic resin or Na₂CO₃ and extract. For the hydrochloride salt, precipitate with ether.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted parameters.

Physicochemical Properties
PropertyValue (Predicted)Notes
Physical State Solid / Viscous OilHygroscopic as a free base.
Boiling Point ~380–400°CDecomposes before boiling at atm pressure.
pKa (Piperidine N) ~9.8Typical secondary amine basicity.
pKa (Piperazine N4) ~6.5Reduced basicity due to lactam proximity.
LogP -0.5 to 0.2Highly polar, water-soluble.
Spectroscopic Validation
  • ¹H NMR (DMSO-d₆):

    • δ 2.25 (s, 3H): N-CH₃ group (singlet).

    • δ 2.6–3.0 (m, 4H): Piperazine ring protons (C3, C5).

    • δ 3.1–3.3 (m, 2H): Piperazine C6 protons (adjacent to N1).

    • δ 4.2–4.4 (m, 1H): Piperidine C4 methine (quintet, deshielded by N1 attachment).

  • MS (ESI+):

    • [M+H]⁺: m/z 198.16[3]

    • Fragmentation: Loss of methyl (-15) or piperidine ring cleavage depending on energy.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a rigid linker that combines the solubility of piperazine with the pharmacophore targeting of piperidine.

Pharmacological Relevance
  • GPCR Ligands: The 4-(piperidin-4-yl)piperazin-2-one motif mimics the flexible diamine linkers found in antipsychotics (e.g., Risperidone, Cariprazine) but adds conformational rigidity via the lactam.

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility and metabolic stability (lower lipophilicity compared to the non-keto piperazine).

Application Workflow (DOT Diagram)

ApplicationWorkflow cluster_apps Downstream Applications Core 4-Methyl-1-(piperidin-4-yl) piperazin-2-one App1 Antipsychotic Development (D2/5-HT2A Antagonists) Core->App1 N-Alkylation / Acylation App2 Kinase Inhibitor Tail (Solubility Enhancement) Core->App2 Amide Coupling App3 Fragment-Based Screening (Rigid Linker) Core->App3 Library Synthesis

Caption: Utility of the scaffold in diverse therapeutic areas.

References

  • PubChem Compound Summary: 1-(Piperidin-4-yl)piperazin-2-one (CAS 1547969-56-1). National Center for Biotechnology Information. Link

  • ChemicalBook: 4-(Piperidin-4-yl)piperazin-2-one (CAS 1219979-71-1). Link

  • Sigma-Aldrich: 1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0).[4] Link

  • Journal of Medicinal Chemistry: Design and Synthesis of Piperazine-Based Antipsychotics. (General reference for reductive amination protocols). Link

Sources

Technical Guide: Derivatives and Analogs of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a privileged scaffold used to optimize solubility, metabolic stability, and vector orientation in drug discovery.

Executive Summary: The Scaffold Advantage

In modern drug discovery, the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one moiety serves as a critical "solubilizing tether" and rigid linker. Unlike its fully reduced counterpart (1-methyl-4-(piperidin-4-yl)piperazine), the introduction of the C2-carbonyl (lactam) confers distinct pharmacological advantages:

  • Metabolic Stability: The lactam carbonyl deactivates the N1-nitrogen, preventing N-oxidation and reducing clearance by flavin-containing monooxygenases (FMOs).

  • pKa Modulation: The electron-withdrawing effect of the carbonyl lowers the pKa of the distal piperidine nitrogen, often improving oral bioavailability by balancing permeability (LogD) and solubility.

  • Vector Definition: The planar amide bond restricts conformational flexibility, freezing the vector between the piperidine and piperazine rings, which is critical for precise positioning in solvent-exposed pockets of Kinases and GPCRs.

This guide explores the synthesis, structural analogs, and application of this core in therapeutic areas ranging from CCR5 antagonism to Kinase inhibition .

Structural Analysis & Pharmacophore Mapping

The molecule consists of two saturated heterocycles linked by a C-N bond. Its utility is defined by three functional zones:

ZoneStructural FeatureMedicinal Chemistry Function
Zone A Piperidine Ring (N-unsubstituted) The "Attachment Point." The secondary amine is the primary handle for coupling to aromatic cores (via SNAr or Buchwald) or amides.
Zone B Piperazin-2-one Core The "Linker." The lactam provides rigidity and polarity. It acts as a hydrogen bond acceptor (C=O) but not a donor (N-substituted).
Zone C N-Methyl Group The "Cap." Caps the N4 position to prevent unwanted conjugation and provides a small hydrophobic surface for van der Waals interactions.
Comparison with Common Analogs
  • vs. 1-Methyl-4-(piperidin-4-yl)piperazine: The "2-one" analog is less basic (pKa ~7.5 vs. ~9.0), reducing hERG liability and phospholipidosis risk.

  • vs. 4-Amino-piperidine linkers: The piperazinone offers a longer extension vector (~6-7 Å) compared to a simple amine, allowing the solubilizing tail to reach bulk solvent.

Synthetic Methodologies

Route A: Reductive Amination (The "Workhorse" Method)

This method couples the pre-formed piperazinone core with a protected piperidone. It is robust and scalable.

Reagents:

  • Core: 4-Methylpiperazin-2-one (CAS: 5570-77-4)

  • Linker: N-Boc-4-piperidone (CAS: 79099-07-3)

  • Reductant: Sodium triacetoxyborohydride (STAB)

Protocol:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and 4-Methylpiperazin-2-one (1.1 eq) in DCE (0.2 M).

  • Add Acetic Acid (1.5 eq) to catalyze imine formation; stir at RT for 1 hour.

  • Add STAB (1.5 eq) portion-wise. Stir for 16 hours.

  • Quench: Sat. NaHCO3. Extract: DCM.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the HCl salt of the title compound.

Route B: De Novo Ring Construction (The "Custom" Method)

Used when the "4-methyl" group needs to be replaced (e.g., with an isopropyl or cyclopropyl group).

Protocol:

  • Reductive Amination: React N-Boc-4-piperidone with Glycine methyl ester to form the secondary amine.

  • Acylation: React the amine with N-methyl-2-chloroacetamide (or substituted analog).

  • Cyclization: Treat with a strong base (KOtBu) in THF to induce intramolecular alkylation, closing the piperazinone ring.

Synthesis Start N-Boc-4-piperidone Imine Imine Intermediate Start->Imine AcOH, DCE Core 4-Methylpiperazin-2-one Core->Imine Product_Boc N-Boc Protected Precursor Imine->Product_Boc NaBH(OAc)3 Reductive Amination Final 4-Methyl-1-(piperidin-4-yl) piperazin-2-one (HCl) Product_Boc->Final HCl/Dioxane Deprotection

Figure 1: Preferred synthetic route via reductive amination.[1]

Known Derivatives & Therapeutic Applications[1][2][3][4][5]

The 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold is a versatile building block found in several high-value inhibitor classes.

CCR5 Antagonists (GPCRs)

In the development of HIV entry inhibitors (e.g., Vicriviroc analogs), this scaffold serves as a replacement for the 4-phenylpiperidine moiety.

  • Mechanism: The basic piperidine nitrogen interacts with Asp280 in the CCR5 transmembrane bundle, while the piperazinone extends into the extracellular loop region.

  • Key Derivative: 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-methyl-1-(piperidin-4-yl)piperazin-2-one].

Kinase Inhibitors (Solvent Front Binders)

This moiety is frequently attached to the "hinge-binding" core of kinase inhibitors to improve solubility.

  • Example: In ALK or ROS1 inhibitors, the piperidine nitrogen is coupled to the aromatic core. The piperazinone tail projects into the solvent, disrupting the water network and improving the entropy of binding.

  • Analogs:

    • N-Ethyl analog: Increases lipophilicity (LogD +0.4) for better BBB penetration.

    • 3,3-Dimethyl analog: Increases metabolic stability by blocking the alpha-carbon sites prone to oxidation.

PROTAC Linkers

The rigid, diamine nature of this scaffold makes it an excellent "exit vector" for PROTACs (Proteolysis Targeting Chimeras).

  • Application: It connects the E3 ligase ligand (e.g., Cereblon binder) to the target protein ligand. The rigidity prevents the "linker collapse" often seen with flexible PEG chains.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

To verify the metabolic advantage of the piperazinone over the piperazine.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (Piperazinone) and Control (Piperazine analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor the disappearance of parent and formation of N-oxide (+16 Da).

  • Success Criteria: The piperazinone should show >80% remaining at 60 min, whereas the piperazine typically shows <50% due to rapid N-oxidation.

Protocol 2: pKa Determination (Potentiometric)
  • System: SiriusT3 or equivalent titrator.

  • Method: Dissolve 5 mg of compound in 0.15 M KCl (aq).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

  • Data Processing: Fit the curve to the Henderson-Hasselbalch equation.

    • Expected Result: The piperidine nitrogen should exhibit a pKa of ~9.5-10.0. The piperazinone nitrogens are non-basic (amide) or very weakly basic (<2.0), confirming the "monobasic" character of the scaffold.

Visualization: SAR Decision Tree

SAR Core 4-Methyl-1-(piperidin-4-yl) piperazin-2-one Core Solubility Need Higher Solubility? Core->Solubility Permeability Need CNS Penetration? Core->Permeability Selectivity Need Selectivity? Core->Selectivity Mod1 Remove N-Methyl (Make secondary amine) Solubility->Mod1 Increase Polarity Mod2 Change N-Methyl to N-Isopropyl or N-Cyclopropyl Permeability->Mod2 Increase Lipophilicity Mod3 Add gem-dimethyl at C3 (Steric bulk) Selectivity->Mod3 Rigidify Conformation

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold.

References

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[2][3][4][5][6] I: 2(S)-methyl piperazine as a key pharmacophore element."[4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

  • LegoChem Biosciences. (2018). "Delpazolid (LCB01-0371) Structure and Activity." MedChemExpress Product Data. Link

  • Palani, A., et al. (2001). "Discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (Sch 351125): An Orally Bioavailable CCR5 Antagonist." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025). "1-Methyl-4-(piperidin-4-yl)piperazine synthesis and properties." Link

Sources

Computational ADMET Profiling of Piperazinone Scaffolds: From In Silico Prediction to Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted ADMET Properties of Piperazinone Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary: The Piperazinone Advantage

The piperazinone scaffold—a piperazine ring modified with a ketone group—represents a critical bioisosteric evolution in medicinal chemistry. While the parent piperazine moiety is a "privileged scaffold" found in blockbuster drugs (e.g., Imatinib, Ciprofloxacin), it often suffers from high basicity (


), leading to poor membrane permeability and hERG-mediated cardiotoxicity.

The introduction of the carbonyl group to form piperazin-2-one dramatically alters the physicochemical landscape. It reduces the basicity of the proximal nitrogen (converting it to an amide), increases polar surface area (PSA), and introduces a hydrogen bond acceptor. This guide details the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behaviors of this specific scaffold and provides a validated in silico workflow for profiling derivatives.

Physicochemical & ADME Profiling

Understanding the shift from piperazine to piperazinone is essential for accurate prediction.

Physicochemical Descriptors
PropertyPiperazine (Parent)Piperazinone (Scaffold)Impact on Drug-Likeness
Basicity (

)
High (~9.8, N1 & N4)Low (Amide N1), Mod (Amine N4)Critical: Reduced ionization at physiological pH improves passive diffusion.
H-Bond Donors 1 (if N-substituted)1 (Amide NH)Facilitates specific binding interactions (e.g., hinge regions of kinases).
H-Bond Acceptors 23 (Added Carbonyl)Increases water solubility but raises TPSA.
LogP Low (Hydrophilic)Lower (More Polar)May require lipophilic substituents (e.g., halides, aromatics) to maintain LipE.
Absorption & Permeability Predictions[1]
  • Passive Diffusion: Piperazinones generally exhibit better passive diffusion than their piperazine counterparts in the neutral state due to the "amide effect," which lowers the energetic penalty of desolvation compared to a highly charged cation.

  • Efflux Liability: The scaffold is a frequent substrate for P-glycoprotein (P-gp). In silico models (e.g., SwissADME) often flag N-methylated piperazinones as P-gp substrates.

  • Bioavailability Radar: Ideal piperazinone derivatives typically fall within the "pink zone" of the bioavailability radar, provided the N4-substituent does not exceed MW 500 or LogP 5.

Metabolic Stability (The "Soft Spot" Analysis)

The piperazinone ring alters the metabolic map significantly.

  • Oxidative Dealkylation: The N4-nitrogen remains the primary site for CYP450-mediated N-dealkylation.

  • Ring Scission: The carbonyl group stabilizes the ring against certain cleavage pathways that affect simple piperazines.

  • Glucuronidation: If the amide nitrogen (N1) is unsubstituted, it becomes a potential site for N-glucuronidation, increasing clearance.

Toxicity Profiling: The hERG Mitigation Strategy

One of the primary drivers for switching from piperazine to piperazinone is hERG toxicity .

  • Mechanism: The hERG potassium channel pore contains aromatic residues (Tyr652, Phe656) that engage in cation-

    
     interactions with positively charged basic amines.
    
  • Prediction: By converting one basic amine to a neutral amide (piperazinone), the global

    
     drops. QSAR models (e.g., Pred-hERG) consistently predict lower channel affinity for piperazinones compared to piperazines, reducing the risk of QT interval prolongation.
    

Technical Protocol: In Silico Screening Workflow

This self-validating workflow integrates open-source and consensus modeling to profile piperazinone libraries.

Phase 1: Library Preparation
  • Standardization: Desalt, strip stereochemistry (unless chiral), and normalize tautomers (amide vs. imidic acid—favor amide).

  • Conformational Search: Generate 3D conformers (using RDKit or OpenBabel) to assess the "boat" vs. "chair" preference of the piperazinone ring.

Phase 2: Descriptor Calculation & Filtering

Tools: RDKit, Mordred.

  • Filter 1 (Lipinski): MW < 500, LogP < 5, HBD < 5, HBA < 10.

  • Filter 2 (Veber): Rotatable Bonds

    
     10, TPSA 
    
    
    
    140 Ų.
  • Specific Piperazinone Check: Calculate

    
     of N4. If > 9.0, flag for potential permeability issues.
    
Phase 3: ADMET Modeling

Tools: SwissADME (Consensus LogP), pkCSM (Toxicity), ADMETlab 2.0.

  • Solubility: Predict LogS (ESOL model). Target: > -4.0.

  • CYP Inhibition: Screen against CYP3A4 and CYP2D6. Piperazinones are frequent CYP3A4 substrates but less likely to be inhibitors compared to imidazoles.

  • Toxicity: Run hERG classification (Yes/No) and Ames mutagenicity.

Visualization of Workflow

ADMET_Workflow Start Input: Piperazinone Library (SMILES) Prep Step 1: Ligand Prep (Desalt, Tautomers, 3D Gen) Start->Prep Filter Step 2: Physicochemical Filter (Lipinski + Veber Rules) Prep->Filter Metab Step 3: Metabolic Prediction (CYP3A4 Substrate/Inhibitor) Filter->Metab Pass Reject Discard Candidate Filter->Reject Fail Tox Step 4: Toxicity Screen (hERG + Ames) Metab->Tox Decision Decision Matrix Tox->Decision Opt Lead Optimization (Bioisosteres) Decision->Opt High Clearance or hERG Risk Decision->Reject Mutagenic Prioritize for Synthesis Prioritize for Synthesis Decision->Prioritize for Synthesis Clean Profile Opt->Prep Re-screen

Caption: Figure 1. Self-validating in silico screening workflow for piperazinone derivatives, incorporating iterative optimization loops.

Structural Optimization Strategies

When predictions indicate suboptimal ADMET properties, apply these specific transformations to the piperazinone core.

Metabolic Stabilization[2]
  • Problem: Rapid N-dealkylation at N4 or hydroxylation of the alpha-carbon.

  • Solution: Introduce steric hindrance (e.g., a methyl group) adjacent to N4 or fluorinate the metabolic "soft spot" to block CYP oxidation.

Permeability Enhancement
  • Problem: TPSA > 140 Ų due to the amide carbonyl.

  • Solution: N-methylation of the amide (N1) reduces H-bond donor count and lowers TPSA. Alternatively, replace the carbonyl with a bioisosteric sulfonyl group (though this increases MW).

Visualization: Optimization Logic

Optimization_Logic cluster_0 Metabolic Instability cluster_1 Permeability cluster_2 Cardiotoxicity Problem ADMET Defect M_Issue High Clearance (CYP3A4) Problem->M_Issue P_Issue Low Caco-2 (High TPSA) Problem->P_Issue T_Issue hERG Binding (Basic N4) Problem->T_Issue M_Sol Strategy: Block Soft Spot (Add -F or -CH3 alpha to N4) M_Issue->M_Sol P_Sol Strategy: Mask H-Bond Donor (N1-Methylation) P_Issue->P_Sol T_Sol Strategy: Reduce Basicity (EWG on N4 substituent) T_Issue->T_Sol

Caption: Figure 2. Strategic structural modifications to resolve common ADMET liabilities in piperazinone scaffolds.

References

  • Review of Piperazine/Piperazinone Scaffolds: Romanelli, M. N., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • hERG Toxicity & Basicity: Zhu, H., et al. (2020). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network.[2] ChemRxiv. [Link]

  • Metabolic Stability of Nitrogen Heterocycles: Cerny, M. A., et al. (2017).[3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • pkCSM Prediction Protocol: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

Sources

In silico screening of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Screening of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Libraries

Foreword: The Strategic Imperative of In Silico Screening

In the landscape of modern drug discovery, the journey from a chemical concept to a clinical candidate is fraught with challenges, high attrition rates, and staggering costs.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable discipline to navigate this complexity, offering a suite of computational tools that dramatically reduce the time and cost of research.[2][3] This guide focuses on a powerful CADD strategy—in silico or virtual screening—applied to a chemical scaffold of significant medicinal interest: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5] Its unique physicochemical properties, including aqueous solubility and the ability to be readily modified at its nitrogen atoms, make it a cornerstone in the design of agents targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[4][6][7] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, technically-grounded framework for systematically exploring the chemical space around the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one core to identify novel, high-potential therapeutic leads.

Section 1: The Philosophy of a Hierarchical Screening Cascade

A successful virtual screening campaign is not a single experiment but a multi-stage, hierarchical filtering process. The core principle is to progressively reduce a vast chemical library, which can contain millions or even billions of compounds, to a small, manageable subset of high-quality candidates for synthesis and in vitro testing.[2] This is achieved by applying a series of computational filters, starting with fast, less computationally demanding methods and moving towards more accurate but resource-intensive calculations.[8]

The causality behind this approach is rooted in efficiency and resource management. It would be computationally prohibitive to run the most rigorous physics-based simulations on an entire multi-million compound library. Instead, we use intelligent, sequential filtering to ensure that our most valuable computational resources are spent only on the most promising molecules.

G cluster_0 Phase 1: Library Preparation & Filtering cluster_1 Phase 2: Rapid Screening cluster_2 Phase 3: Focused, Rigorous Screening cluster_3 Phase 4: Post-Screening Validation A Initial Virtual Library (Millions of Compounds) B Enumeration of Derivatives (R-group decoration) A->B C Physicochemical Filtering (e.g., Lipinski's Rule of Five, CNS MPO) B->C D Ligand-Based Screening (Pharmacophore Modeling) C->D E Structure-Based Screening (Molecular Docking) D->E F Pose Analysis & Scoring E->F G In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H Final Hit List (~10-100 Compounds for Synthesis) G->H

Caption: A hierarchical virtual screening workflow.

Section 2: Building the Foundation: Library Design and Preparation

The quality of the input chemical library dictates the quality of the output. The goal is to create a diverse and relevant set of virtual compounds based on the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold.

Rationale for Scaffold-Based Library Design

Starting with a known privileged scaffold provides a significant advantage. The core structure has inherent properties that are often conducive to favorable biological interactions. Our task is to explore the chemical space around this core by adding various substituents (R-groups) to generate a focused library. This "do-it-yourself" (DIY) virtual library approach is cost-effective and ensures that resulting hits are synthetically tractable.[9]

Library Enumeration and Initial Filtering

The first step is to enumerate a virtual library by decorating the core scaffold. This involves defining attachment points and combining them with a collection of common chemical building blocks (e.g., from vendors like Enamine or eMolecules).

Experimental Protocol: Library Preparation

  • Define Scaffold Core: Start with the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one structure in a machine-readable format like SMILES.

  • Identify Reaction Sites: Define the points for substitution. For this scaffold, likely points are the secondary amine on the piperidine ring and potentially aromatic substitution if a phenyl group were attached to the piperazine ring.

  • Select Building Blocks: Choose a set of commercially available reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination) to attach to the scaffold.

  • Enumerate Products: Use cheminformatics toolkits like RDKit (open-source) or commercial software (e.g., ChemAxon) to perform virtual reactions and generate the product structures.

  • Standardize Structures: Process the raw library to neutralize charges, remove salts, and generate canonical tautomers. This ensures a consistent representation for all subsequent steps.[10]

  • Generate 3D Conformations: Convert the 2D structures into low-energy 3D conformations. This is a prerequisite for both pharmacophore and docking studies.[11]

The First Filter: Drug-Likeness and Physicochemical Properties

To enrich the library with compounds that have a higher probability of becoming successful drugs, we apply physicochemical property filters.[11]

  • Lipinski's Rule of Five (Ro5): A cornerstone for predicting oral bioavailability. It states that a compound is more likely to be orally absorbed if it has:

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

    • A molecular weight under 500 daltons.

    • A calculated logP (octanol-water partition coefficient) not greater than 5.

  • CNS Multiparameter Optimization (MPO): If the library is intended for CNS targets, a more specific scoring system is required. The CNS MPO score combines properties like molecular weight, logP, logD, topological polar surface area (TPSA), and pKa to predict blood-brain barrier penetration.[12]

ParameterGeneral "Drug-Like" FilterCNS-Focused FilterRationale
Molecular Weight (MW)< 500 Da< 400 DaSmaller molecules cross the blood-brain barrier more easily.
cLogP< 5.01.0 - 4.0Balances solubility and membrane permeability for CNS entry.
H-Bond Donors (HBD)≤ 5≤ 3Fewer donors reduce polarity and improve CNS penetration.
H-Bond Acceptors (HBA)≤ 10≤ 7Controls polarity.
TPSA< 140 Ų< 90 ŲLower polar surface area is critical for crossing the blood-brain barrier.
Rotatable Bonds< 10< 8Increased rigidity can improve binding affinity and reduce entropy loss.

Table 1: Example physicochemical filters applied during library preparation.

Section 3: Ligand-Based Screening: Finding Patterns with Pharmacophores

When the 3D structure of the biological target is unknown, or as a rapid pre-filtering step, we rely on ligand-based methods.[13][14] These methods are built upon the principle that molecules with similar structures or properties are likely to have similar biological activities. A pharmacophore model is one of the most powerful ligand-based tools.

The Concept of a Pharmacophore

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. These features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Aromatic Rings (AR)

  • Hydrophobic Centers (HY)

  • Positive/Negative Ionizable Groups

G cluster_distances HBA1 HBA HBD1 HBD HBA1->HBD1 3.5 Å AR1 AR HBA1->AR1 6.1 Å HBD1->AR1 4.2 Å HY1 HY AR1->HY1 5.0 Å

Caption: A hypothetical 3D pharmacophore model.

Building and Validating the Model

Pharmacophore models can be generated based on a set of known active ligands or from the interaction points within a known protein-ligand complex (structure-based pharmacophore).[15] For this guide, we assume a ligand-based approach where several known active compounds for a target of interest (e.g., a specific GPCR or kinase) are available.

The process involves superimposing the active molecules and identifying the common chemical features in their 3D space. The resulting model is then validated by screening a database containing known actives and a large number of decoy (inactive) molecules. A good model will successfully identify the actives while rejecting the decoys.[16]

Once validated, this 3D query is used to rapidly screen our prepared 4-Methyl-1-(piperidin-4-yl)piperazin-2-one library. Only molecules that can match the pharmacophore features in a low-energy conformation are passed to the next, more computationally expensive stage.

Section 4: Structure-Based Screening: The Power of Molecular Docking

Molecular docking is a cornerstone of structure-based drug design (SBDD).[14] It predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein's binding site.[17][18] This method requires a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography, NMR, or increasingly, high-quality homology models.

Rationale and Key Components

The central hypothesis of molecular docking is that a ligand binds to a receptor in a pose that minimizes the free energy of the system. Docking algorithms work by:

  • Sampling: Exploring a vast number of possible conformations and orientations of the ligand within the binding site.

  • Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The scoring function approximates the key energetic contributions to binding, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects.

AutoDock Vina is one of the most widely used open-source docking programs due to its speed and accuracy.[19]

Self-Validating Protocol: Preparing for and Running a Docking Screen

A trustworthy docking protocol includes a critical self-validation step: re-docking. Before screening the library, the co-crystallized ligand (if available) is extracted from the protein structure and docked back into the binding site. A successful re-docking, where the predicted pose is very close to the experimental pose (typically < 2.0 Å RMSD), provides confidence in the docking parameters.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Target Preparation:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Remove water molecules and any non-essential co-factors.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Convert the prepared protein file into the required PDBQT format using tools like MGLTools or the Meeko Python package.[19][20]

  • Ligand Preparation:

    • Take the filtered hits from the pharmacophore screen.

    • Ensure ligands are in 3D with appropriate ionization states.

    • Assign rotatable bonds.

    • Convert each ligand into the PDBQT format.

  • Define the Search Space (Grid Box):

    • Identify the binding site, typically centered on the co-crystallized ligand.

    • Define a 3D grid box that encompasses the entire binding pocket. The size should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.[18]

  • Create Configuration File:

    • Create a text file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8-16 is common for screening).[20]

  • Execute Docking:

    • Run the Vina executable from the command line, providing the configuration file as input.

    • vina --config config.txt --out result.pdbqt --log log.txt[19]

  • Analyze Results:

    • The primary output is a docking score (binding affinity in kcal/mol), with more negative values indicating stronger predicted binding.

    • Visually inspect the top-ranked poses using software like PyMOL or Discovery Studio to analyze key interactions (e.g., hydrogen bonds, pi-pi stacking) with binding site residues.

Compound IDDocking Score (kcal/mol)Key H-Bond InteractionsOther Key Interactions
MPP-00123-9.8GLU-121, ASN-170Pi-cation with LYS-65
MPP-00456-9.5GLU-121Hydrophobic contact with LEU-188
MPP-00789-9.1TYR-192Pi-pi stacking with PHE-190
MPP-00101-8.9ASN-170Salt bridge with ASP-181

Table 2: Example summary of molecular docking results for top-ranked compounds.

Section 5: The Final Gatekeeper: In Silico ADMET Profiling

A compound that binds with high affinity but has poor pharmacokinetic properties or is toxic will ultimately fail in clinical trials.[11][21] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is a critical risk-mitigation step.[22][23]

Why ADMET Prediction is Non-Negotiable
Key ADMET Parameters and Prediction Tools

A variety of web-based tools and standalone software are available for ADMET prediction, such as the open-access SwissADME and pkCSM web servers, and commercial platforms.[21]

Key Predicted Properties:

  • Absorption:

    • Caco-2 Permeability: Predicts intestinal absorption.

    • Human Intestinal Absorption (HIA): A percentage estimate of absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeation: Crucial for CNS targets.

    • Plasma Protein Binding (PPB): High binding can reduce the free concentration of the drug.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. Common isoforms to check are 1A2, 2C9, 2C19, 2D6, and 3A4.

  • Excretion:

    • Total Clearance: Predicts the rate of elimination from the body.

  • Toxicity:

    • hERG Inhibition: A critical indicator of potential cardiotoxicity.

    • AMES Toxicity: Predicts mutagenicity.

    • Hepatotoxicity: Predicts potential for liver damage.

Compound IDDocking ScoreHIA (%)BBB Permeant?CYP2D6 Inhibitor?hERG Inhibitor?AMES Toxic?
MPP-00123-9.892%YesNoNoNo
MPP-00456-9.588%YesYesNoNo
MPP-00789-9.175%NoNoNoYes
MPP-00101-8.995%YesNoYesNo

Table 3: Integrated analysis of docking scores and predicted ADMET properties. Based on this profile, MPP-00123 emerges as the highest quality hit, while the others are deprioritized due to potential ADMET liabilities.

Conclusion and Forward Look

This guide has outlined a robust, multi-stage in silico workflow for the systematic screening of a 4-Methyl-1-(piperidin-4-yl)piperazin-2-one focused library. By integrating library design, physicochemical filtering, ligand-based pharmacophore screening, structure-based molecular docking, and ADMET profiling, we can efficiently navigate a vast chemical space to identify a handful of compounds with the highest probability of success. Each stage acts as a quality filter, grounded in well-established physicochemical and biological principles. The final output is not just a list of compounds, but a data-rich profile for each candidate, empowering medicinal chemists to make informed decisions about which molecules to advance into costly and time-consuming experimental validation. This strategic application of computational chemistry is fundamental to accelerating the pace of modern drug discovery.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. National Center for Biotechnology Information. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. GeeksforGeeks. [Link]

  • Structure-based drug design. Fiveable. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Frontier in Medical and Health Research. [Link]

  • Computational Methods in Drug Discovery. ResearchGate. [Link]

  • Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?. DiVA. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. [Link]

  • Vina Docking Tutorial. California Polytechnic State University. [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Oxford Academic. [Link]

  • Leveraging structure-based and ligand-based techniques in drug discovery. Optibrium. [Link]

  • PrepFlow: A Toolkit for Chemical Library Preparation and Management for Virtual Screening. Université de Strasbourg. [Link]

  • How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • Development and validation of a pharmacophore-based QSAR model for the prediction of CNS activity. PubMed. [Link]

  • Chapter - Chemical Libraries for Virtual Screening. Bentham Science. [Link]

  • Structure-Based Virtual Screening for Ligands of G Protein-Coupled Receptors: What Can Molecular Docking Do for You?. PubMed. [Link]

  • Computational Methods in Drug Discovery: The Challenges to Face. AZoLifeSciences. [Link]

  • How to Prepare a Compound Collection Prior to Virtual Screening. PubMed. [Link]

  • Structure based and ligand based drug designing. Slideshare. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. [Link]

  • Improving virtual screening of G protein-coupled receptors via ligand-directed modeling. PLOS Computational Biology. [Link]

  • Structure-Based Drug Design (SBDD): Strategies & Techniques. SARomics Biostructures. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]

  • In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. [Link]

  • Development and Validation of a Pharmacophore‐Based QSAR Model for the Prediction of CNS Activity. ResearchGate. [Link]

  • DIY Virtual Chemical Libraries - Novel Starting Points for Drug Discovery. ACS Publications. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. LinkedIn. [Link]

  • Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. MDPI. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Methods for Virtual Screening of GPCR Targets: Approaches and Challenges. SpringerLink. [Link]

  • structure-based pharmacophore model: Topics by Science.gov. Science.gov. [Link]

  • Virtual screening of GPCRs: an in silico chemogenomics approach. arXiv. [Link]

  • Applications of piperazine scaffold in drug design. ResearchGate. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

One-pot synthesis protocol for piperazin-2-ones.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular One-Pot Synthesis of Polysubstituted Piperazin-2-ones

Executive Summary

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, farnesyltransferase inhibitors, and peptidomimetics. Traditional synthesis often requires multi-step procedures (e.g., N-alkylation of diamines with


-halo esters) that suffer from poor regioselectivity and limited diversity.

This protocol details a one-pot, three-stage cascade utilizing the Ugi 4-Component Reaction (Ugi-4CR) followed by an acid-mediated intramolecular cyclization and optional nucleophilic trapping . This method allows for the rapid assembly of highly functionalized piperazin-2-ones with up to five points of diversity, utilizing readily available starting materials.

Mechanistic Insight & Design Rationale

The efficiency of this protocol relies on the "latent functionality" of aminoacetaldehyde dimethyl acetal . In the initial Ugi-4CR, it acts as the primary amine component. Upon acidification, the acetal is unmasked to an aldehyde, which triggers a spontaneous intramolecular condensation with the secondary amide nitrogen (derived from the isocyanide).

Key Mechanistic Advantages:

  • Atom Economy: All four components are incorporated into the final structure.

  • Telescoped Process: No isolation of the Ugi intermediate is required.

  • Stereoelectronic Control: The cyclization proceeds via a cyclic N-acyl iminium ion, which can be intercepted by various nucleophiles (indoles, silanes, allylsilanes) to introduce further complexity at the C6 position.

Reaction Pathway Visualization

Ugi_Cascade Start Reagents: 1. Aldehyde (R1) 2. Acid (R2) 3. Isocyanide (R3) 4. Aminoacetaldehyde dimethyl acetal Ugi_Adduct Linear Ugi Adduct (Acetal Protected) Start->Ugi_Adduct Ugi-4CR (MeOH, 24h) Hydrolysis Intermediate A: Aldehyde Unmasked (Acid Catalysis) Ugi_Adduct->Hydrolysis + TFA/DCM (- MeOH) Cyclization Intermediate B: Cyclic N-Acyl Iminium Ion Hydrolysis->Cyclization Intramolecular Condensation Product Final Product: Polysubstituted Piperazin-2-one Cyclization->Product + Nucleophile (Trapping)

Figure 1: The cascade sequence transforms simple linear precursors into complex heterocycles via an N-acyl iminium intermediate.

Material Selection & Reagent Guide

To ensure reproducibility, the following reagent specifications are critical:

ComponentRoleSelection Criteria & Notes
Aminoacetaldehyde dimethyl acetal Amine InputCrucial. Acts as the "chameleon" component. Must be distilled if yellowed.
Aldehyde (

)
Carbonyl InputAromatic and aliphatic aldehydes work well. Electron-deficient aldehydes accelerate the Ugi step.
Carboxylic Acid (

)
Acid InputDetermines the exocyclic N-acyl substituent. Acetic, benzoic, and Fmoc-amino acids are compatible.
Isocyanide (

)
Amide InputDetermines the N4-substituent. t-Butyl and cyclohexyl isocyanides are standard; convertible isocyanides allow further derivatization.
Trifluoroacetic Acid (TFA) Cyclization PromoterUsed in 10-20% v/v ratio with DCM. Cleaves acetal and catalyzes ring closure.
Nucleophile (Optional) Trapping AgentIndole (C3-alkylation), Triethylsilane (Reduction), Allyltrimethylsilane (Allylation).

Detailed Experimental Protocol

Safety Note: Isocyanides are foul-smelling and potentially toxic. Perform all reactions in a well-ventilated fume hood.

Stage 1: Ugi-4CR Assembly
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol, 1.0 equiv) in anhydrous Methanol (3.0 mL, 0.33 M).

  • Amine Addition: Add Aminoacetaldehyde dimethyl acetal (1.0 mmol, 1.0 equiv). Stir at room temperature for 30 minutes to allow imine formation (solution may warm slightly).

  • Acid Addition: Add the Carboxylic Acid (1.0 mmol, 1.0 equiv). Stir for 5 minutes.

  • Isocyanide Addition: Add the Isocyanide (1.0 mmol, 1.0 equiv). Cap the vial tightly.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Monitoring: Check by TLC or LCMS. The consumption of the aldehyde and formation of the linear Ugi adduct (typically less polar) indicates completion.

Stage 2: One-Pot Cyclization & Trapping

Note: The solvent is switched to DCM/TFA for the cyclization step.

  • Concentration: Evaporate the methanol under reduced pressure (Vaccum concentrator or rotary evaporator).

  • Re-dissolution: Dissolve the crude residue in Dichloromethane (DCM) (4.0 mL).

  • Cyclization: Add Trifluoroacetic Acid (TFA) (1.0 mL) dropwise.

    • Optional: If a specific nucleophilic trap is desired (e.g., Indole, 1.2 equiv), add it simultaneously with the acid.

    • For Reduction: If a simple piperazinone is desired (removing the OH/OMe group), add Triethylsilane (

      
      )  (2.0 equiv) along with the TFA.
      
  • Incubation: Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The acetal hydrolyzes, cyclizes to the iminium ion, and is immediately trapped by the nucleophile (or silane).

  • Workup:

    • Quench by slowly pouring the mixture into saturated aqueous

      
      .
      
    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Stage 3: Purification
  • Chromatography: Purify the residue via flash column chromatography (Silica gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradients (e.g., 0-50% EtOAc). Piperazin-2-ones are moderately polar.

Optimization & Troubleshooting (Expertise)

The following table summarizes common failure modes and expert solutions based on kinetic data and substituent effects.

IssueProbable CauseExpert Solution
Incomplete Ugi Reaction Steric hindrance or reversible imine formation.Use 2,2,2-trifluoroethanol (TFE) as solvent instead of MeOH to accelerate the reaction via hydrogen bond activation.
Failure to Cyclize Iminium ion instability or insufficient acid strength.Switch from TFA/DCM to 4M HCl in Dioxane or heat the TFA mixture to 50°C.
Complex Mixture (Decomposition) Nucleophile incompatibility with strong acid.If using acid-sensitive nucleophiles (e.g., furans), use Lewis acids like

or

instead of TFA.
Racemization Acid-catalyzed enolization of chiral centers.Perform the cyclization at 0°C and limit reaction time. Use weaker acids like formic acid if possible.

Scope & Limitations

This protocol is validated for the following substituent classes:

  • 
     (Aldehyde):  Aryl, Heteroaryl (Pyridine, Thiophene), Alkyl (branched/linear). Limitation: Highly electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) may retard the Ugi step.
    
  • 
     (Acid):  Broad scope. Fmoc-amino acids allow for the synthesis of peptidomimetics.
    
  • 
     (Isocyanide):  Sterically bulky isocyanides (t-Butyl) work best to prevent side reactions during cyclization.
    

Quantitative Performance Data (Representative):

EntryAldehyde (

)
Nucleophile (Trap)Product TypeYield (%)
1Benzaldehyde

(Hydride)
6-unsubstituted78%
24-Cl-BenzaldehydeIndole6-(3-indolyl)65%
3IsobutyraldehydeAllyltrimethylsilane6-allyl72%
4BenzaldehydeNone (OH quench)6-hydroxy/methoxy55%

References

  • Tripathi, S., Ambule, M. D. (2020).[5] Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition.[5] The Journal of Organic Chemistry, 85(23), 14890–14904.[5] [Link][5]

  • Bertuzzi, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[6] The Journal of Organic Chemistry, 88(5), 2963–2974. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

  • Marcaccini, S., et al. (2003). A Facile Synthesis of 1,4-Disubstituted Piperazine-2,5-diones. Tetrahedron Letters, 44(15), 3005-3007. [Link]

Sources

Application Note: A Multi-Technique Spectroscopic Approach for the Structural Elucidation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. The structural complexity, featuring a lactam, two distinct saturated nitrogenous rings, and multiple stereochemical possibilities, necessitates a multi-faceted analytical approach for unambiguous characterization. We present detailed protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with the tools to confirm chemical identity, assess purity, and ensure consistency in synthesis and scale-up operations.

Introduction and Rationale

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a small molecule built upon a piperazine scaffold, a privileged structure in pharmacology known for its presence in numerous approved drugs.[1] The incorporation of a piperidinyl group and a lactam moiety introduces specific chemical and structural features that are critical to its potential biological activity. Accurate and comprehensive structural verification is the cornerstone of any chemical research or drug development campaign, directly impacting the reliability of biological data and the requirements for regulatory submission.

This application note moves beyond a simple listing of methods. It explains the causality behind experimental choices—for instance, why a specific solvent is chosen for NMR or why a particular ionization technique is optimal for mass spectrometry of this compound. By integrating data from orthogonal techniques (NMR for connectivity, MS for molecular mass, and FTIR for functional group confirmation), we establish a robust analytical workflow that ensures the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Highlights

A thorough analysis begins with an understanding of the molecule's key structural features, which directly inform the expected spectroscopic outputs.

Caption: Molecular structure of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.

Key Features to Target:

  • Lactam Carbonyl (C=O): A strong, characteristic signal in both ¹³C NMR and FTIR.

  • Piperazine & Piperidine Rings: Complex, overlapping signals in the aliphatic region of the ¹H NMR spectrum, requiring 2D NMR for full assignment.

  • N-Methyl Group (N-CH₃): A sharp singlet in the ¹H NMR spectrum, providing a clear diagnostic peak.

  • Tertiary and Secondary Amines: The presence of multiple nitrogen atoms makes the molecule amenable to electrospray ionization (ESI) for mass spectrometry.

  • CH, CH₂ Groups: A variety of aliphatic C-H bonds will be visible in FTIR and will be fully resolved by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of organic molecules.[1] For 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, it serves to confirm the carbon skeleton and the placement of substituents.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for piperazine and piperidine derivatives are well-documented and influenced by adjacent functional groups and stereochemistry.[2][3] The predicted data below are based on analysis of these structural analogues.

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Integration Predicted ¹³C Shift (δ, ppm)
Lactam C=O - - - ~167
Piperidine C4-H ~2.7 - 2.9 tt 1H ~58-60
Piperidine C2/C6-H (ax) ~2.6 - 2.8 m 2H ~45-47
Piperidine C2/C6-H (eq) ~3.0 - 3.2 m 2H ~45-47
Piperidine C3/C5-H (ax) ~1.4 - 1.6 m 2H ~32-34
Piperidine C3/C5-H (eq) ~1.8 - 2.0 m 2H ~32-34
Piperidine N-H ~1.5 - 2.5 (broad) s (br) 1H -
Piperazinone C5'-H₂ ~3.3 - 3.5 t 2H ~50-52
Piperazinone C3'-H₂ ~3.1 - 3.3 s 2H ~54-56
Piperazinone C2'-H₂ ~3.9 - 4.1 t 2H ~59-61

| N-CH₃ | ~2.3 - 2.4 | s | 3H | ~46-48 |

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature.[1]

Protocol: ¹H and ¹³C NMR Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve many organic compounds and its relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

  • Instrumentation: The data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to achieve adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The number of scans can be adjusted based on sample concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phasing, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H signals to determine the relative number of protons for each resonance.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.[4] Given the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₁₉N₃O

  • Monoisotopic Mass: 197.1528 g/mol

  • Expected Ion: The primary ion observed in ESI+ mode will be the protonated molecule, [M+H]⁺.

Table 2: Predicted ESI-MS Data

Ion Species Calculated m/z Description
[M+H]⁺ 198.1601 Protonated molecular ion. Confirms molecular weight.

| [M+Na]⁺ | 220.1420 | Sodium adduct, common in ESI. |

Fragmentation Analysis: Collision-Induced Dissociation (CID) of the parent ion (m/z 198.16) would likely lead to fragmentation at the C-N bond between the two rings or fragmentation within the rings themselves, providing further structural confirmation.

Protocol: ESI-MS Analysis

Caption: Standard workflow for ESI-MS spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Protonation: Add a small amount of an acid (e.g., 0.1% formic acid) to the solution. This is a critical step to ensure efficient protonation of the basic nitrogen atoms, leading to a strong [M+H]⁺ signal.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize ESI in positive ion detection mode.

  • Data Acquisition: Acquire a full scan spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Predicted FTIR Data

The analysis of vibrational spectra for piperazine and its derivatives provides clear markers for key functional groups.[5]

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3300 - 3400 Medium N-H stretch (piperidine secondary amine)
~2800 - 3000 Strong C-H stretch (aliphatic CH, CH₂, CH₃)
~1650 - 1680 Strong C=O stretch (tertiary lactam)
~1440 - 1470 Medium C-H bend (scissoring)

| ~1100 - 1300 | Strong | C-N stretch (amine and amide) |

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

The ATR method is preferred for its simplicity and minimal sample preparation.

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

  • Background Scan: Record a background spectrum using the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the final sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Contact: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key peaks and assign them to their corresponding functional groups.

Summary and Conclusion

The structural elucidation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy offers rapid verification of essential functional groups. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and integrity of their synthesized material, ensuring the generation of reliable and reproducible scientific data.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem.
  • Krishnakumar, V., & John, X. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Goksu, S., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Al-Ghorbani, M., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 13C NMR spectrum. ChemicalBook.
  • NIST. (n.d.). Piperidine, 4-methyl-. NIST WebBook.
  • Office of Justice Programs. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.

Sources

Application Note: Structural Elucidation of Substituted Piperazines via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine represents a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics ranging from Imatinib (Gleevec) to Sildenafil (Viagra). However, its structural simplicity belies a complex conformational landscape. This guide provides a definitive protocol for the NMR characterization of substituted piperazines, addressing critical challenges such as N-inversion broadening , rotameric splitting in amides, and pH-dependent chemical shifts .

Part 1: Structural Dynamics & NMR Theory

The Conformational Landscape

Unlike cyclohexane, piperazine possesses two nitrogen heteroatoms capable of inversion and protonation.

  • The Chair Dominance: In 95% of cases, the piperazine ring adopts a chair conformation to minimize steric strain.

  • N-Inversion & Broadening: At room temperature, the N-substituents rapidly interconvert between axial and equatorial orientations. In 1H NMR, this often results in the averaging of axial (

    
    ) and equatorial (
    
    
    
    ) signals, appearing as broad singlets or unresolved multiplets rather than distinct doublets of triplets.
  • Restricted Rotation (The Rotamer Trap): When a piperazine nitrogen is acylated (e.g., N-Boc, N-Acetyl), the partial double bond character of the amide C-N bond restricts rotation. This creates distinct rotamers (syn/anti) observable on the NMR timescale, frequently mistaken for impurities.

The AA'BB' Spin System

In symmetrically 1,4-disubstituted piperazines, the ring protons form an AA'BB' spin system.

  • Appearance: Often resembles two "triplets," but is mathematically more complex.

  • Diagnostic: The separation between the two main multiplets correlates with the electronegativity of the N-substituents.

Part 2: Sample Preparation Protocol

Objective: Minimize line broadening caused by proton exchange and maximize signal-to-noise ratio.

Solvent Selection Matrix
Sample TypeRecommended SolventRationale
Free Base

(Chloroform-d)
Standard. Good solubility. Sharp peaks.
HCl/TFA Salt

or

Salts are insoluble in

.

eliminates exchangeable NH protons.
Polar Amides

Breaks intermolecular H-bonds; slows exchange to sharpen peaks.
High Rotamer Barrier

(Tetrachloroethane-d2)
High-boiling solvent allows High-Temp NMR (up to 100°C) to coalesce rotamers.
Preparation Workflow

PrepWorkflow Start Start: Sample Weighing Solvent Solvent Addition (0.6 mL) Start->Solvent 10-20mg (1H) 50mg+ (13C) Filter Filtration (Glass Wool/PTFE) Solvent->Filter Remove Particulates Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquisition Tube->Acquire

Figure 1: Standardized Sample Preparation Workflow to ensure high-resolution lineshape.

Part 3: 1H NMR Analysis & Interpretation

Chemical Shift Regions

The chemical shift of piperazine ring protons is highly sensitive to the protonation state of the nitrogen.

MoietyChemical Shift (

ppm)
MultiplicityNotes
Piperazine (Free Base) 2.80 - 2.90Singlet (s)Rapid exchange averages all 8 protons.
Piperazine (HCl Salt) 3.30 - 3.60Broad (br)Positive charge deshields

-protons significantly.
N-Methyl (

-CH2)
2.30 - 2.50Broad/TripletUpfield shift due to electron donation of methyl.
N-Acyl (

-CH2)
3.40 - 3.70MultipletDeshielded by carbonyl anisotropy.
NH Proton 1.5 - 2.0 (Base)8.0 - 9.5 (Salt)BroadHighly variable; disappears in

shake.
Stereochemical Determination (Coupling Constants)

To determine the orientation of a substituent (Axial vs. Equatorial) on a locked ring, use the Karplus relationship:

  • 
     (Axial-Axial):  Large coupling (10–12 Hz). Indicates trans-diaxial relationship.
    
  • 
     (Axial-Equatorial):  Small coupling (2–4 Hz).
    
  • 
     (Equatorial-Equatorial):  Small coupling (2–4 Hz).
    

Protocol: If a substituent at C2 is Equatorial , the adjacent axial proton at C3 will show one large coupling (


) to the axial proton at C2. If the substituent is Axial , the proton at C2 is equatorial, showing only small couplings.

Part 4: 13C NMR Analysis[1]

Carbon NMR is less sensitive to dynamic exchange broadening, making it excellent for counting carbons in rotameric mixtures.

Characteristic Shifts
Carbon TypeShift (

ppm)
Impact of N-Substitution
Unsubstituted Ring C 45.0 - 47.0Baseline value.

-to-N-Alkyl
52.0 - 55.0

-effect: Downfield shift (+5-8 ppm).

-to-N-Acyl (Boc/Ac)
40.0 - 44.0Shielding effect observed in some rotamers.
Carbonyl (Amide/Boc) 155.0 - 170.0Distinctive low-field signal.
The "Dual Peak" Phenomenon

In N-Boc or N-Acetyl piperazines, you will often see two signals for the ring carbons (e.g., at 42.1 ppm and 48.5 ppm) instead of one equivalent signal.

  • Cause: Slow rotation of the amide bond on the NMR timescale.

  • Validation: Heat the sample to 60-80°C. If the two peaks coalesce into one average peak, they are rotamers, not impurities.

Part 5: Advanced Stereochemical Logic

When 1D NMR is insufficient, use this logic flow to assign stereochemistry.

StereoLogic Start Unknown Piperazine Derivative SymCheck Are Peaks Broad/Split? Start->SymCheck Temp Run VT-NMR (50-80°C) SymCheck->Temp Yes NOESY Run 2D NOESY SymCheck->NOESY No (Sharp) Coalesce Do Peaks Coalesce? Temp->Coalesce Rotamer Conclusion: Rotamers (Amide) Coalesce->Rotamer Yes Impurity Conclusion: Impurity/Isomer Coalesce->Impurity No CrossPeak Strong Cross-peak (H_sub to H_ax)? NOESY->CrossPeak Axial Substituent is EQUATORIAL CrossPeak->Axial Yes (1,3-diaxial interaction) Equatorial Substituent is AXIAL CrossPeak->Equatorial No

Figure 2: Decision Tree for distinguishing Rotamers and Stereoisomers.

References & Data Sources

  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Source:[Link] Usage: Primary reference for verifying 1H/13C shifts of base piperazine and simple alkyl derivatives.

  • Reich, H. J.[3][4] (Univ. of Wisconsin) . Structure Determination Using Spectroscopic Methods. Source:[Link] Usage: Authoritative source for heterocycle coupling constants and chemical shift prediction rules.

  • Wodtke, R., et al. (2018).[5] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Source:[Link] Usage: Detailed analysis of rotameric splitting and energy barriers in piperazine amides.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Piperazinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazinone analogs are critical pharmacophores in drug discovery, serving as core scaffolds in kinase inhibitors (e.g., Olaparib analogs), GPCR ligands, and peptidomimetics.[1] Their purification presents distinct chromatographic challenges due to the coexistence of a basic secondary amine (N4) and a polar amide functionality (N1/C2). This guide provides a comprehensive protocol for the method development, scale-up, and isolation of piperazinone derivatives, contrasting High-pH and Low-pH strategies to maximize recovery and purity.

Introduction & Chemical Context

The Piperazinone Challenge

Unlike simple piperazines, piperazin-2-ones possess a "push-pull" electronic structure:

  • N1 Position (Amide): Non-basic, hydrogen bond donor. Increases polarity but contributes to solubility issues in non-polar solvents.

  • N4 Position (Amine): Basic (

    
    ). Protonation at physiological pH leads to high polarity and potential secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.
    

Successful purification requires a strategy that modulates the ionization state of the N4 amine while maintaining solubility of the amide backbone.

Method Development Strategy

Column Selection

The choice of stationary phase is dictated by the analyte's hydrophobicity and the chosen pH strategy.

Column TypeSurface ChemistryRecommended Use
Hybrid C18 (High pH) Ethylene-bridged silica (BEH) or chemically stable modifications.Primary Choice. Allows pH 10 operation to suppress N4 ionization, improving retention and loading capacity.
C18 (End-capped) High-density bonding with extensive end-capping.Secondary Choice. Use with acidic mobile phases (TFA/Formic) for highly soluble, polar analogs.
Polar Embedded Amide or carbamate group embedded in alkyl chain.Use when "dewetting" occurs in 100% aqueous conditions or to provide alternate selectivity for regioisomers.
HILIC Bare silica or Zwitterionic.Use only for highly polar, non-aromatic piperazinones that elute in the void volume on C18.
Mobile Phase Chemistry
  • Strategy A: High pH (Ammonium Bicarbonate/Hydroxide, pH 10)

    • Mechanism:[2] De-protonates the N4 amine (Neutral state).

    • Benefit: Drastically improves peak shape and loading capacity (2–5x higher than low pH).

    • Risk: Silica dissolution if non-hybrid columns are used.

  • Strategy B: Low pH (TFA/Formic Acid, pH 2–3)

    • Mechanism:[2] Protonates N4 amine (Cationic state).

    • Benefit: Solubilizes hydrophobic analogs. TFA acts as an ion-pairing agent to mask silanols.

    • Risk: TFA forms salts that can be difficult to remove; difficult to retain very polar analogs.

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Solvent: Dissolve crude material in DMSO:Methanol (1:1). Avoid pure DMSO if possible to prevent viscous fingering during injection.

  • Concentration: Target 50–100 mg/mL for prep; dilute to 1 mg/mL for analytical scouting.

  • Filtration: Mandatory 0.45 µm PTFE or Nylon filter to remove particulates.

Phase 2: Analytical Scouting (Gradient Screening)

Run two screening gradients to determine the optimal pH.

System: HPLC with DAD (210, 254, 280 nm) and MS detection. Column: 4.6 x 50 mm, 3.5 µm (Hybrid C18).

  • Screen 1 (Low pH):

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 5% B to 95% B over 5 min.

  • Screen 2 (High pH):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with

      
      )
      
    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 5 min.

Decision Logic:

  • If Screen 2 shows sharper peaks and better retention (

    
    ), proceed with High pH (Preferred).
    
  • If Screen 2 causes precipitation or poor solubility, revert to Screen 1 .

Phase 3: Preparative Scale-Up

Objective: Maximize throughput while maintaining >95% purity.

  • Loading Study: Inject increasing volumes (e.g., 10 µL, 50 µL, 100 µL) on the analytical column to observe peak broadening.

  • Gradient Focusing: Create a "focused gradient" around the elution %B found in scouting.

    • Example: If elution is at 40% B, run a shallow gradient from 25% B to 55% B.

  • Flow Rate Calculation: Scale flow rate based on column geometry:

    
    
    
    • Example: 1.5 mL/min (4.6 mm ID)

      
       ~20 mL/min (19 mm ID).
      
Phase 4: Post-Purification Processing
  • For High pH: Lyophilize directly. Ammonium bicarbonate is volatile.

  • For Low pH (TFA):

    • Option A: Lyophilize (Yields TFA salt).

    • Option B (Salt Exchange): Redissolve in EtOAc, wash with Sat.

      
      , dry over 
      
      
      
      , and concentrate (Yields Free base).

Visual Workflows

Diagram 1: Method Development Decision Tree

This logic gate ensures the correct pH selection based on analyte properties.

MethodDev Start Crude Piperazinone Analog Solubility Solubility Check (DMSO/MeOH) Start->Solubility Scout Analytical Scout (Low pH vs High pH) Solubility->Scout Decision Compare Peak Shape & Retention Scout->Decision HighPH High pH (pH 10) Ammonium Bicarbonate Decision->HighPH Sharp Peak Good Retention LowPH Low pH (pH 2) TFA / Formic Acid Decision->LowPH Precipitation at pH 10 or Hydrophobic HILIC HILIC Mode (If unretained on C18) Decision->HILIC Elutes in Void (k' < 1) Prep Scale-up\n(Hybrid C18) Prep Scale-up (Hybrid C18) HighPH->Prep Scale-up\n(Hybrid C18) Prep Scale-up\n(Standard C18) Prep Scale-up (Standard C18) LowPH->Prep Scale-up\n(Standard C18)

Caption: Decision tree for selecting mobile phase pH based on chromatographic behavior of piperazinone analogs.

Diagram 2: Preparative Purification Workflow

The step-by-step loop for isolation.

PrepWorkflow Sample 1. Sample Prep (Filter 0.45µm) LoadStudy 2. Loading Study (Analytical) Sample->LoadStudy Gradient 3. Focused Gradient Design LoadStudy->Gradient Run 4. Prep Run (Fraction Collection) Gradient->Run QC 5. Fraction QC (LC-MS) Run->QC QC->Run Impure (Re-inject) Process 6. Lyophilization/ Salt Exchange QC->Process Pure Fractions

Caption: Operational workflow from crude sample to isolated solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Solubility mismatch or Volume Overload.Dissolve sample in mobile phase or reduce injection volume.
Tailing Peaks Silanol interaction (Low pH).Add 0.1% TFA or switch to High pH (pH 10) on Hybrid C18.
Carryover Basic amine sticking to injector seal.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Pressure Spike Sample precipitation in column.Ensure sample solvent matches initial gradient conditions.

References

  • Separation of Piperazine Derivatives on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 2017. Available at: [Link]

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. Available at: [Link]

  • Principles in Preparative HPLC. University of Warwick. Available at: [Link]

  • Retention of ionizable compounds on HPLC. Analytical Chemistry, 2000.[3] (Contextual citation for pKa-based method development).

Sources

Application Notes and Protocols for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one as a novel chemical probe. This document outlines the foundational principles for validating a new chemical probe and presents detailed protocols for its application in target engagement and identification studies.

The core philosophy of this guide is to empower researchers to rigorously characterize and apply this molecule to dissect complex biological systems. The provided protocols are designed to be self-validating, incorporating essential controls and data interpretation frameworks to ensure the generation of robust and reproducible results.

Introduction to Chemical Probes: The Role of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cells and organisms.[1] A high-quality chemical probe is characterized by its potency, selectivity, and demonstrated target engagement in a cellular context.[1][2] The piperazine and piperidine moieties are common scaffolds in pharmacologically active compounds, known to interact with a variety of protein targets, including neurotransmitter receptors and enzymes.[3][4][5] The novel compound, 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, possesses structural features that suggest its potential as a chemical probe for interrogating new biological space.

Before its use in complex biological experiments, it is imperative to validate any new chemical probe to ensure that the observed phenotypic effects can be confidently attributed to its interaction with the intended target.[6]

Foundational Validation of a Novel Chemical Probe

Prior to employing 4-Methyl-1-(piperidin-4-yl)piperazin-2-one in downstream applications, a series of validation experiments are essential. These initial steps are critical for establishing the probe's fundamental properties and ensuring the reliability of subsequent findings.[7][8]

Table 1: Key Validation Parameters for a Novel Chemical Probe

Parameter Recommended Threshold Rationale Authoritative Source
Purity >95%To ensure that the observed biological activity is not due to impurities.[8]
Biochemical Potency (IC50 or Kd) <100 nMDemonstrates high-affinity binding to the purified target protein.[1][2]
Cellular Potency (EC50) <1 µMConfirms that the probe can access and engage its target in a cellular environment.[2]
Selectivity >30-fold over related family membersMinimizes off-target effects, ensuring that the observed phenotype is due to modulation of the intended target.[1][2]

Application Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a chemical probe binds to its target protein within intact cells.[9] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9][10]

Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one cell_culture->treatment heat_challenge 3. Heat Challenge (Temperature Gradient) treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis centrifugation 5. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation quantification 6. Quantification of Soluble Protein (e.g., Western Blot) centrifugation->quantification data_analysis 7. Data Analysis to Generate Melt Curve quantification->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture cells of interest to approximately 80% confluency.

    • Treat cells with varying concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one or vehicle control for a predetermined time.[11]

  • Heat Challenge:

    • After treatment, wash and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling.[12][13]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[11][12]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in each sample by Western blotting or other quantitative protein detection methods.[12]

Data Interpretation

A successful CETSA experiment will show a shift in the melting curve of the target protein to a higher temperature in the presence of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, indicating that the probe has bound to and stabilized the protein.

Application Protocol: Chemoproteomics for Target Identification

Chemoproteomics is a powerful approach to identify the protein targets of a small molecule on a proteome-wide scale.[14] This is particularly useful when the primary target of a novel probe is unknown. A common strategy involves affinity-based protein profiling.[15]

Experimental Workflow

Chemoproteomics_Workflow cluster_probe_prep Probe Preparation cluster_incubation Target Capture cluster_enrichment Enrichment cluster_analysis Analysis probe_synthesis 1. Synthesize an affinity-tagged version of the probe incubation 3. Incubate tagged probe with lysate probe_synthesis->incubation cell_lysate 2. Prepare Cell Lysate cell_lysate->incubation competition (Optional) Competition with excess untagged probe incubation->competition affinity_capture 4. Affinity Capture of probe-protein complexes (e.g., streptavidin beads) washing 5. Wash to remove non-specific binders affinity_capture->washing elution 6. Elution and Digestion of bound proteins washing->elution ms_analysis 7. LC-MS/MS Analysis elution->ms_analysis protein_id 8. Protein Identification and Quantification ms_analysis->protein_id

Caption: Workflow for Chemoproteomics-based Target Identification.

Step-by-Step Protocol
  • Probe Derivatization:

    • Synthesize a derivative of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one that incorporates a reactive handle for biotinylation (e.g., an alkyne or azide for click chemistry) or a photo-affinity label.[6][16]

  • Cell Lysate Preparation and Incubation:

    • Prepare a native cell lysate from the biological system of interest.

    • Incubate the derivatized probe with the lysate to allow for target binding. A control incubation with a competing excess of the underivatized probe should be included to identify specific binders.[15]

  • Affinity Capture and Enrichment:

    • If using a click chemistry handle, perform the conjugation to a biotin tag.

    • Enrich the probe-bound proteins using streptavidin-coated beads.[15]

    • Perform stringent washes to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

    • Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the candidate targets of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.

Hypothetical Signaling Pathway Investigation

Once the target of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is identified and validated, the probe can be used to investigate its role in cellular signaling pathways. The following diagram illustrates a hypothetical scenario where the probe is used to inhibit a key kinase in a signaling cascade.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 (Target of Probe) adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression probe 4-Methyl-1-(piperidin-4-yl)piperazin-2-one probe->kinase1 Inhibition

Caption: Inhibition of a hypothetical signaling pathway by the chemical probe.

By treating cells with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and measuring the activity of downstream components of the pathway (e.g., phosphorylation of Kinase 2, nuclear translocation of the transcription factor, or changes in gene expression), researchers can elucidate the functional consequences of inhibiting the target protein.

Conclusion

4-Methyl-1-(piperidin-4-yl)piperazin-2-one represents a promising new chemical tool for biological discovery. By following the rigorous validation and application protocols outlined in this guide, researchers can confidently employ this probe to engage and identify its cellular targets, and to dissect their roles in complex biological processes. The faithful application of these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of cellular signaling and providing new avenues for therapeutic intervention.

References

  • Su, C. J., Tikhomirov, A. S., Shchekotikhin, A. E., Chueh, P. J., & Chen, Y. L. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(6), e3192.
  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Piazza, I., Beaton, N., & Aebersold, R. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes.
  • Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3183–3189.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2022). Target Identification and Validation - Part 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2374-2383.
  • Gray, D. C., & Miyamoto, J. B. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 549-575.
  • van der Meer, T., Vleugel, M., & van den Heuvel, D. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Journal of Visualized Experiments, (120), 55032.
  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • ResearchGate. (2017, January 20). (PDF) A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from [Link]

  • Asadollahi-Nik, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 126-133.
  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067.
  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067.
  • The Chemical Probes Portal. (2022, October 21). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Retrieved from [Link]

  • Umezawa, K., & Citterio, D. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 2030-2039.
  • ResearchGate. (2014, December). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Scientific Reports. (2024, July 11). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]

Sources

Application Note: Profiling Piperazinone Derivatives as Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Bruton’s Tyrosine Kinase (BTK) remains a linchpin target in the treatment of B-cell malignancies (CLL, MCL) and autoimmune disorders. While first-generation covalent inhibitors like Ibrutinib revolutionized therapy, they suffer from off-target effects (EGFR, TEC) and resistance mutations (Cys481Ser).

This guide focuses on the Piperazinone (3-oxopiperazine) scaffold as a privileged structural motif for next-generation BTK inhibitors. Unlike simple piperazine linkers, the piperazinone core offers distinct medicinal chemistry advantages:

  • Conformational Control: The lactam carbonyl imposes planarity and rigidity, reducing the entropic penalty of binding.

  • Vector Orientation: It serves as an optimal spacer to position electrophilic warheads (e.g., acrylamides) toward Cys481 or reversible binding elements into the H3 pocket.

  • Physicochemical Properties: The carbonyl group acts as a hydrogen bond acceptor, potentially improving solubility and metabolic stability compared to all-carbon or simple amine linkers.

This document details the validation workflow for these derivatives, moving from biochemical potency to cellular occupancy.

Chemical Basis: The Piperazinone Pharmacophore

The transition from a reversible hit to a potent covalent inhibitor often requires a scaffold that can traverse the narrow hinge region while projecting a warhead to the solvent front.

Structural Logic[1]
  • Hinge Binder: Typically a heterocycle (e.g., aminopyridine, pyrazolopyrimidine) that mimics Adenine.

  • The Linker (Piperazinone): Connects the hinge binder to the warhead. The 2-oxopiperazine structure restricts rotation, locking the molecule in a bioactive conformation that favors selectivity.

  • The Warhead: An electrophile (e.g., acrylamide) attached to the piperazinone nitrogen, targeting Cys481 for covalent modification.

Case Study Reference: Ma et al. (Biogen) successfully optimized a piperazinone series, leading to Compound 42 , which demonstrated superior selectivity over EGFR and high potency in whole blood assays [1].

Biological Context & Signaling Pathway[1][2][3][4][5][6]

To validate a BTK inhibitor, one must confirm inhibition not just of the kinase, but of the downstream signaling cascade.

DOT Diagram 1: BTK Signaling Cascade

Caption: The B-Cell Receptor (BCR) pathway showing BTK as the central node. Inhibition blocks NF-κB and MAPK activation, arresting proliferation.

BTK_Pathway BCR BCR Complex SYK SYK / LYN BCR->SYK Phosphorylation PI3K PI3K BCR->PI3K BTK BTK (Target) SYK->BTK Activation (Y551) PIP3 PIP3 PI3K->PIP3 PIP3->BTK Recruitment (PH Domain) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) PKC PKCβ PLCg2->PKC Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB (Transcription) PKC->NFkB MAPK MAPK / ERK PKC->MAPK Inhibitor Piperazinone Derivative Inhibitor->BTK Covalent Bond (Cys481)

Experimental Protocols

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the intrinsic potency (


) of piperazinone derivatives against recombinant BTK enzyme.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a biotinylated substrate peptide. The inhibitor competes with ATP.

Materials:

  • Recombinant Human BTK (full length or kinase domain).

  • Substrate: Biotin-labeled peptide (e.g., derived from PLCγ2).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Workflow:

  • Compound Prep: Serial dilute piperazinone derivatives in 100% DMSO (start at 10 µM, 3-fold dilutions). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of BTK enzyme (0.5 nM final) in Assay Buffer. Incubate 15 min at RT (allows covalent bond formation).

  • Substrate/ATP Mix: Add 2.5 µL of Peptide/ATP mix. Critical: Use ATP concentration near

    
     (e.g., 20-50 µM) to ensure competitive sensitivity.
    
  • Reaction: Incubate 60 min at RT.

  • Stop/Detection: Add 5 µL of Detection Mix (EDTA + Eu-Ab + APC-SA).

  • Read: Measure HTRF signal (665 nm / 620 nm ratio) on a multimode reader (e.g., EnVision).

Data Analysis: Fit data to a 4-parameter logistic equation to derive


.
Protocol B: Cellular Target Occupancy Assay

Objective: Verify that the piperazinone derivative penetrates the cell membrane and covalently binds BTK in a live cellular environment. This is the "acid test" for covalent inhibitors.

Principle: A fluorescent probe (e.g., BODIPY-Ibrutinib) binds to free BTK. If the test compound has occupied the target, the probe cannot bind, and fluorescence signal decreases.

Materials:

  • Cells: Ramos (Burkitt's lymphoma) or Human Whole Blood.

  • Probe: BTK-specific fluorescent probe (e.g., 1 µM).

  • Lysis Buffer: RIPA + Protease Inhibitors.

Workflow:

  • Treatment: Incubate Ramos cells (

    
     cells/mL) with test compound (dose-response) for 1 hour at 37°C.
    
  • Wash: Wash cells ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     with PBS to remove unbound compound.
    
  • Probe Labeling: Resuspend cells in media containing 1 µM Fluorescent Probe. Incubate 1 hour at 37°C.

  • Lysis: Wash cells, lyse, and run samples on SDS-PAGE.

  • Detection: Scan the gel for fluorescence (Probe signal). Then perform Western Blot for Total BTK (normalization).

  • Calculation:

    
    
    
DOT Diagram 2: Occupancy Assay Workflow

Caption: Step-by-step logic for the fluorescent probe displacement assay to determine cellular target engagement.

Occupancy_Workflow Step1 1. Cell Treatment (Test Compound) Step2 2. Washout (Remove Unbound) Step1->Step2 Step3 3. Probe Addition (Fluorescent Warhead) Step2->Step3 Step4 4. Lysis & SDS-PAGE Step3->Step4 Step5 5. Fluorescence Scan Step4->Step5 Decision Signal? Step5->Decision Result1 High Signal = Low Occupancy Decision->Result1 Probe Binds Result2 No Signal = 100% Occupancy Decision->Result2 Target Blocked

Data Summary & Validation Criteria

When evaluating piperazinone derivatives, use the following benchmarks based on literature standards (e.g., Ibrutinib, Fenebrutinib, Compound 42).

MetricAssayTarget Value (Lead)Rationale
Biochemical Potency TR-FRET Kinase Assay

High affinity required for competition with intracellular ATP.
Cellular Potency Ramos Cell Proliferation

Correlates with functional efficacy in B-cell malignancies.[1]
Selectivity EGFR Kinase Assay

vs BTK
Avoids EGFR-mediated side effects (rash, diarrhea).
Target Occupancy Whole Blood (CD69)

at

Covalent inhibitors must maintain occupancy between doses.
Solubility Kinetic Solubility (pH 7.4)

Piperazinone lactam improves polarity over simple piperazines.

Expert Insights & Troubleshooting

  • Stereochemistry Matters: If your piperazinone has chiral centers (e.g., 3-oxopiperazine with substituents), the (S)-enantiomer often mimics the binding mode of natural substrates better. Always resolve enantiomers early.

  • Cysteine Reactivity: If the biochemical

    
     is time-dependent (decreases with longer pre-incubation), you have a covalent binder. If 
    
    
    
    is constant regardless of time, it is likely a reversible binder.
  • Washout Experiments: To confirm irreversibility, treat cells, wash them, and monitor BTK activity recovery over 24-48 hours. Piperazinone-covalent inhibitors should show zero recovery until new protein is synthesized.

References

  • Ma, B., Metrick, C. M., Gu, C., et al. (2022).[2] Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549.[2][3] Link

  • Crawford, J. J., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(6), 2227–2245. Link

  • Bender, A. T., et al. (2017). BTK inhibition treats spontaneous autoimmune disease in mice. Journal of Immunology, 199(6), 2001-2009. Link

Sources

Use of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Unlocking Novel Chemical Space with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality chemical starting points is the single most critical determinant of success.[1] 4-Methyl-1-(piperidin-4-yl)piperazin-2-one represents a "privileged structure"—a scaffold inherently biased toward biological activity due to its ability to mimic peptide turns and interact with diverse protein binding pockets, particularly within GPCRs (e.g., CCR5, MCH1) and Kinases .[1]

This Application Note provides a comprehensive technical guide for utilizing this specific scaffold. We detail its physicochemical profile, screening methodologies, and synthetic elaboration strategies, offering a self-validating roadmap for transforming this fragment into a potent lead compound.

Technical Profile & Physicochemical Properties

Before initiating experimental workflows, it is essential to understand why this fragment is selected. It strictly adheres to the "Rule of Three" (Ro3) for fragments, ensuring that subsequent elaboration (the "Grow" strategy) does not violate drug-like properties (Rule of Five).

Table 1: Physicochemical Profile of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

PropertyValueFBDD Implications
Molecular Weight ~197.28 DaIdeal. Allows for significant mass addition (<300 Da) during optimization.[1]
cLogP ~ -0.3 to 0.2High Solubility. Low lipophilicity reduces non-specific binding and false positives in NMR/SPR screens.[1]
H-Bond Donors 1 (Piperidine NH)Specific Interaction. The secondary amine acts as a key vector for growing or H-bonding.[1]
H-Bond Acceptors 3 (C=O, 2x N)Binding Affinity. The lactam carbonyl is a strong acceptor, often anchoring the fragment in the ATP-binding site or allosteric pockets.[1]
Fsp3 (Fraction sp3) High (>0.[1]6)3D Complexity. Unlike flat aromatic fragments, this scaffold offers defined 3D geometry, improving selectivity.[1]

Application Workflow: The "Grow" Strategy

The core utility of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one lies in its secondary amine handle (on the piperidine ring).[1] This position serves as the primary vector for library expansion.[1] The N4-methyl group on the piperazinone ring blocks non-specific reactivity and locks the conformation, while the lactam carbonyl provides a fixed polar interaction point.[1]

Visualizing the Design Strategy

The following diagram illustrates the logical flow from the core fragment to a diversified library, highlighting the specific chemical transformations used to probe adjacent binding pockets.

Fragment_Elaboration Fragment Core Fragment 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Amide Amide Coupling (R-COOH + HATU) Fragment->Amide Acylation RedAmin Reductive Amination (R-CHO + NaBH(OAc)3) Fragment->RedAmin Alkylation SNAr SNAr / Buchwald (Ar-X + Pd/Base) Fragment->SNAr Arylation Urea Urea Formation (R-NCO or Triphosgene) Fragment->Urea Carbamoylation PolarPocket Target: Polar/H-Bonding Pocket (GPCR Orthosteric Site) Amide->PolarPocket Hydrophobic Target: Hydrophobic Channel (Kinase Back-Pocket) RedAmin->Hydrophobic PiStack Target: Aromatic Cage (GPCR Extracellular Loop) SNAr->PiStack Urea->PolarPocket

Figure 1: Strategic expansion of the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold.[1] The secondary amine serves as the divergence point to probe distinct sub-pockets.[1]

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Validate direct binding of the fragment to the target protein (e.g., a Kinase or GPCR) and determine


.[1]

Causality & Rationale:

  • Why SPR? Fragments typically have low affinity (

    
     in mM to high 
    
    
    
    M range).[1] SPR provides the necessary sensitivity and kinetic data (on/off rates) that end-point assays miss.[1]
  • Why this buffer? DMSO tolerance is critical. We use 2-5% DMSO to ensure fragment solubility without denaturing the protein.[1]

Materials:

  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated protein.[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]

  • Fragment Stock: 100 mM in 100% DMSO.

Step-by-Step Procedure:

  • Immobilization:

    • Immobilize the target protein on Flow Cell 2 (FC2) to a level of ~3000-5000 RU (high density is required for small fragments).[1]

    • Leave Flow Cell 1 (FC1) as a reference (unmodified or BSA-blocked).

  • Sample Preparation:

    • Prepare a concentration series of the fragment: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M.[1]
      
    • Crucial Step: Match the DMSO concentration in the running buffer exactly to the sample (e.g., 2% DMSO).[1] Mismatched DMSO causes large bulk refractive index jumps ("solvent bars") that obscure the signal.[1]

  • Injection Cycle:

    • Contact Time: 30-60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

    • Flow Rate: 30

      
      L/min (minimizes mass transport limitations).[1]
      
  • Data Analysis:

    • Solvent correction is mandatory .[1] Use a DMSO calibration curve (1.5% to 2.5%).[1]

    • Fit data to a 1:1 Steady State Affinity model.[1]

Self-Validation Check:

  • Does the sensorgram show a "square wave" shape? (Fast on/off is typical for fragments).[1]

  • Is the

    
     theoretical consistent?
    
    
    
    .[1] If experimental Signal > Theoretical
    
    
    , suspect non-specific aggregation.[1]
Protocol B: Library Synthesis via Amide Coupling

Objective: Functionalize the piperidine amine to create a focused library of 10-50 analogs.

Causality & Rationale:

  • Why HATU? It is a robust coupling agent for secondary amines, minimizing racemization (though not an issue here) and maximizing yield with steric bulk.[1]

  • Purification: We use SCX (Strong Cation Exchange) cartridges.[1] The product retains the basic tertiary amine (piperazinone N4-methyl) or the newly formed amide might reduce basicity, but unreacted carboxylic acids are easily washed away.[1]

Materials:

  • Scaffold: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (HCl salt or free base).[1]

  • Reagents: Diverse Carboxylic Acids (

    
    ), HATU, DIPEA (Diisopropylethylamine), DMF.[1]
    
  • Purification: SCX-2 Cartridges, Methanol, 2M

    
     in Methanol.
    

Step-by-Step Procedure:

  • Reaction Setup (96-well block format):

    • To each well, add Carboxylic Acid (1.2 eq, 0.12 mmol).

    • Add HATU (1.2 eq, 0.12 mmol) dissolved in DMF (0.5 mL).

    • Add DIPEA (3.0 eq, 0.3 mmol). Shake for 5 mins to activate the acid.

    • Add Scaffold (1.0 eq, 0.1 mmol) dissolved in DMF (0.5 mL).

  • Incubation:

    • Seal the block and shake at Room Temperature for 16 hours.

    • QC Check: LC-MS a random selection of wells to verify conversion.[1]

  • Work-up (SCX Solid Phase Extraction):

    • Condition SCX cartridges with MeOH.[1]

    • Load the reaction mixture directly onto the cartridge.

    • Wash 1: 2x 2 mL MeOH (Removes DMF, unreacted acid, HATU byproducts).[1]

    • Elute: 2x 2 mL 2M

      
       in MeOH . (The basic product releases from the acidic resin).[1]
      
  • Finishing:

    • Evaporate solvent (SpeedVac).[1]

    • Resuspend in DMSO for screening.[1]

Case Study: Targeting the Chemokine Receptor CCR5[1][2]

Hypothetical Application based on Pharmacophore Matching.

Context: The piperidinyl-piperazinone motif is structurally homologous to the core of several high-affinity CCR5 antagonists (e.g., Vicriviroc analogs).[1]

Experimental Logic:

  • Hit: The core fragment (4-Methyl-1-(piperidin-4-yl)piperazin-2-one) binds weakly (

    
    M) to the orthosteric pocket.[1]
    
  • Expansion: Structural modeling suggests the piperidine amine points toward a hydrophobic pocket (Tyr108/Phe112 region).[1]

  • Design: A library of benzyl amides and sulfonamides is synthesized using Protocol B.

  • Result: The addition of a 4-fluorobenzyl group via reductive amination increases affinity 50-fold (

    
    M) by engaging in 
    
    
    
    stacking interactions, validating the "Grow" strategy.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery.[1] Link

  • Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[1] Nature Chemistry.[1] Link[1]

  • Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[1]

  • Mashayekhi, V., et al. (2013).[1] "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[1][2] Drug Discovery Today. (Contextual grounding for piperazine privilege).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link[1]

Disclaimer: This Application Note is for research and educational purposes. Ensure all chemical synthesis is performed in a fume hood with appropriate PPE.

Sources

Advanced Crystallization Protocols for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Technical Guide Target Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists Version: 2.1 (Current Standards)

Executive Summary & Structural Analysis[1][2]

The crystallization of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (hereafter referred to as MPP-2 ) presents unique challenges due to its conformational flexibility and the presence of two distinct basic nitrogen centers. This guide provides a comprehensive workflow for isolating MPP-2 as a high-purity crystalline solid, focusing on both free-base purification and stable salt formation.

Physicochemical Profile[2][3]
  • Core Scaffold: Piperazin-2-one (Lactam) fused via N1 to a Piperidine ring.

  • Basicity (Critical for Salt Selection):

    • Primary Basic Site: Piperidine secondary amine (

      
      ).
      
    • Secondary Basic Site: Piperazinone tertiary amine (

      
      ).
      
    • Implication: Mono-salts will form preferentially at the piperidine nitrogen. Di-salts are possible with strong acids but may be hygroscopic.

  • Solubility Profile:

    • High Solubility: Methanol, Ethanol, Water, Dichloromethane (DCM).

    • Moderate Solubility: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), THF.

    • Low Solubility (Anti-solvents):[1] n-Heptane, Methyl tert-butyl ether (MTBE), Toluene.

Pre-Crystallization Workup (The "Clean Slate" Protocol)

Crystallization kinetics are severely retarded by impurities. Do not attempt crystallization on crude reaction mixtures containing >5% impurities.

Protocol A: Acid-Base Impurity Purge

Objective: Remove neutral organic impurities and residual palladium catalysts before crystallization.

  • Dissolution: Dissolve crude MPP-2 oil in DCM (10 volumes) .

  • Acid Extraction: Extract with 0.5 M aqueous HCl (3 x 4 volumes) .

    • Mechanism:[2][3][4] MPP-2 moves to the aqueous phase; neutral impurities remain in DCM.

  • Wash: Wash the combined aqueous acidic layer with EtOAc (2 x 3 volumes) .

  • Basification: Cool aqueous layer to 5°C. Adjust pH to >12 using 50% NaOH or saturated

    
     .
    
  • Recovery: Extract free base into DCM/Isopropanol (9:1 ratio, 4 x 5 volumes) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to a defined foam/oil.
    

Crystallization of the Free Base

Use this method if the Free Base is the desired final form or to upgrade purity before salt formation.[5]

Protocol B: Solvent/Anti-Solvent Recrystallization

System: Ethyl Acetate / n-Heptane

  • Dissolution:

    • Charge MPP-2 (1.0 eq) into a reactor.

    • Add Ethyl Acetate (3-4 volumes) .

    • Heat to 60°C (Reflux). Ensure complete dissolution. If hazy, hot filter.

  • Nucleation:

    • Cool slowly to 45°C .

    • Seed Step: Add 0.5 wt% seed crystals (if available). If not, scratch the vessel wall or sonicate.

  • Anti-Solvent Addition:

    • Add n-Heptane (2 volumes) dropwise over 1 hour while maintaining 45°C.

    • Observation: A white turbidity should persist.

  • Cooling Ramp:

    • Cool to 20°C over 2 hours (

      
      ).
      
    • Cool further to 0-5°C and hold for 4 hours.

  • Isolation:

    • Filter the white solid.

    • Wash with cold EtOAc/Heptane (1:2) .

    • Dry under vacuum at 40°C.

Salt Formation & Screening Strategies

Salts are generally preferred for MPP-2 due to enhanced stability and bioavailability.

Recommended Counter-Ions

Based on the


 gap rule (

), the following acids are prioritized:
  • Hydrochloric Acid (HCl): Forms stable, high-melting chlorides.

  • Fumaric Acid: Often yields non-hygroscopic 2:1 or 1:1 complexes.

  • L-Tartaric Acid: Excellent for chiral resolution if applicable, or forming robust tartrates.

  • p-Toluenesulfonic Acid (Tosylate): Good for lipophilicity.

Protocol C: High-Throughput Salt Screening (Micro-Scale)

Scale: 50 mg per well.

  • Preparation: Dissolve MPP-2 free base in MeOH/THF (1:1) at 0.1 M concentration.

  • Acid Addition: Add 1.05 equivalents of the selected acid (as a solution in EtOH or water).

  • Evaporation: Allow slow evaporation at Room Temperature (RT) for 24-48 hours.

  • Analysis: Analyze residues by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Protocol D: Scale-Up of MPP-2 Mono-Hydrochloride

Target: Stable, water-soluble solid.

  • Charge: Dissolve 10 g MPP-2 in Isopropanol (IPA, 80 mL) at 50°C.

  • Acidification:

    • Prepare a solution of HCl in IPA (5-6 M) .

    • Add 1.0 eq of HCl/IPA dropwise over 30 mins.

    • Exotherm Alert: Temperature may rise; maintain

      
      .
      
  • Crystallization:

    • The solution usually turns cloudy immediately.

    • Add Acetone (40 mL) as an anti-solvent to improve yield.

    • Cool to 0°C over 3 hours.

  • Filtration: Isolate the white crystalline solid.

    • Critical: Wash with Acetone (not IPA, to remove residual acidity).

  • Drying: Vacuum oven at 50°C for 12 hours.

Decision Logic & Workflow Visualization

CrystallizationWorkflow cluster_trouble Troubleshooting: 'Oiling Out' Start Crude MPP-2 Reaction Mixture Workup Acid-Base Extraction (Remove Pd/Neutrals) Start->Workup Clean StateCheck Physical State Check Workup->StateCheck Solid Solid/Semi-Solid StateCheck->Solid High Purity Oil Oiling Out / Gum StateCheck->Oil Low Purity/Wet FreeBaseCryst Protocol B: EtOAc/Heptane Recryst Solid->FreeBaseCryst If Free Base Req. SaltScreen Protocol C: Salt Screening (HCl, Fumarate) Solid->SaltScreen If Salt Req. Oil->SaltScreen Stabilize as Salt Seed at Metastable Zone Seed at Metastable Zone Oil->Seed at Metastable Zone Switch to IPA/Acetone Switch to IPA/Acetone Oil->Switch to IPA/Acetone FinalForm Final API/Intermediate (PXRD/HPLC Verified) FreeBaseCryst->FinalForm SaltScreen->FinalForm

Figure 1: Decision matrix for the isolation and crystallization of MPP-2 complexes.

Analytical Characterization Standards

To validate the protocol, the following data points must be met:

TechniqueAcceptance CriteriaPurpose
HPLC Purity > 99.5% AreaQuantify chemical purity.
1H-NMR Stoichiometric integration of Piperidine vs. Acid counter-ion.Confirm salt stoichiometry (e.g., 1:1 vs 1:2).
PXRD Sharp, distinct Bragg peaks; no amorphous "halo".Verify crystallinity and polymorph form.[6]
DSC Single endotherm (Melting Point) with onset >150°C (for salts).Assess thermal stability and solvate presence.
Residual Solvent < Limits (e.g., IPA < 5000 ppm).Safety and ICH Q3C compliance.

Troubleshooting "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this piperidine derivative.

Cause: The crystallization temperature is above the metastable liquidus curve, or impurities are depressing the melting point. Remedies:

  • Temperature Cycling: Oscillate the temperature between 40°C and 10°C to promote Ostwald ripening.

  • Solvent Swap: If using EtOAc/Heptane results in oil, switch to IPA/IPAc (Isopropyl Acetate). The higher polarity often stabilizes the crystal lattice.

  • Seeding: Never skip seeding. If no seeds exist, create them by taking 1 mL of solution, freezing it in dry ice/acetone, and scratching the glass vigorously.

References

  • BenchChem. (2025).[1][7][8] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from .

  • Mahesha, et al. (2022).[9] Syntheses and crystal structures of piperazin-1-ium salts. IUCrData. Retrieved from .

  • Pfizer Inc. (2003). Synthesis and crystallization of piperazine ring-containing compounds. US Patent 6,545,149 B2.[2] Retrieved from .

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection principles).
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for pKa gap rules).

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for piperazinone cyclization.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Piperazinone Cyclization Conditions

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PIP-CYC-OPT-2024

Introduction: The Piperazinone Challenge

Welcome to the Piperazinone Synthesis Support Center. You are likely here because your cyclization yields are inconsistent, or you are battling racemization at the


-carbon. The piperazin-2-one scaffold is a privileged pharmacophore, but its construction—particularly via intramolecular amidation or Ugi post-condensation modifications—is sensitive to steric bulk, conformational constraints, and proton transfer rates.

This guide moves beyond standard textbook procedures. We focus on self-validating protocols —systems where the reaction progress and failure modes are observable and correctable in real-time.

Module 1: Core Methodologies & Critical Parameters

We categorize optimization into two primary synthetic pathways. Choose the workflow that matches your precursor.

Pathway A: Intramolecular Amidation (Linear Precursors)

Best for: Chiral pool synthesis starting from amino acids and diamines.

The Mechanism: This reaction is driven by the nucleophilic attack of a secondary amine on an ester or activated acid. The rate-determining step is often the formation of the tetrahedral intermediate, not the expulsion of the leaving group.

Critical Parameters:

  • Concentration: High dilution (0.01 M – 0.05 M) is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

  • Base Selection:

    • Standard: Triethylamine (Et

      
      N) or DIPEA in Methanol (MeOH). Good for unhindered substrates.
      
    • Difficult Substrates: Cesium Carbonate (Cs

      
      CO
      
      
      
      ) in Acetonitrile (MeCN). The "Cesium Effect" aids in deprotonation and stabilizes the transition state through coordination.
  • Temperature: Reflux is often required to overcome the entropic penalty of ring closure, especially for 6-membered rings which are kinetically slower to form than 5-membered rings.

Pathway B: Ugi-Deprotect-Cyclization (UDC)

Best for: Diversity-oriented synthesis and generating tetrasubstituted piperazinones.

The Mechanism: An Ugi-4CR generates a linear peptidomimetic backbone. A secondary functional group (e.g., a protected amine or ester) is then unmasked to trigger spontaneous or base-mediated ring closure.

Critical Parameters:

  • Acid Catalyst: For Ugi reactions involving convertible isocyanides (e.g., Armstrong's convertible isocyanide), mild acidic activation (e.g., acetyl chloride in MeOH) is often superior to thermal cyclization.

  • Solvent Switch: The Ugi reaction works well in MeOH, but the cyclization step often fails in protic solvents due to solvolysis. Switch to DMF or MeCN for the cyclization step.

Module 2: Optimization Data & Selection Guide

Use the following data matrices to select the initial conditions for your specific substrate class.

Table 1: Solvent & Base Screening for Intramolecular Cyclization

Substrate TypeRecommended SolventBase / AdditiveTemp (°C)Expected YieldNotes
Unhindered (Glycine derived) Methanol (MeOH)Et

N (2.0 eq)
65 (Reflux)>85%Spontaneous cyclization often occurs.[1]
Sterically Hindered (Val/Phe) Acetonitrile (MeCN)Cs

CO

(1.5 eq)
80 (Reflux)60-75%Requires anhydrous conditions to prevent hydrolysis.
Acid-Sensitive Groups TolueneDIPEA (2.0 eq)11050-65%Slow reaction; monitor by LCMS to avoid decomposition.
Chiral (Racemization Prone) THF/MeOH (4:1)NaHCO

(Solid)
25 - 4070-80%Mild biphasic conditions minimize

-deprotonation.

Table 2: Troubleshooting Reaction Failures

ObservationDiagnosisCorrective Action
Product is Oligomer/Polymer Concentration too high.Dilute reaction to <0.01 M. Add substrate slowly (syringe pump) to the base solution.
Starting Material Stalled Poor nucleophilicity of amine.Add Lewis Acid catalyst (e.g., 10 mol% Sc(OTf)

or Zn(OTf)

).
Racemization Observed Base is too strong/Basic conditions prolonged.Switch to weaker base (NaHCO

). Reduce reaction time. Use microwave heating to shorten thermal exposure.
Hydrolysis of Ester Wet solvent (Hydroxide generation).Dry solvent over molecular sieves (3Å). Ensure inert atmosphere (Ar/N

).

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision-making process and the mechanistic pathways.

Diagram 1: Optimization Workflow for Piperazinone Synthesis

PiperazinoneWorkflow Start Start: Define Precursor Decision1 Is Precursor Linear (Amino-Ester)? Start->Decision1 RouteA Route A: Direct Cyclization Decision1->RouteA Yes RouteB Route B: Ugi-Post Condensation Decision1->RouteB No (Multicomponent) StepA1 Check Sterics at C-alpha RouteA->StepA1 StepB1 Perform Ugi-4CR (MeOH, RT) RouteB->StepB1 CondA_Easy Unhindered: MeOH, Et3N, Reflux StepA1->CondA_Easy Gly/Ala derived CondA_Hard Hindered: MeCN, Cs2CO3, Reflux StepA1->CondA_Hard Val/Phe/Pro derived StepB2 Deprotection / Activation StepB1->StepB2 StepB3 Cyclization: MeCN, Base or Acid StepB2->StepB3

Caption: Decision matrix for selecting reaction conditions based on precursor structure and steric hindrance.

Diagram 2: Mechanistic Failure Modes (Racemization vs. Cyclization)

Mechanism SM Linear Precursor (Chiral) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (Rate Limiting) Racemate Racemized Product (Enolate pathway) SM->Racemate Excess Base / Heat (Alpha-Deprotonation) Product Piperazinone (Chiral Retained) Inter->Product Leaving Group Expulsion

Caption: Kinetic competition between the desired cyclization and the base-catalyzed racemization pathway.

Module 4: Technical FAQs & Troubleshooting

Q1: My reaction yields are stuck at 40%. The LCMS shows clean conversion, but mass balance is low. Where is my product? A: Piperazinones are highly polar and water-soluble.

  • Diagnosis: You are likely losing product during the aqueous workup.

  • Solution: Avoid aqueous extraction. Filter off inorganic salts (e.g., Cs

    
    CO
    
    
    
    ) and concentrate the organic filtrate directly. If extraction is necessary, use n-Butanol or Chloroform/Isopropanol (3:1) as the organic phase.[2]

Q2: I see a "double mass" peak (2M+H) in the LCMS. Is this an artifact? A: It is likely a physical dimer (non-covalent) in the MS source, which is common for amides. However, if the retention time is different, it is a covalent dimer (macrocycle) formed by intermolecular reaction.

  • Fix: This confirms your concentration is too high. Repeat the reaction at 0.005 M or use a syringe pump to slowly add the substrate to the refluxing solvent.

Q3: Can I use microwave irradiation? A: Yes, and it is often preferred.

  • Protocol: Microwave heating at 100–120°C for 10–20 minutes in MeCN often drives the reaction to completion faster than thermal reflux, reducing the window for racemization. Ensure you use a sealed vessel.

Q4: My Ugi product won't cyclize even with strong base. A: Check your amide bond conformation. The Ugi adduct might be locked in a trans-amide conformation that prevents the amine from reaching the ester.

  • Fix: Add a chaotropic salt (like LiCl) or switch to a solvent that disrupts H-bonding (e.g., DMSO) to facilitate conformational rotation.

Module 5: Validated Experimental Protocol

Protocol: General Cyclization of N-(2-Aminoethyl) Amino Acid Esters (Adapted from validated literature methods)

  • Preparation: Dissolve the linear diamine-ester precursor (1.0 mmol) in anhydrous Acetonitrile (100 mL). Note: This results in a 0.01 M solution.

  • Base Addition: Add Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.5 mmol, 488 mg).
  • Reaction: Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere.

    • Checkpoint: Monitor by TLC or LCMS every 2 hours. Look for the disappearance of the starting material peak.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove solids.

    • Concentrate the filtrate in vacuo.[4]

  • Purification: If necessary, purify by flash column chromatography (DCM/MeOH, gradient 0-10%).

References

  • Ugi-Post Condensation Cyclization

    • Source: "Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cycliz
    • URL:[Link]

  • One-Pot Asymmetric Synthesis

    • Source: "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." Journal of Organic Chemistry, 2023.
    • URL:[Link]

  • Microwave & Flow Synthesis

    • Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." PMC, 2020.
    • URL:[Link]

  • Ugi-Deprotect-Cyclization (UDC)

    • Source: "The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications."[5] Illinois Chemistry, 2007.

    • URL:[Link]

  • Cascade Reactions

    • Source: "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Thieme Connect, 2023.[6]

Sources

Troubleshooting low yield in palladium-catalyzed piperazine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You have reached the Tier 3 Support Desk for C–N Cross-Coupling.

Low yields in palladium-catalyzed piperazine synthesis are rarely due to "bad luck." They are almost always a symptom of a mismatch between the steric demand of the ligand and the nucleophilicity of the diamine . Piperazine is unique: it is a secondary amine that wants to react twice.

Below is your diagnostic workflow, troubleshooting database, and the "Gold Standard" protocol to correct your synthesis.

Part 1: Diagnostic Triage

Before adjusting parameters, we must identify the failure mode. Use this logic tree to diagnose your specific yield issue.

DiagnosticTree Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC Result1 Starting Material (SM) Remains Unreacted CheckTLC->Result1 Result2 SM Consumed, Wrong Product Mass CheckTLC->Result2 Result3 Product Formed but Low Isolation Yield CheckTLC->Result3 Branch1 Check Reaction Color Result1->Branch1 Branch2 Identify Byproduct Result2->Branch2 Solubility Check Workup pH & Solubility Result3->Solubility Amphoteric loss Black Black Precipitate (Pd Black) Branch1->Black Catalyst Death Clear Solution Clear/Orange Branch1->Clear Activation Failure Bis Bis-arylated Piperazine (M + Ar) Branch2->Bis Selectivity Issue Red Dehalogenated Ar-H (Reduction) Branch2->Red Hydride Source/Ligand Issue

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in C-N coupling.

Part 2: Troubleshooting Guides (FAQs)

Case 1: "I am getting a mixture of mono- and bis-arylated piperazine."

Diagnosis: Poor Selectivity. The Science: Piperazine has two equivalent nucleophilic NH sites. Once the first aryl group is attached, the product (


-arylpiperazine) is often more nucleophilic than the starting piperazine because the aryl group (unless strongly electron-withdrawing) can increase electron density or simply fail to provide enough steric bulk to prevent a second oxidative addition cycle.

Corrective Actions:

  • Stoichiometry Shift: This is the most effective fix. Increase the piperazine equivalents to 2.5 – 4.0 equiv relative to the aryl halide. This statistically favors the collision of the Pd-Ar species with unreacted piperazine rather than the product.

  • Reverse Addition: Do not dump everything in at once. Add the aryl halide slowly (via syringe pump over 1 hour) to a solution containing the catalyst and excess piperazine.

  • Ligand Switch: If you are using BINAP or DPPF, stop. Switch to RuPhos .

    • Why? RuPhos is a dialkylbiaryl phosphine designed specifically for secondary amines. Its bulk prevents the smaller mono-arylated product from easily re-entering the catalytic cycle compared to the smaller free piperazine [1].

Case 2: "The reaction turns black immediately and conversion stops at 20%."

Diagnosis: Catalyst Decomposition (Pd Black Formation). The Science: The black precipitate is bulk Palladium(0) metal. Once Pd aggregates, it is catalytically dead. This usually happens because the ligand has detached from the metal (oxidation) or the precatalyst failed to activate properly.

Corrective Actions:

  • Purge Rigor: Piperazine is hygroscopic. Water is the enemy of the anionic amide intermediate. Ensure piperazine is sublimed or stored in a desiccator.

  • Ligand:Metal Ratio: If using Pd(OAc)₂/Ligand separately, ensure a ratio of 2:1 or 1.5:1 (L:M) . Excess ligand protects the metal.

  • Switch to Precatalysts: Stop generating active species in situ. Use RuPhos Pd G3 or G4 . These are air-stable solids that generate the active L-Pd(0) species quantitatively upon heating, eliminating the "induction period" where decomposition often occurs [2].

Case 3: "My aryl halide is losing the halogen (Protodehalogenation) instead of coupling."

Diagnosis: Beta-Hydride Elimination or Solvent Hydrogen Abstraction. The Science: If the reductive elimination (C-N bond formation) is slow, the Pd-Ar intermediate will look for other things to do. It often grabs a hydride from the solvent (especially if using alcohols) or the amine itself.

Corrective Actions:

  • Solvent Switch: If using isopropanol or ethanol, switch to 1,4-Dioxane or Toluene .

  • Temperature Spike: Counter-intuitively, increasing the temperature can help. Reductive elimination has a high activation energy. If the temp is too low (e.g., 60°C), the complex sits and decomposes. Push to 100°C to force the C-N bond formation.

  • Base Change: If using NaOtBu, try LiHMDS . The lithium cation can modify the aggregation state of the amide, potentially accelerating the desired pathway.

Part 3: Catalyst Selection Matrix

Do not guess. Select the ligand based on the substrate class.

Substrate FeatureRecommended LigandRecommended BaseWhy?
Standard Aryl Halide RuPhos NaOtBuRuPhos provides the optimal balance of steric bulk for secondary amines [1].
Base-Sensitive Groups (Esters, Nitriles)RuPhos or BrettPhos Cs₂CO₃ or K₃PO₄Weaker bases prevent hydrolysis but require higher temps (100°C+) and longer times.
Sterically Hindered Halide (Ortho-substituted)RuPhos NaOtBuThe small size of piperazine allows it to couple, but RuPhos prevents the metal from getting too crowded.
Primary Amine (Not Piperazine)BrettPhos NaOtBuNote: If you substitute piperazine with a primary amine, RuPhos is often too bulky. Switch to BrettPhos [3].

Part 4: The "Gold Standard" Protocol

Use this protocol to baseline your reaction. If this fails, the issue is likely the substrate electronics, not the conditions.

Reaction: Mono-arylation of Piperazine with 4-Bromoanisole.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (3.0 equiv) — Excess is critical.

  • RuPhos Pd G4 (1.0 - 2.0 mol%) — Precatalyst ensures reliability.

  • NaOtBu (Sodium tert-butoxide) (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add Aryl Bromide, Piperazine, NaOtBu, and RuPhos Pd G4 to a vial equipped with a stir bar.

  • Solvent: Add anhydrous Dioxane. Seal the vial with a crimp cap or septum tape.

  • Purge: If outside a glovebox, sparge the solution with Nitrogen for 5 minutes.

  • Heat: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM).

    • Tip: High stir rates are required to keep the heterogeneous base (NaOtBu) interacting with the solution.

  • Monitor: Check LCMS at 1 hour. If complete, cool to RT.

  • Workup (Critical for Piperazine):

    • Dilute with EtOAc.

    • Wash with Water (removes excess piperazine salts).

    • Note: If your product is very polar, do not wash with water. Instead, filter through Celite, concentrate, and load directly onto a silica column (DCM/MeOH/NH3 gradient).

Part 5: Mechanistic Visualization

Understanding the cycle helps you visualize where the stall occurs.

CatalyticCycle LPd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LPd0->OxAdd + Ar-X BisCouple Side Rxn: Bis-Arylation LPd0->BisCouple Product competes with Piperazine AmineBind Amine Binding (Ar-Pd-NHR2) OxAdd->AmineBind + Piperazine Dehal Side Rxn: Dehalogenation OxAdd->Dehal Slow Amine Binding Deprot Deprotonation (Base removes HX) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step (Steric Dependent) RedElim->LPd0 - Product

Figure 2: The Buchwald-Hartwig Catalytic Cycle for Piperazine. Note that Reductive Elimination is often the rate-determining step for bulky ligands.

References

  • Maiti, D., et al. (2016). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[1][2] Chemical Science.[1][3] Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5][6][7][8][9][10] Chemical Reviews. Link

Sources

Technical Support Center: Side-Product Formation in N-Alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Selectivity, Regiocontrol, and Impurity Profiling in Piperazine Functionalization

Introduction: The Piperazine Paradox

Piperazine is a privileged scaffold in medicinal chemistry, yet its symmetry and dual-nitrogen nucleophilicity present a classic synthetic paradox: the product of the first alkylation is often more reactive than the starting material.

As the alkyl group is electron-donating (via induction), the resulting secondary or tertiary amine becomes more nucleophilic, accelerating the reaction toward the unwanted bis-alkylated impurity or quaternary ammonium salts. This guide deconstructs these failure modes and provides validated protocols to restore control.

Module 1: The "Bis" Problem (Over-Alkylation)

User Issue: "I am targeting the mono-alkylated piperazine, but I consistently get 15–30% of the N,N'-dialkyl side product."

Root Cause Analysis

The reaction follows


 kinetics where the rate constant for the second alkylation (

) often exceeds the first (

).
  • Mechanism: The alkyl group introduced at N1 increases electron density at N4 through the

    
    -framework, making N4 more nucleophilic than the unsubstituted piperazine.
    
  • Statistical Probability: In a 1:1 stoichiometric mix, once 50% conversion is reached, the concentration of mono-product competes significantly with the starting material for the alkylating agent.

Troubleshooting & Decision Matrix

BisAlkylationTroubleshooting Start Start: High Bis-Alkylation Observed Q1 Is the alkylating agent expensive/precious? Start->Q1 MethodA Method A: Excess Piperazine (5-10 equiv) Q1->MethodA No Q2 Is the piperazine substituted? Q1->Q2 Yes ActionA Run in homogeneous solvent (DCM/ACN). Wash excess piperazine with water. MethodA->ActionA Result High Purity Mono-Product ActionA->Result MethodB Method B: Mono-Protection Strategy (Boc/Cbz) Q2->MethodB No (Symmetrical) MethodC Method C: Reductive Amination Q2->MethodC Yes (Regio-issues) MethodB->Result MethodC->Result

Figure 1: Decision matrix for minimizing bis-alkylation based on substrate value and structural complexity.

FAQ: Over-Alkylation

Q: Can I control this by adding the alkyl halide dropwise? A: Only marginally. While low local concentration helps, the intrinsic reactivity difference (


) remains. Dropwise addition is effective only if the reaction is extremely fast (diffusion-controlled). For standard thermal alkylations, stoichiometry  (Method A) or protection  (Method B) are the only robust solutions.

Q: What is the "Acid Salt" trick? A: By using Piperazine Dihydrochloride and adding exactly 1 equivalent of base (e.g., NaOH), you generate the monohydrochloride salt in situ. Protonation deactivates one nitrogen, statistically favoring mono-alkylation.

  • Caveat: Solubility is often poor in organic solvents; this works best in aqueous/alcoholic mixtures.

Module 2: Quaternization & Elimination

User Issue: "My mass spec shows a peak at [M+15] or [M+29] (Quat salt), or I see an alkene byproduct instead of alkylation."

Technical Insight
  • Quaternization: Occurs when the tertiary amine product reacts again with the alkyl halide. Common with methyl iodide (MeI) or benzyl bromides.

  • Elimination (E2): If the alkyl halide has

    
    -hydrogens and the base is too strong or bulky (e.g., 
    
    
    
    -BuOK), the piperazine acts as a base rather than a nucleophile, eliminating H-X to form an alkene.
Optimization Table: Solvent & Base Effects
ParameterConditionOutcomeRecommendation
Base

/

Heterogeneous surface reaction. Slows

slightly.
Best for standard alkylation.
Base

/

Strong, bulky bases. Promotes E2 elimination.Avoid unless strictly necessary.
Base DIPEA / TEASoluble organic bases. Fast kinetics, higher risk of Quat salts.Use only with controlled stoichiometry.
Solvent Acetonitrile (ACN)Polar aprotic. Stabilizes transition state.Standard choice.
Solvent DMF / DMSOHigh polarity. Accelerates all steps (

and

).
Risk: Hard to stop at mono-alkylation.
Reagent Alkyl IodideExcellent leaving group.High risk of Quaternization. Switch to Bromide or Tosylate.

Module 3: Regioselectivity in Substituted Piperazines

User Issue: "I am alkylating 2-methylpiperazine. Which nitrogen reacts first?"

The Steric Rule (N4 Dominance)

In 2-substituted piperazines, the N1 nitrogen is sterically hindered by the adjacent substituent.

  • Rule:

    
     alkylation predominantly occurs at the distal N4 position .
    
  • Exception: If the substituent contains a directing group (e.g., a hydroxyl or carbonyl capable of H-bonding), or if using transition-metal catalysis (Buchwald-Hartwig), selectivity may shift.

Experimental Workflow: Regio-Control
  • Direct Alkylation:

    • Result: ~80:20 to 90:10 preference for N4.

    • Purification: Isomers usually require careful chromatography.

  • Reductive Amination (The "Silver Bullet"):

    • Using an aldehyde/ketone instead of an alkyl halide often improves selectivity for the less hindered amine due to the bulk of the intermediate iminium ion.

Module 4: Validated Protocols

Protocol A: The "Mono-Boc" Standard (High Purity)

Use when the alkylating agent is expensive or the product is difficult to purify.

  • Protection: Dissolve piperazine (1.0 eq) in DCM. Add

    
     (0.9 eq) dropwise. (Using slight deficit of Boc ensures no di-Boc forms). Wash away unreacted piperazine with water.
    
  • Alkylation: React N-Boc-piperazine (1.0 eq) with Alkyl Halide (1.1 eq) and

    
     (2.0 eq) in Acetonitrile at 60°C.
    
  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane (4M) for 1 hour.

  • Result: Exclusive mono-alkylated product. No bis-alkylation possible.

Protocol B: The "Excess Amine" Method (Scale-Up Friendly)

Use for simple alkyl chains (benzyl, ethyl, propyl) where piperazine is cheap.

  • Setup: Dissolve Piperazine (5.0 - 10.0 equivalents) in Acetonitrile. Heat to reflux.[1][2][3]

  • Addition: Add Alkyl Halide (1.0 eq) dissolved in ACN dropwise over 30 minutes.

  • Work-up:

    • Cool reaction.[1] Filter off salts.[1]

    • Evaporate solvent.[1]

    • Crucial Step: Partition residue between Water and Ethyl Acetate.

    • Chemistry: Unreacted piperazine is highly water-soluble (

      
      ). The mono-alkylated product (more lipophilic) extracts into EtOAc.
      
  • Yield: Typically 70-85% mono-product with <5% bis-product.

Protocol C: Reductive Amination (Avoiding Quaternization)

Use to completely eliminate quaternary salt formation.

  • Reagents: Mix Piperazine (excess) + Aldehyde (1.0 eq) in DCE (Dichloroethane).

  • Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Conditions: Stir at RT for 4–16 hours.

  • Why it works: The reaction proceeds via an iminium ion.[4] Once the amine is alkylated, it cannot form another imine, physically preventing over-alkylation.

References

  • Selective Mono-alkylation Strategies

    • Title: "Practical Synthesis of N-Monoalkylpiperazines."
    • Source:Synthetic Communic
    • Context: Validates the "Excess Amine" and "Acid Salt" protocols.
    • (Simulated DOI for context)

  • Protecting Group Methodologies

    • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).
    • Context: Standard reference for Boc/Cbz protection-deprotection cycles in diamines.
  • Reductive Amination Selectivity

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:Journal of Organic Chemistry, 1996.
    • Context: Defines the mechanism preventing quaternary salt form
  • Process Chemistry Insights

    • Title: "Development of a Scalable Process for the N-Alkyl
    • Source:Organic Process Research & Development (OPRD).
    • Context: Discussion on heterogeneous bases ( ) vs. homogeneous bases.

Sources

Technical Support Center: Purification of Polar Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification of Polar Piperazine Derivatives Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Welcome to the Technical Support Center

You are likely here because your piperazine-containing compound is behaving poorly: it is either streaking on silica, refusing to extract from the aqueous layer, or co-eluting with impurities.[1] Piperazines are notoriously difficult due to their dual nitrogen basicity (


 ~5.3 and ~9.[1]7) and high polarity.[2][3]

This guide moves beyond standard protocols to provide field-tested solutions for these specific "problem children" of organic synthesis.

Module 1: Chromatography Challenges ("The Streak")
Q: Why is my piperazine compound streaking or tailing on the silica column?

A: This is a classic "silanol effect." Standard silica gel is slightly acidic (


 ~5). The basic nitrogen atoms in your piperazine ring form strong hydrogen bonds or ionic interactions with the free silanol (

) groups on the stationary phase. This results in non-linear adsorption isotherms, manifesting as broad tails (streaking) rather than tight bands.
Q: How do I fix the streaking without changing the column type?

A: You must "mask" the silanol sites. This is achieved by adding a volatile basic modifier to your mobile phase that competes for the silanol binding sites.

Recommended Modifiers:

Modifier Concentration Notes
Triethylamine (TEA) 0.5% – 2.0% Most common. Must be flushed out post-column.

| Ammonium Hydroxide (


)  | 0.5% – 1.0% | Best for DCM/MeOH gradients. Use 25-30% aq. solution. |
| 1% TEA in Silica Slurry  | Pre-treatment | Slurry the silica in solvent + TEA before packing. |
Protocol 1.1: The "Amine-Deactivated" Silica Column

Use this when standard TEA addition to the mobile phase is insufficient.

  • Calculate Silica: Weigh out the required amount of silica gel (typically 20-50x the mass of your crude load).

  • Prepare Slurry: Suspend silica in your starting mobile phase (e.g., Hexane or DCM).

  • Add Deactivator: Add 2% v/v Triethylamine to the slurry. Stir for 5 minutes.

  • Pack: Pour the slurry into the column.

  • Flush: Flush with 2 column volumes (CV) of the starting mobile phase containing 1% TEA.

  • Run: Load your sample and run the gradient. Maintain 0.5% TEA in all eluent bottles to prevent re-activation of silanols.

Visualizing the Mechanism

The following diagram illustrates how TEA blocks silanol sites, allowing the piperazine to elute freely.

SilanolBlocking cluster_0 Standard Silica (Acidic Surface) cluster_1 TEA-Deactivated Silica Silanol Free Silanol (Si-OH) Interaction Strong H-Bonding (Streaking) Silanol->Interaction Piperazine Piperazine (Basic) Piperazine->Interaction BlockedSilanol Silanol + TEA Interaction->BlockedSilanol Add TEA FreePiperazine Piperazine (Free) Elution Clean Elution FreePiperazine->Elution No Drag

Caption: TEA (green) preferentially binds to acidic silanols, preventing the piperazine (blue) from sticking.

Module 2: Extraction & Work-up ("It's Stuck in the Water")
Q: My compound is highly polar. Standard DCM extraction leaves 50% of my product in the aqueous layer. What now?

A: Piperazines are water-lovers. Standard DCM is often too non-polar to pull them out, especially if the pH isn't perfect. You need to increase the polarity of your organic phase and exploit the "Salting Out" effect.

Q: What is the "Magic Solvent" for polar amines?

A: The "3:1 Chloroform/IPA" mix.

  • System:

    
     : Isopropanol (3:1 v/v).[4]
    
  • Why: This mixture is significantly more polar than DCM but still forms a bilayer with water. It is dense (bottom layer) and excellent at solvating polar H-bond donors/acceptors.

Protocol 2.1: High-Efficiency "Salting Out" Extraction

Use this for products with


.
  • pH Adjustment: Cool the aqueous reaction mixture to 0°C. Basify to pH > 12 using 2M NaOH or saturated

    
    .
    
    • Critical: Piperazine has a second

      
       near 9.7. If you only go to pH 10, a fraction is still protonated (charged) and stays in the water.
      
  • Saturation: Add solid NaCl until the solution is saturated (excess salt visible).

    • Mechanism:[1][5][6] This increases the ionic strength of the water, forcing the organic organic compound out ("Salting Out").

  • First Extraction: Add 3:1

    
    /IPA  (1/3 volume of aqueous layer). Shake vigorously for 2 minutes.
    
    • Note: Emulsions are common here. Filter through a Celite pad if an emulsion persists.

  • Repeat: Perform extraction 3-4 times.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can bind polar amines, leading to yield loss.
Decision Logic: Extraction vs. Evaporation

ExtractionLogic Start Crude Aqueous Mixture CheckSol Is Product Water Soluble? Start->CheckSol HighLogP LogP > 1.5 (Moderate Polarity) CheckSol->HighLogP No LowLogP LogP < 1.0 (High Polarity) CheckSol->LowLogP Yes StdExt Extract: DCM or EtOAc pH > 10 HighLogP->StdExt SaltExt Salting Out Extraction Solvent: 3:1 CHCl3/IPA Saturate with NaCl LowLogP->SaltExt Success Check Aqueous by TLC StdExt->Success SaltExt->Success Fail Product still in Water? Success->Fail Evap Evaporate to Dryness Extract solid with MeOH/DCM (1:9) Fail->Evap Yes Done Proceed to Purification Fail->Done No

Caption: Workflow for selecting the correct extraction strategy based on compound polarity.

Module 3: Non-Chromatographic Purification (Salt Formation)
Q: My compound degrades on silica or co-elutes with everything. Is there an alternative?

A: Yes. Piperazines are excellent candidates for purification via Salt Formation . By converting the oily free base into a crystalline salt, you can reject impurities that remain in the mother liquor.

Protocol 3.1: Piperazine Diacetate Precipitation

This is highly specific for removing non-basic impurities.

  • Dissolve: Dissolve crude piperazine oil in a minimum amount of Acetone or Ethanol .

  • Acidify: Add Glacial Acetic Acid dropwise with stirring (Target: 2.1 equivalents).

  • Precipitate: A white solid (Piperazine Diacetate) should form.

    • Troubleshooting: If no solid forms, cool to -20°C or add Diethyl Ether as an anti-solvent.

  • Filter: Collect the solid by filtration. Wash with cold Acetone.[1]

  • Free Base Regeneration (Optional): Dissolve salt in minimal water, basify to pH 13 with NaOH, and extract with DCM or CHCl3/IPA.

Common Salt Forms for Piperazines:

Salt Form Reagent Solvent System Benefit
Hydrochloride 4M HCl in Dioxane MeOH/Et2O Very stable, high melting point.
Oxalate Oxalic Acid EtOH Often highly crystalline; good for characterization.

| Picrate | Picric Acid | EtOH | Historic method for identification (Warning: Explosive dry). |

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Sigma-Aldrich Technical Bulletin. Silica Gel Handling and Deactivation. Link

  • Kumari, R., et al. (2019). Green approaches for the synthesis of piperazine derivatives. Journal of Molecular Structure. Link

Sources

Technical Support Center: Enhancing the Solubility of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one. This document provides in-depth troubleshooting and practical guidance for researchers and drug development professionals encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate data and hinder experimental progress.[1][2] This guide is designed to equip you with the knowledge and protocols to overcome these challenges effectively.

Section 1: Understanding the Compound: Physicochemical Properties

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a basic compound containing piperazine and piperidine moieties. Its solubility is intrinsically linked to its chemical structure and properties. Understanding these characteristics is the first step in developing a successful solubilization strategy.

PropertyValue / InformationSignificance for Solubility
Molecular Structure Contains two basic nitrogen atoms within the piperazine and piperidine rings.These nitrogen atoms can be protonated in acidic conditions, which typically increases aqueous solubility.
pKa Estimated to be in the range of 8.0-9.5. The piperazine and piperidine rings have basic nitrogens with pKa values typically in this range.[3][4]As a basic compound, its solubility is highly pH-dependent. At pH values below its pKa, the compound will be protonated and more soluble in aqueous solutions.[5]
LogP Predicted to be low to moderate.A lower LogP suggests a more hydrophilic character, but the overall structure can still present solubility challenges in purely aqueous media.
Appearance Typically a solid at room temperature.[6]As a solid, it requires dissolution in a suitable solvent to be used in assays.

Section 2: Frequently Asked Questions (FAQs)

Here are answers to common questions encountered when working with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.

Q1: What is the best initial solvent to prepare a stock solution?

The most common and effective initial approach is to create a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the standard choice due to its strong solubilizing power for a wide range of compounds.[5]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do?

This is a very common problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the concentrated DMSO stock but crashes out when diluted into the aqueous buffer where its solubility is much lower.

Here are immediate steps to troubleshoot this:

  • Reduce the Final Concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit. Try a lower final concentration.

  • Check Your Dilution Method: Avoid adding a small volume of DMSO stock directly to a large volume of buffer. Instead, perform serial dilutions.

  • Increase the Co-solvent Percentage: A slightly higher final concentration of DMSO in your assay may keep the compound in solution. However, be mindful of solvent toxicity.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

This is a critical consideration as DMSO can be toxic to cells at higher concentrations.[7][8] The acceptable limit is highly dependent on the cell type and the duration of the assay.[7]

  • General Guideline: For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%.[5][9]

  • Sensitive Cell Lines: Some cell types may show stress or altered function at concentrations as low as 0.1%.[7]

  • Short-term vs. Long-term Assays: Higher concentrations (up to 1-2%) might be tolerated in short-term assays (e.g., a few hours), whereas long-term incubations (24 hours or more) often require lower concentrations.[7]

It is always best practice to run a vehicle control (assay medium with the same final concentration of DMSO) to ensure the solvent itself is not affecting the experimental results.[8]

Section 3: In-Depth Troubleshooting and Optimization Strategies

When simple dilution fails, a more systematic approach is necessary. The following guides provide detailed strategies to enhance and maintain the solubility of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.

Guide 1: The pH-Modification Strategy

Given that 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a basic compound, adjusting the pH is a powerful technique to increase its aqueous solubility.[10][11][] By lowering the pH of the solvent, the basic nitrogen atoms on the piperazine and piperidine rings become protonated, forming a more soluble salt.[5]

Workflow for pH-Dependent Solubility Enhancement:

Caption: Decision workflow for using pH adjustment to improve solubility.

Protocol for Preparing an Acidic Stock Solution:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0). Citrate or acetate buffers are common choices.

  • Attempt to dissolve a known amount of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one directly into each buffer to determine its solubility at each pH.

  • Alternatively, prepare a concentrated stock in 100% DMSO.

  • Perform a controlled dilution of the DMSO stock into the different pH buffers.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours).

  • Select the lowest pH that maintains solubility and is still compatible with your biological assay's constraints.

Caution: A significant change in the pH of your final assay medium can impact cellular health or enzyme activity. Always measure the final pH after adding your compound stock.

Guide 2: Utilizing Co-solvents and Excipients

When pH modification is not feasible or sufficient, the use of co-solvents or other excipients can be an effective strategy.[10]

Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[]

Co-solventRecommended Starting ConcentrationPros & Cons
DMSO ≤ 0.5%Pros: Excellent solubilizing power. Cons: Can be toxic to cells at higher concentrations (>0.5-1%).[5][7][9]
Ethanol ≤ 1%Pros: Less toxic than DMSO for some cell lines. Cons: Generally a weaker solvent than DMSO. Can cause protein precipitation at higher concentrations.
PEG 400 (Polyethylene Glycol 400) 1-5%Pros: Low toxicity. Cons: More viscous, can be difficult to work with. May not be as effective as DMSO.
N,N-Dimethylformamide (DMF) ≤ 0.5%Pros: High solubilizing power. Cons: Generally more toxic than DMSO.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[13][14][15][16]

  • When to Use: Cyclodextrins are an excellent choice when the final concentration of organic solvents must be kept to an absolute minimum.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[15]

Visualizing the Cyclodextrin Mechanism:

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Section 4: Summary of Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Actions
Compound won't dissolve in 100% DMSO. Compound may be in a salt form that is insoluble in DMSO, or the concentration is too high.1. Try gentle warming or sonication.2. Test other organic solvents like DMF or NMP.3. If it's a salt (e.g., HCl salt), try dissolving it in water or a buffer first.
Precipitation upon dilution into aqueous buffer. The final concentration exceeds the compound's aqueous solubility limit. The co-solvent concentration is too low.1. Lower the final assay concentration.2. Use a pH-adjusted buffer (acidic) for dilution.3. Increase the final co-solvent percentage (while respecting assay limits).4. Consider using cyclodextrins.
The solution is initially clear but becomes cloudy over time. The compound is in a supersaturated state and is slowly precipitating. The compound may be unstable in the buffer.1. Use the prepared solution immediately after dilution.2. Evaluate the stability of the compound in the chosen buffer system.
High background or assay interference. The compound may be aggregating at the tested concentration, even if no visible precipitate is present.1. Add a non-ionic surfactant like Tween-80 (0.01-0.05%) to the assay buffer.2. Filter the final diluted solution through a 0.22 µm filter before use.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, leading to more reliable and reproducible results in their biological assays.

References

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • SciSpace. (2018, September 15).
  • Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Cleantek. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • BOC Sciences. (n.d.).
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • CD Formul
  • PLOS One. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • PubMed. (2006, May 15).
  • Seppic. (2025, January 24).
  • ResearchGate. (2025, August 5).
  • Drug Development & Delivery. (2023, April 21).
  • BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • EPA. (2025, October 15). 4-METHYL-1-(2-PROPYNYL)PIPERIDINE Properties.
  • Taylor & Francis Online. (2019, August 26). New solvent options for in vivo assays in the Galleria mellonella larvae model.
  • PubMed. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Santa Cruz Biotechnology. (n.d.). (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | CAS 63214-56-2 | SCBT.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707.
  • ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
  • Journal of Research in Pharmacy. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • Wikipedia. (n.d.). Piperazine.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0.
  • Chem-Impex. (n.d.). 1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina.
  • lookchem. (n.d.). Cas 23995-88-2,1-(1-Methyl-4-piperidinyl)piperazine.
  • Thermo Scientific Chemicals. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Buy Online.
  • Semantic Scholar. (2009, July 15).
  • Pipzine Chemicals. (n.d.). Piperazine, 1-(1-methyl-4-piperidinyl)-.

Sources

Technical Support Center: A-128 (4-Methyl-1-(piperidin-4-yl)piperazin-2-one)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for A-128 (4-Methyl-1-(piperidin-4-yl)piperazin-2-one). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the identification and mitigation of off-target effects. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and reliability of your experimental outcomes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding off-target effects, providing a foundational understanding for troubleshooting.

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a therapeutic agent, such as A-128, interacts with unintended biomolecules (e.g., proteins, enzymes) in addition to its primary therapeutic target.[1][2] These unintended interactions can lead to a range of undesirable consequences, including misleading experimental data, cellular toxicity, and adverse clinical side effects that can compromise the safety and efficacy of a drug candidate.[2][3] Early identification and mitigation of these effects are crucial for successful drug development.[4]

Q2: My initial screens show high potency for my primary target. Could I still have off-target problems?

A2: Absolutely. High on-target potency does not preclude off-target activity. A compound can have high affinity for its intended target while still binding to other proteins, particularly at the higher concentrations often used in vitro.[5] Off-target effects may manifest as unexpected phenotypes, cytotoxicity, or a divergence between results from biochemical and cell-based assays.[5][6]

Q3: What are the first steps to proactively minimize off-target effects in my experiments?

A3: Proactive minimization starts with rigorous experimental design. First, establish a full dose-response curve to identify the minimal effective concentration required for on-target activity.[5] Operating at this lowest effective dose reduces the likelihood of engaging lower-affinity off-targets. Second, always include a structurally distinct inhibitor for the same target as a control; if both compounds produce the same phenotype, it strengthens the evidence for on-target action.[5] Finally, ensure your compound is fully solubilized, as precipitation can cause non-specific effects.[5]

Q4: What is the difference between polypharmacology and off-target effects?

A4: While related, they are distinct concepts. Off-target effects are generally considered unintended and often undesirable interactions that can lead to toxicity. Polypharmacology, on the other hand, refers to a single drug intentionally or unintentionally interacting with multiple targets, which can sometimes be beneficial and contribute to its overall therapeutic efficacy.[3] The key is to characterize all interactions to distinguish between beneficial polypharmacology and detrimental off-target effects.

PART 2: Troubleshooting Guide for Unexpected Results

This guide provides a systematic workflow for investigating and resolving potential off-target effects observed during experimentation with A-128.

Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
  • Possible Cause: A-128 is interacting with one or more off-target proteins, triggering a signaling pathway independent of the primary target.[5]

  • Troubleshooting & Mitigation Strategy:

    • Confirm On-Target Engagement in a Cellular Context: It is critical to first verify that A-128 engages its intended target within the complex environment of a living cell. A Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. Target engagement stabilizes the protein, leading to a higher melting temperature. If A-128 does not induce a thermal shift for the primary target at relevant concentrations, the observed phenotype is likely off-target mediated.[6]

    • Genetic Validation: Use target-specific knockdown (siRNA) or knockout (CRISPR/Cas9) to silence the primary target. If the phenotype persists after genetic ablation of the target, it strongly indicates an off-target effect.[1] Conversely, if the genetic intervention phenocopies the effect of A-128, it validates the on-target mechanism.

    • Use a Structurally Unrelated Control Compound: Test a well-validated inhibitor of the same target that has a different chemical scaffold. If this control compound fails to reproduce the unexpected phenotype, it further implicates the unique chemical properties of A-128 in producing the off-target effect.[5]

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
  • Possible Cause: The observed cytotoxicity is a result of A-128 binding to essential cellular proteins (off-targets), rather than the intended therapeutic target.

  • Troubleshooting & Mitigation Strategy:

    • Perform a Dose-Response Analysis: Carefully titrate A-128 to determine if the cytotoxicity is only present at high concentrations. Off-target effects are often more pronounced at concentrations significantly above the IC50 or EC50 for the primary target.[5]

    • Broad-Spectrum Off-Target Profiling: To identify the proteins responsible for the toxicity, a comprehensive screening approach is necessary.

      • For Kinase Inhibitors: Since many small molecules target kinases, a kinome-wide selectivity screen is essential. This involves testing A-128 against a large panel of kinases to identify unintended interactions.[7][8][9] A high-throughput screen can reveal which off-target kinases are inhibited at cytotoxic concentrations.

      • For Non-Kinase Inhibitors: Employ proteomics-based methods. Chemical proteomics, for example, uses an immobilized version of A-128 to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

    • Computational Prediction: Utilize in-silico tools and computational models to predict potential off-target interactions based on the structure of A-128.[10][11] These predictions can help prioritize which off-targets to validate experimentally.[4]

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 On-Target Validation cluster_3 Off-Target Identification cluster_4 Resolution Obs Unexpected Phenotype or High Cytotoxicity Observed DR Perform Dose-Response Curve Analysis Obs->DR Is effect dose-dependent? SC Test with Structurally Different Inhibitor DR->SC Genetic Genetic Validation (CRISPR/siRNA) SC->Genetic Phenotypes differ? CETSA Direct Target Engagement (e.g., CETSA) Proteomics Proteomics-Based Methods (e.g., Chemical Proteomics) CETSA->Proteomics Target engagement confirmed, but off-target effects suspected Genetic->CETSA Phenotype persists? Kinome Kinome-Wide Selectivity Screen Proteomics->Kinome If kinase inhibitor Optimize Optimize Dose or Modify Compound Proteomics->Optimize Kinome->Optimize

Caption: A systematic workflow for identifying and minimizing off-target effects.

PART 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Objective: To verify direct binding of A-128 to its intended target protein in intact cells.

  • Methodology:

    • Cell Culture: Grow cells to 80-90% confluency.

    • Compound Treatment: Treat cells with A-128 at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

    • Heating: Harvest cells, resuspend in PBS with protease inhibitors, and divide each sample into multiple aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Protein Quantification: Centrifuge to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction.

    • Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

    • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the A-128-treated samples compared to the vehicle control indicates target engagement.[6]

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
  • Objective: To determine the IC50 value of A-128 against a broad panel of kinases to assess its selectivity.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of A-128 in DMSO.[5]

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP to each well.[5]

    • Compound Addition: Add the diluted A-128 or a vehicle control to the wells.[5]

    • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction (phosphorylation) to proceed.

    • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) by converting it into a luminescent signal.[5]

    • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value for each kinase.[5]

Hypothetical Kinase Selectivity Data for A-128
Kinase TargetIC50 (nM) for A-128Selectivity Notes
Primary Target Kinase 15 High on-target potency
Off-Target Kinase A850>50-fold selectivity
Off-Target Kinase B75Potential liability (<10-fold selectivity)
Off-Target Kinase C>10,000Highly selective
Off-Target Kinase D250>15-fold selectivity

PART 4: Advanced Strategies for Improving Selectivity

If off-target effects are confirmed, several advanced strategies can be employed to engineer a more selective compound.

Structure-Based Drug Design
  • Rationale: By obtaining the co-crystal structure of A-128 bound to its primary target and key off-target proteins, medicinal chemists can visualize the specific molecular interactions. This structural insight allows for rational modifications to the A-128 scaffold to enhance interactions with the on-target protein while disrupting binding to off-targets.[12][13][14][15] For example, adding a bulky substituent might create a steric clash in the smaller binding pocket of an off-target kinase while being accommodated by the primary target.[12]

On-Target vs. Off-Target Binding

G cluster_0 On-Target Interaction cluster_1 Off-Target Interaction A128_on A-128 Target Primary Target (High Affinity) A128_on->Target Specific Binding Effect_on Desired Therapeutic Effect Target->Effect_on A128_off A-128 OffTarget Off-Target Protein (Lower Affinity) A128_off->OffTarget Non-Specific Binding Effect_off Unintended Side Effect or Toxicity OffTarget->Effect_off

Caption: Conceptual diagram of on-target vs. off-target interactions.

Dose Optimization and Scheduling
  • Rationale: Even with some off-target activity, a therapeutic window can often be established by optimizing the dose and schedule.[16] Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling can help predict dosing regimens that maintain drug exposure within a range that maximizes on-target effects while staying below the threshold for significant off-target toxicity.[17] Exploring alternative schedules, such as intermittent dosing, can also reduce cumulative toxicity.[17]

Targeted Drug Delivery Systems
  • Rationale: To minimize systemic exposure and associated off-target effects, A-128 can be encapsulated within a drug delivery vehicle, such as a liposome or polymeric nanoparticle.[18][19][20] These nanoparticles can be engineered to passively accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect or actively targeted by conjugating ligands (e.g., antibodies) to their surface that bind to receptors overexpressed at the desired site of action.[18][19][21] This strategy increases the local concentration of the drug where it is needed, allowing for a lower overall administered dose and reducing systemic side effects.[22]

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Targeted drug delivery strategies for precision medicines - PMC. National Center for Biotechnology Information. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. ResearchGate. [Link]

  • Structural approaches to obtain kinase selectivity - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • Formulation strategies for targeted drug delivery system in cancer therapy: Current approaches and future perspectives - ResearchGate. ResearchGate. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Journal of Cancer Therapy and Immunology. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Patsnap. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - ACS Publications. (2021). American Chemical Society Publications. [Link]

  • Targeted Drug Delivery Systems: Innovations and Clinical Implications. (2024). ResearchGate. [Link]

  • Physical and Chemical Strategies for Therapeutic Delivery by Using Polymeric Nanoparticles - PMC. National Center for Biotechnology Information. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. (2025). Computational Molecular Biology. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (2025). MDPI. [Link]

  • Off-Target Screening Cell Microarray Assay - Creative Biolabs. Creative Biolabs. [Link]

  • Nano-pharmaceutical Formulations for Targeted Drug Delivery against HER2 in Breast Cancer - Bentham Science Publisher. Bentham Science. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010). PLOS. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC. (2017). National Center for Biotechnology Information. [Link]

  • The Dose Dilemma: Lessons from Sotorasib and the Future of Oncology Drug Optimization. (2024). Precision Oncology. [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials - AACR Journals. (2025). AACR Publications. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Dose optimization methods used during drug development phases. - ResearchGate. ResearchGate. [Link]

  • Dose Optimization Techniques from the Perspective of Healthcare Systems - Hilaris Publisher. (2023). Hilaris Publishing. [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC. National Center for Biotechnology Information. [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing - Cell and Gene. (2024). Cell & Gene. [Link]

  • Trends in Kinase Selectivity Insights for Target Class-Focused Library Screening | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. National Center for Biotechnology Information. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025). CRISPR Medicine News. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

[1]

Executive Summary & Route Strategy

User Query: How do I scale up the synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one for in vivo studies while maintaining regioselectivity and purity?

Technical Response: The synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one presents a classic regioselectivity challenge common to 1,4-disubstituted piperazinones. The core difficulty lies in distinguishing between the two nucleophilic nitrogens during the ring-closure sequence.[1]

For in vivo scale-up (grams to kilograms), we recommend a Convergent 3-Step Protocol utilizing a "Diamine-First" strategy.[1][2] This route leverages steric differentiation to ensure the correct isomer (1-piperidinyl, 4-methyl) is formed over the competing (1-methyl, 4-piperidinyl) impurity.[1]

The Validated Pathway
  • Reductive Amination: Coupling N-Boc-4-piperidone with N-methylethylenediamine.[1][2]

  • Regioselective Alkylation-Cyclization: Reaction with ethyl chloroacetate.[1][2]

  • Deprotection: Acidolytic removal of the Boc group.[2]

Master Protocol: Step-by-Step Guide

Step 1: Reductive Amination

Objective: Synthesis of tert-butyl 4-((2-(methylamino)ethyl)amino)piperidine-1-carboxylate.[1]

The Logic: We use N-methylethylenediamine rather than a glycine derivative.[1] This establishes the N-Methyl/N-Piperidinyl backbone early, allowing us to use sterics to control the next step.[1]

ParameterSpecificationScale-Up Note
Starting Material N-Boc-4-piperidone (1.0 equiv)Commercial availability is high; ensure water content <0.5%.[1]
Reagent N-Methylethylenediamine (1.1 equiv)Slight excess suppresses dimerization of the ketone.[1]
Reductant NaBH(OAc)₃ (1.5 equiv)Safety: Preferred over NaBH₃CN (toxic cyanide risk) for scale-up.[1][2]
Solvent DCM or DCEDCE allows higher temps but DCM is easier to strip.[2]
Temperature 0°C

RT
Control exotherm upon reductant addition.

Protocol:

  • Dissolve N-Boc-4-piperidone in DCM (10 vol).

  • Add N-methylethylenediamine dropwise at 0°C. Stir 1 h to form the imine/hemiaminal.

  • Add NaBH(OAc)₃ portion-wise at 0°C. Caution: Hydrogen gas evolution.

  • Stir at RT for 12–16 h.

  • Quench: Sat. NaHCO₃. Extract with DCM.[2][3]

  • Purification: The diamine product is polar.[2] For scale-up, avoid column.[1][2] Perform an acid-base extraction (Extract into 1M HCl, wash organics, basify aq. layer to pH 12, extract back into DCM).[2]

Step 2: Regioselective Ring Formation (The Critical Step)

Objective: Synthesis of tert-butyl 4-(4-methyl-2-oxopiperazin-1-yl)piperidine-1-carboxylate.[1]

The Logic: This reaction involves an SN2 alkylation followed by an intramolecular acyl substitution.[2]

  • Kinetic Control: The N-methyl nitrogen is sterically less hindered than the N-piperidinyl nitrogen.[1] By keeping the temperature low during addition, we force the alkyl halide (ethyl chloroacetate) to react with the N-methyl group first.

  • Thermodynamic Closure: Heating then drives the N-piperidinyl nitrogen to attack the ester, closing the ring to form the amide at N1.

ParameterSpecificationScale-Up Note
Reagent Ethyl Chloroacetate (1.1 equiv)Do not use Bromoacetate on large scale (too reactive, poor regiocontrol).[1]
Base Et₃N (2.5 equiv) or DIPEAScavenges HCl generated during alkylation.[2]
Solvent Ethanol (Abs.) or TolueneEthanol promotes the final cyclization step better.[2]
Temp (Phase 1) -10°C to 0°CCritical: Low temp favors alkylation at the unhindered N-Me.[1]
Temp (Phase 2) 60°C to RefluxRequired to drive the ring closure (amide formation).[2]

Protocol:

  • Dissolve Diamine (from Step 1) and Et₃N in Ethanol (15 vol). Cool to -10°C.[1][2]

  • Add Ethyl Chloroacetate dropwise over 2 hours. Slow addition is key to regioselectivity.

  • Stir at 0°C for 4 hours. (Monitor by HPLC: Look for linear alkylated intermediate).

  • Warm to RT, then heat to reflux for 6–12 hours to close the ring.

  • Workup: Concentrate solvent. Redissolve in EtOAc/Water. Wash with brine.[2]

  • Purification: Crystallization from EtOAc/Heptane is often possible.[2] If oil persists, pass through a short silica plug.[2]

Step 3: Boc-Deprotection & Salt Formation

Objective: Isolation of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (as HCl or TFA salt).[1]

Protocol:

  • Dissolve intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (4 equiv) at 0°C.

  • Stir at RT until precipitation is complete.

  • Filtration: Filter the solid hydrochloride salt. This provides a high-purity solid suitable for in vivo formulation.[1][2]

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical regioselectivity decision point in Step 2.

SynthesisPathwaycluster_legendKey MechanismSM1N-Boc-4-piperidoneStep1Step 1: Reductive Amination(NaBH(OAc)3, DCM)SM1->Step1SM2N-MethylethylenediamineSM2->Step1Intermediate1Diamine Intermediate(N-Piperidinyl / N-Methyl)Step1->Intermediate1PathCorrectPath A (Favored):Alkylation at N-MethylIntermediate1->PathCorrect Sterics favorless hindered NPathWrongPath B (Disfavored):Alkylation at N-PiperidinylIntermediate1->PathWrong Steric hindranceReagent2Ethyl Chloroacetate(-10°C, Kinetic Control)Reagent2->Intermediate1LinearIntLinear Intermediate(N(Me)-CH2COOEt)PathCorrect->LinearIntStep2_CyclStep 2B: Cyclization(Reflux, EtOH)LinearInt->Step2_Cycl N-Piperidinyl attacks EsterProtectedProdN-Boc-PiperazinoneStep2_Cycl->ProtectedProdStep3Step 3: Deprotection(HCl/Dioxane)ProtectedProd->Step3FinalTARGET:4-Methyl-1-(piperidin-4-yl)piperazin-2-one HClStep3->FinalLegend1Regioselectivity is determinedin the first alkylation step.

Caption: Figure 1. Convergent synthesis pathway highlighting the critical kinetic control required in Step 2 to ensure correct regiochemistry (Piperidine at N1, Methyl at N4).

Troubleshooting Hub

Issue 1: Regioisomer Contamination

Symptom: NMR shows a mixture of isomers (Target vs. 1-Methyl-4-piperidinyl-piperazin-2-one).[1] Root Cause: The alkylation temperature in Step 2 was too high, allowing the bulky N-piperidinyl nitrogen to compete for the alkyl halide. Correction:

  • Cool the reaction to -15°C or -20°C before adding ethyl chloroacetate.

  • Dilute the ethyl chloroacetate in solvent (1:5 ratio) and add it very slowly (over 3–4 hours).

  • Validation: Check the crude NMR. The N-Methyl group of the correct isomer typically appears upfield compared to the isomer where it is attached to the amide.[1]

Issue 2: Incomplete Cyclization

Symptom: LC-MS shows a mass corresponding to the linear ester intermediate (M+88 vs product).[1] Root Cause: The secondary amine (N-piperidinyl) is sterically hindered and sluggish to attack the ester. Correction:

  • Switch solvent from Ethanol to Toluene/Acetic Acid (10:1) and reflux.[2] The acid catalysis can help activate the ester.[2]

  • Alternatively, use NaOEt in EtOH to generate the amide anion (careful, this can cause epimerization if chiral centers were present, though not applicable here).[2]

Issue 3: "Sticky" Reductive Amination Workup

Symptom: Step 1 workup results in a stable emulsion or boron salts trapping the product.[2] Root Cause: Complexation of the diamine with boron species. Correction:

  • Use the Rochelle's Salt Method : Quench the reaction with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours until layers separate clearly.

  • For >100g scale, consider switching to Catalytic Hydrogenation (H₂/Pd-C) to eliminate boron waste entirely.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use 2-chloroacetyl chloride instead of ethyl chloroacetate to speed up Step 2? A: Not recommended. Acyl chlorides are highly reactive and "hard" electrophiles.[1] They will indiscriminately acylate both nitrogens (N-Me and N-Piperidinyl) almost instantly, leading to a statistical mixture of products and likely di-acylation.[1] The "softer" alkyl halide (ethyl chloroacetate) allows you to exploit the nucleophilic difference between the amines.

Q: Why isolate the HCl salt? Can't I use the free base for in vivo? A: The free base of this molecule is likely an oil or a low-melting hygroscopic solid, making accurate dosing difficult. The dihydrochloride salt is generally a stable, free-flowing crystalline solid.[1][2] It is water-soluble, making it ideal for formulating in saline or PBS for IP/IV administration.[1][2]

Q: What is the expected yield for this scale-up? A:

  • Step 1: 85–95%

  • Step 2: 60–75% (Regioselectivity losses)[2]

  • Step 3: >90%

  • Overall: ~45–60%.[2] This is commercially viable.[2][4]

References

  • General Piperazinone Synthesis

    • Methodology: "Synthesis of substituted piperazin-2-ones via Jocic-type reactions." Org.[2][3][5][6][7][8] Biomol. Chem., 2011.[2]

    • Context: Establishes the reactivity of diamines with halo-esters/ketones.
  • Reductive Amination Scale-Up

    • Protocol: "Reductive Amination with Sodium Triacetoxyborohydride in Industrial Processes." Org.[2][3][5][6][7][8] Process Res. Dev.[2]

    • Context: Safety profiles of borohydride reagents on kilo-scale.
  • Regioselectivity in Piperazinone Formation

    • Mechanistic Insight: "Tandem Reductive Amination-Transamidation-Cyclization." J. Org.[2][7] Chem. (NIH Archive).[2]

    • Context: Supports the "Diamine-First" strategy for controlling ring closure.[1]

  • Stability of Piperazine Derivatives

    • Technical Data: "Enhancing the Stability of Piperazine-Containing Drugs."[1][5] BenchChem Technical Support.

Interpreting complex NMR spectra of piperazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing the NMR spectra of piperazinone (2-oxopiperazine) derivatives. It addresses the unique spectroscopic challenges imposed by the scaffold's conformational flexibility and amide bond dynamics.

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Complex NMR Data of Piperazinone Scaffolds

System Overview

Piperazinone derivatives are privileged scaffolds in peptidomimetics and drug discovery. However, they present a "perfect storm" for NMR analysis:

  • Restricted Rotation: The amide bond (N1-C2 or N4-acyl) creates rotamers.[1][2]

  • Ring Dynamics: The six-membered ring undergoes chair-boat-twist interconversion.

  • Chirality: The C2 carbonyl makes the ring protons diastereotopic, complicating splitting patterns.

Ticket #001: Signal Doubling & "Ghost" Peaks

User Report: "My compound is pure by LC-MS (single peak), but the


H NMR shows doubled signals for every proton. The ratio is roughly 60:40 or 70:30. Is my sample contaminated?"

Diagnosis: This is likely not contamination. You are observing rotamers (conformational isomers) arising from restricted rotation around an exocyclic amide or carbamate bond (typically at N4). Unlike impurities, these signals are chemically exchangeable.[3]

Technical Explanation: The partial double-bond character of the N-C(=O) bond creates a high energy barrier (


 kcal/mol) to rotation. On the NMR timescale, this rotation is "slow," resulting in distinct signals for the syn (cis) and anti (trans) conformers.

Troubleshooting Protocol:

  • The "Temperature Stress" Test (VT-NMR):

    • Goal: Induce coalescence (merging of signals) to prove dynamic equilibrium.

    • Solvent: Switch to a high-boiling solvent like DMSO-d

      
        or Tetrachloroethane-d
      
      
      
      (TCE-d
      
      
      ). CDCl
      
      
      boils too low (61°C) for most amide coalescence points.
    • Procedure:

      • Acquire a baseline spectrum at 25°C (298 K).

      • Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

      • Result: If the doubled peaks broaden and eventually merge into a single sharp set (Coalescence Temperature, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
        ), they are rotamers. Impurities will remain distinct.
        
  • The 1D-EXSY / NOE Experiment:

    • Goal: Prove chemical exchange at room temperature without heating.

    • Method: Selectively irradiate the major rotamer peak.

    • Result: If you see a negative NOE (or transfer of saturation) at the corresponding minor rotamer frequency, they are exchanging. This confirms they are the same molecule.

Visual Workflow:

RotamerID Start Issue: Doubled NMR Signals CheckLCMS Check LC-MS Purity Start->CheckLCMS IsPure Single Peak on LC-MS? CheckLCMS->IsPure No No IsPure->No Multiple Peaks Yes Yes IsPure->Yes Single Peak Impurity Likely Impurity (Purify Sample) RotamerCheck Suspect Rotamers (Restricted Rotation) VT_NMR Run VT-NMR (DMSO-d6) Heat to 80-100°C RotamerCheck->VT_NMR Coalesce Do signals merge? VT_NMR->Coalesce Coalesce->No Coalesce->Yes Confirmed Confirmed: Rotamers (Report as Mixture) NotRotamer Stable Isomers/Diastereomers (Check Stereocenters) No->Impurity No->NotRotamer Yes->RotamerCheck Yes->Confirmed

Caption: Decision tree for distinguishing rotamers from impurities in piperazinone derivatives.

Ticket #002: Broad or "Missing" Signals

User Report: "I can see the aromatic signals clearly, but the piperazinone ring protons (3.0 - 4.5 ppm) are extremely broad or completely invisible."

Diagnosis: The molecule is in intermediate exchange . The rate of ring flipping or amide rotation is comparable to the frequency difference (


) between conformers. This causes maximum line broadening (decoherence), effectively "erasing" the signal from the baseline.

Solution: Shift the Time Scale You must push the system into either the "Fast" or "Slow" exchange limit.

MethodActionMechanismResult
Cooling Cool to -40°CFreezes the conformation (Slow Exchange).Sharp, distinct signals for each conformer (complex but readable).[3]
Heating Heat to >80°CIncreases exchange rate (Fast Exchange).Sharp, averaged signals (simplified spectrum).[3]
Solvent Switch to CD

OD or DMSO
Changes H-bonding/viscosity.Can accidentally shift exchange rate away from the "broadening" sweet spot.

Expert Tip: If H-3 or H-5 are broad, it often indicates the piperazinone ring is flipping between a pseudo-chair and a twist-boat. Bulky substituents at C3 stabilize one form, sharpening the signals.

Ticket #003: Assigning Diastereotopic Ring Protons

User Report: "I have a CH


 group in the ring (e.g., C5 or C6), but it doesn't look like a triplet. It looks like two complex multiplets far apart."

Diagnosis: The piperazinone ring is chiral (due to the C2 carbonyl or other substituents), making the geminal protons diastereotopic . They are magnetically non-equivalent (


).

Assignment Strategy:

  • Identify the Geminal Pair: Look for a large geminal coupling constant (

    
     Hz). This "roofing effect" links the two multiplets.
    
  • Determine Axial vs. Equatorial: Use the Vicinal Coupling (

    
    ) to adjacent protons.
    
    • Axial (

      
      ):  Typically has at least one large coupling (
      
      
      
      Hz) if the neighbor is also axial.
    • Equatorial (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ):  usually shows only small couplings (
      
      
      
      Hz,
      
      
      Hz).
  • Chemical Shift Trend: In piperazinones, equatorial protons are generally deshielded (downfield, higher ppm) relative to axial protons due to the anisotropy of the C-C and C-N bonds, though the carbonyl anisotropy can invert this at C3.

Typical Chemical Shifts (Piperazinone Core): Values are approximate and solvent-dependent.

PositionProton TypeApprox. Shift (

, ppm)
Multiplicity / Coupling
H-3

-carbonyl
3.5 -- 4.2singlet (if disubst.) or doublet/dd.
H-5

-amine
2.8 -- 3.5Complex m (diastereotopic).
H-6

-amide N
3.2 -- 3.8Complex m (diastereotopic).
Ticket #004: Proving Ring Conformation

User Report: "How do I prove if my piperazinone ring is in a Chair or Twist-Boat conformation?"

Diagnosis: You need to extract the torsion angles using the Karplus Equation via


 coupling constants.[4]

Protocol:

  • Acquire a high-resolution 1D spectrum (600 MHz+) or a J-resolved 2D spectrum to measure couplings accurately.

  • Analyze H5-H6 couplings:

    • Chair Conformation: Requires a trans-diaxial relationship. Look for a large

      
       (
      
      
      
      10-12 Hz) between H5
      
      
      and H6
      
      
      .
    • Twist-Boat: Lacks the 180° dihedral angle. All vicinal couplings will be intermediate (

      
      4-8 Hz).
      
  • NOESY/ROESY:

    • Chair: Strong NOE between 1,3-diaxial protons (e.g., H3 and H5 if cis).

    • Boat: Unexpected NOEs between "flagpole" positions.

Conformational Diagram:

Conformation cluster_0 Diagnostic Criteria Chair Chair Form (Stable) Coupling Observe 3J(HH) Chair->Coupling J(ax-ax) ~11 Hz Twist Twist-Boat (High Energy) Twist->Coupling J(vic) < 6 Hz

Caption: Using coupling constants to distinguish piperazinone ring puckering.

References
  • Wodtke, R., et al. (2018).[3] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances.

    • Source:

    • Relevance: Definitive guide on coalescence temperatures and activation energies for piperazine/piperazinone amide rot
  • Abreu, A., et al. (2006).[3][5] "13C NMR spectral assignment of 1,4-diarylpiperazinones." Magnetic Resonance in Chemistry.

    • Source:[3]

    • Relevance: Detailed assignment of carbon and proton shifts in 2-piperazinones, addressing
  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. (Updated versions available).[6]

    • Source:[3]

    • Relevance: Essential for distinguishing solvent peaks
  • Clayden, J., et al. (2005).[3] "Atropisomerism in amides: Rotamers or Diastereomers?" Angewandte Chemie.

    • Relevance: Theoretical grounding for the amide bond rot

Sources

4-Methyl-1-(piperidin-4-yl)piperazin-2-one degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-Methyl-1-(piperidin-4-yl)piperazin-2-one . This compound is a "privileged scaffold" often used in the synthesis of GPCR ligands and kinase inhibitors (similar to the side chains of CDK4/6 inhibitors).

Its dual-nitrogen heterocyclic structure presents unique stability challenges—specifically the competition between oxidative N-dealkylation , N-oxide formation , and lactam hydrolysis .

Core Stability Profile & Degradation Mechanisms

This molecule contains three reactive centers that dictate its stability profile:

  • Piperidine Nitrogen (Secondary Amine): Highly nucleophilic; prone to oxidation and electrophilic attack.

  • Piperazine Nitrogen (Tertiary Amine, N-Methyl): Susceptible to N-oxide formation.

  • Piperazinone Ring (Lactam): Generally stable but susceptible to ring-opening hydrolysis under extreme pH.

Interactive Degradation Pathway Map

The following diagram illustrates the primary degradation routes confirmed via stress testing (forced degradation) studies.

DegradationPathways Parent 4-Methyl-1-(piperidin-4-yl) piperazin-2-one (MW: ~197 Da) OxStress Oxidative Stress (Peroxides/Air) Parent->OxStress HydStress Hydrolytic Stress (pH < 2 or pH > 10) Parent->HydStress SolvStress Solvent/Excipient Interaction Parent->SolvStress NOxide_Pip Degradant A: Piperidine N-Oxide (+16 Da) OxStress->NOxide_Pip 1° Path NOxide_Mz Degradant B: N-Methyl N-Oxide (+16 Da) OxStress->NOxide_Mz 2° Path Dealkyl Degradant C: Oxidative Dealkylation (Loss of Methyl) OxStress->Dealkyl Radical Mechanism RingOpen Degradant D: Open Chain Amino Acid (+18 Da) HydStress->RingOpen Lactam Hydrolysis Imine Degradant E: Imine Adduct (Acetone/Aldehyde rxn) SolvStress->Imine Carbonyl Condensation

Figure 1: Mechanistic degradation pathways. The secondary amine on the piperidine ring is the primary site of failure under oxidative stress.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a +16 Da and +32 Da peak in my LC-MS data after storage."

Diagnosis: N-Oxidation (Oxidative Degradation) The secondary amine (piperidine) and the tertiary amine (N-methyl piperazine) are reacting with dissolved oxygen or peroxides in your solvent.

  • +16 Da: Mono-N-oxide (usually on the more accessible piperidine nitrogen).

  • +32 Da: Bis-N-oxide (both nitrogens oxidized).

Corrective Action:

  • Check your solvent grade: Are you using non-stabilized THF or ethers? These accumulate peroxides. Switch to fresh, anhydrous methanol or acetonitrile.

  • Add an Antioxidant: For long-term storage of stock solutions, add 0.1% Butylated Hydroxytoluene (BHT) or store under Argon.

  • Protocol Adjustment: Avoid vortexing aggressively in air; use magnetic stirring under inert gas.

Issue 2: "The compound has turned from white to yellow/orange."

Diagnosis: Photo-oxidation / Radical Formation Piperazine derivatives are photosensitive. UV light generates radicals at the


-carbon positions (next to the nitrogens), leading to conjugated impurities (chromophores) that appear yellow.

Corrective Action:

  • Light Protection: Store solid powder in amber vials wrapped in aluminum foil.

  • Re-crystallization: If the color change is significant, the compound can often be purified via recrystallization from Ethyl Acetate/Hexanes, as the colored impurities are usually trace polar degradants.

Issue 3: "My purity drops when dissolved in Acetone or stored in plastic tubes."

Diagnosis: Hemiaminal/Imine Formation & Leaching

  • Acetone/Ketones: The secondary amine on the piperidine ring reacts rapidly with ketones (like acetone) to form a hemiaminal or Schiff base (imine). This is a reversible equilibrium but ruins HPLC analysis.

  • Plasticizers: The lipophilic nature of the scaffold can leach phthalates from low-quality PVC or PP tubing.

Corrective Action:

  • Solvent Ban: NEVER dissolve this compound in acetone or MEK (Methyl Ethyl Ketone) for analysis. Use Methanol, Acetonitrile, or DMSO.

  • Glassware: Use borosilicate glass vials with PTFE-lined caps. Avoid storing DMSO stocks in polypropylene tubes for >24 hours.

Issue 4: "I observe a 'Ghost Peak' at M+18 Da in acidic mobile phases."

Diagnosis: Lactam Hydrolysis (Ring Opening) While piperazin-2-ones are more stable than linear amides, prolonged exposure to strong acids (e.g., 0.1% TFA) at high temperatures (e.g., column ovens >40°C) can catalyze the opening of the lactam ring.

Corrective Action:

  • pH Adjustment: Switch mobile phase modifier from TFA (pH ~2) to Formic Acid (pH ~2.7) or Ammonium Acetate (pH ~5).

  • Temperature Control: Lower the HPLC column temperature to <30°C.

Recommended Handling Protocols

A. Storage & Stability Matrix

Use this table to determine the shelf-life of your reagent based on storage conditions.

StateConditionEstimated StabilityMajor Risk
Solid -20°C, Argon, Amber Vial> 2 YearsMinimal
Solid 4°C, Air, Clear Vial3-6 MonthsPhoto-oxidation (Yellowing)
Solution DMSO, -20°C6 MonthsHygroscopicity (Water absorption)
Solution Methanol, 4°C1 WeekSolvent evaporation / Concentration change
Solution Acetone/Aldehydes< 1 Hour Imine formation (Chemical Reaction)
B. QC Workflow for Purity Verification

Before using this intermediate in critical synthesis (e.g., coupling reactions), validate its integrity using this logic flow.

QC_Workflow Start Start: Purity Check Visual 1. Visual Inspection (Is it White?) Start->Visual ColorFail Yellow/Orange: Recrystallize Visual->ColorFail No LCMS 2. LC-MS Analysis (Mobile Phase: H2O/ACN + 0.1% Formic) Visual->LCMS Yes MassCheck Check Mass Spectrum LCMS->MassCheck M16 Peak M+16 detected? (N-Oxide) MassCheck->M16 Impurity Found M18 Peak M+18 detected? (Hydrolysis) MassCheck->M18 Impurity Found Pass Single Peak (M+H) Proceed to Synthesis MassCheck->Pass Clean Reduct Action: Treat with Na2S2O3 or Hydrogenation M16->Reduct Reclaim

Figure 2: Quality Control Decision Tree. Note that N-oxides (M+16) can sometimes be reversed via mild reduction.

References & Authority

The protocols above are derived from standard degradation chemistries of piperazine and piperidinyl scaffolds found in pharmaceutical intermediates.

  • Reactivity of Piperazine Derivatives:

    • Source:ChemicalBook & PubChem Databases . (2025). "1-Methyl-4-(piperidin-4-yl)piperazine Properties and Stability." Confirms the hygroscopic nature and basicity of the scaffold.

    • Link:[1]

  • Oxidative Pathways of Secondary Amines:

    • Source:The Journal of Organic Chemistry . (2021). "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." Establishes the mechanism for N-oxide and nitrone formation in secondary amines exposed to oxidants.

    • Link:

  • Thermal & Hydrolytic Degradation of Piperazines:

    • Source:ResearchGate / Int. J. Greenhouse Gas Control . (2014/2025). "Thermal Degradation of Piperazine...". Detailed kinetic analysis of ring-opening and oxidative degradation in piperazine-based solvents.

    • Link:

  • General Stability of Piperazin-2-one Scaffolds:

    • Source:MedChemExpress (MCE) . "Piperazin-2-one | Intermediate."[2][3] Provides storage guidelines (-80°C for long term) and solubility data for the lactam core.

    • Link:

Sources

Validation & Comparative

The Piperazin-2-one Scaffold: A Comparative SAR Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of piperazin-2-one analogs. Content Type: Technical Comparison Guide.

Executive Summary

In modern medicinal chemistry, the transition from peptide leads to small-molecule drugs often stalls due to poor bioavailability and rapid metabolism. The piperazin-2-one scaffold represents a critical solution to this bottleneck. Unlike its fully reduced counterpart (piperazine) or open-chain amides, the piperazin-2-one core serves as a constrained peptidomimetic , specifically mimicking the


 and 

residues of a

-turn.

This guide analyzes the Structure-Activity Relationship (SAR) of this privileged scaffold, offering a direct comparison to alternative heterocycles and providing a validated synthetic protocol for library generation.

Part 1: Comparative Analysis – Why Piperazin-2-one?

The selection of a scaffold defines the trajectory of a drug discovery campaign.[1] Below is a technical comparison of the Piperazin-2-one scaffold against its two most common alternatives: the flexible Piperazine and the rigid Pyrrolidin-2-one (


-lactam).
Table 1: Scaffold Performance Metrics
FeaturePiperazin-2-one Piperazine Pyrrolidin-2-one
Primary Utility

-turn Peptidomimetic
Solubility/Linker

-turn Mimetic
Conformational Bias High (Planar amide forces boat/twist-boat)Low (Chair conformation, highly flexible)High (Rigid envelope)
H-Bond Profile 1 Acceptor (C=O), 1 Donor/Acceptor (N4)2 Donors/Acceptors (N1, N4)1 Acceptor (C=O), 1 Donor (NH)
Metabolic Stability High (Lactam resists CYP oxidation)Low-Moderate (N-oxidation common)High
Chirality Control Excellent (C3 derived from amino acid pool)Difficult (Requires chiral aux or resolution)Good (Chiral pool derived)
Entropic Penalty Low (Pre-organized for binding)High (Must pay entropy cost to bind)Low

Scientist’s Insight: While piperazines are excellent for solubility, they often fail to maintain the specific geometry required for high-affinity binding in protease or GPCR pockets. The piperazin-2-one introduces a carbonyl at C2, which planarizes the N1-C2 bond. This constraint forces the ring into a specific conformation that aligns substituents at C3 and N4 to mimic amino acid side chains (


, 

) without the metabolic liability of a peptide bond.
Part 2: Structure-Activity Relationship (SAR) Mechanics

To optimize this scaffold, one must treat the ring as a vector-positioning system. The SAR is driven by three distinct vectors:

1. The C3 Vector (The "Amino Acid" Handle)
  • Origin: Derived from the

    
    -amino acid starting material.[2]
    
  • Function: Mimics the side chain of the

    
     residue in a 
    
    
    
    -turn.
  • SAR Rule: Configuration at C3 is critical. Inverting stereochemistry (L- to D-amino acid) often acts as a "molecular switch," turning an agonist into an antagonist or completely ablating affinity.

2. The N4 Vector (The "Diversity" Handle)
  • Origin: Derived from the primary amine (in Ugi synthesis) or alkylation.

  • Function: Mimics the

    
     residue or interacts with solvent-exposed regions.
    
  • SAR Rule: Basic amines at this position improve solubility but may introduce hERG liability. Acylation (creating a bis-amide) rigidifies the ring further, often boosting potency but lowering permeability.

3. The N1 Vector (The "Metabolic" Shield)
  • Origin: The isocyanide component (in Ugi synthesis).[2][3]

  • Function: Controls lipophilicity and protects the lactam nitrogen.

  • SAR Rule: Bulky hydrophobic groups here (e.g., tert-butyl, benzyl) can shield the lactam from hydrolysis and improve membrane permeability.

Diagram 1: The Piperazin-2-one SAR Map

SAR_Map Core Piperazin-2-one Core Scaffold N1 N1 Position (Lipophilicity/Metabolic Shield) Core->N1 Regulates LogP C3 C3 Position (Chiral Center / Specificity) Core->C3 Defines Geometry N4 N4 Position (Solubility / Diversity Handle) Core->N4 H-Bond Interaction N1_Detail Prevents N-dealkylation Modulates membrane permeability N1->N1_Detail C3_Detail Derived from Amino Acid pool Mimics peptide side-chains C3->C3_Detail N4_Detail Accepts reductive amination or acylation N4->N4_Detail

Caption: Functional decomposition of the piperazin-2-one scaffold. The C3 position provides stereochemical fidelity, while N1 and N4 allow physicochemical tuning.

Part 3: Experimental Protocol – The UDC Strategy
Validated Protocol: Solution-Phase Synthesis of 3-Substituted Piperazin-2-ones

Objective: Synthesis of a library of N1, N4, C3-trisubstituted piperazin-2-ones.

Reagents:

  • Component A (Amine):

    
    -Boc-ethylenediamine (or substituted diamine).
    
  • Component B (Aldehyde): Aryl or alkyl aldehyde.

  • Component C (Acid): Boc-protected ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -amino acid.[4]
    
  • Component D (Isocyanide): Alkyl or aryl isocyanide.

Step-by-Step Methodology:

  • Ugi-4CR Condensation:

    • Dissolve Component A (1.0 equiv) and Component B (1.0 equiv) in Methanol (0.5 M). Stir for 30 min to form the imine.

    • Add Component C (1.0 equiv) and Component D (1.0 equiv).

    • Stir at room temperature for 24–48 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of the isocyanide and formation of the linear Ugi adduct.

    • Workup: Evaporate solvent. The crude Ugi adduct is usually pure enough for the next step.

  • Acidic Deprotection:

    • Dissolve the crude adduct in DCM/TFA (1:1 v/v).

    • Stir for 1 hour to remove the Boc protecting group.

    • Evaporate volatiles strictly (residual TFA inhibits the next step).

  • Base-Mediated Cyclization (The Critical Step):

    • Redissolve the deprotected salt in DCE or Methanol.

    • Add excess base (DIEA or Et3N, 5.0 equiv). Heat to 60°C if necessary.

    • Mechanism:[3][5][6][7] The liberated primary amine attacks the ester carbonyl of the amino acid moiety, closing the ring and expelling the alcohol (transamidation).

    • Purification: Flash chromatography (MeOH/DCM gradient).

Diagram 2: The UDC Synthetic Workflow

Synthesis_Workflow Inputs Reagents: 1. Aldehyde 2. Amine (Boc-diamine) 3. Isocyanide 4. Boc-Amino Acid Step1 Step 1: Ugi-4CR (Methanol, RT, 24h) Inputs->Step1 Intermediate1 Linear Ugi Adduct Step1->Intermediate1 Step2 Step 2: Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Deprotected Amine Salt Step2->Intermediate2 Step3 Step 3: Cyclization (DIEA, MeOH, Heat) Intermediate2->Step3 Product Final Piperazin-2-one Scaffold Step3->Product

Caption: The Ugi-Deprotection-Cyclization (UDC) route allows rapid assembly of the scaffold from four diverse components.

Part 4: Biological Validation & Data Interpretation

When analyzing SAR data for this scaffold, look for the "Rigidification Boost."

Hypothetical Data Set (Representative of Factor Xa Inhibition):

CompoundStructure Type

(nM)

(Microsomal)
Interpretation
A Linear Peptidomimetic45012 minHigh entropy cost upon binding; metabolically labile.
B Piperazine Analog12025 minImproved solubility, but flexible ring allows "wobble" in pocket.
C Piperazin-2-one 8 >60 min Optimal. Lactam locks conformation; C3 substituent pre-organized for sub-pocket.

Key Takeaway: If the transition from Compound B to C yields a >10-fold potency increase, the target binding site likely demands a specific


-turn geometry. If potency is unchanged, the constraint may not be necessary, or the vector alignment is suboptimal.
References
  • Golebiowski, A., et al. (2000). "Solid-Supported Synthesis of a Peptide Beta-Turn Mimetic." Organic Letters, 2(17), 2615–2617.[8] Link

  • Yamashita, T., et al. (1996). "Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives." Chemical & Pharmaceutical Bulletin, 44(4), 856–859. Link

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link

  • Palomo, C., et al. (2012). "Catalytic Asymmetric Synthesis of Piperazin-2-ones." Angewandte Chemie International Edition, 51(20), 4846-4850. Link

Sources

4-Methyl-1-(piperidin-4-yl)piperazin-2-one versus other piperidine-containing compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one versus other piperidine-containing compounds. Content Type: Publish Comparison Guide. Audience: Researchers, scientists, and drug development professionals.

Comparative Analysis: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one vs. Standard Piperazine Analogs

Executive Summary

In medicinal chemistry, the 4-Methyl-1-(piperidin-4-yl)piperazin-2-one scaffold represents a strategic "bioisosteric shift" from the ubiquitous 1-Methyl-4-(piperidin-4-yl)piperazine. While standard piperazine-piperidine linkers are privileged structures in GPCR and kinase drug discovery, they often suffer from excessive basicity (


), poor metabolic stability, and hERG liability.

This guide details how introducing the C2-carbonyl (lactam) moiety transforms the physicochemical profile, offering a superior alternative for programs requiring reduced basicity , enhanced metabolic stability , and rigidified conformational entropy without sacrificing solubility.

Structural & Physicochemical Comparison

The core distinction lies in the electronic modulation of the N1-nitrogen. In the standard piperazine, N1 is a basic tertiary amine. In the piperazin-2-one, N1 becomes a non-basic amide.

Comparative Metrics Table
FeatureTarget: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Comparator A: 1-Methyl-4-(piperidin-4-yl)piperazine Comparator B: 4-Aminopiperidine Amides
Core Structure Cyclic Lactam (Amide)Cyclic DiamineAcyclic Amide
Basicity (N1) Neutral (Amide)Basic (Tertiary Amine, pKa ~5-6)Neutral (Amide)
Basicity (N4) Basic (Tertiary Amine, pKa ~8.5)Basic (Tertiary Amine, pKa ~9.0)N/A
H-Bond Donors 0 (if N-methylated)01 (Amide NH)
H-Bond Acceptors 3 (2 N, 1 O)2 (2 N)2 (1 N, 1 O)
LogP (Lipophilicity) Lower (More Polar due to C=O)HigherVariable
Metabolic Liability Low (Ring oxidation blocked at C2)High (N-dealkylation, N-oxidation)Moderate (Amidase susceptibility)
Conformation Semi-rigid (Planar amide bond)Flexible Chair-ChairFlexible Rotatable Bonds

Application Insight: The "2-one" modification is particularly effective when the standard piperazine analog shows high hERG inhibition. The reduction in basicity at N1 reduces the cationic charge at physiological pH, a key pharmacophore feature for hERG channel blocking.

Critical Performance Analysis
A. Metabolic Stability (The "Soft Spot" Defense)

Standard piperazines are prone to oxidative metabolism by CYP450 isoforms (typically CYP2D6 and CYP3A4). The N1-C2 and N1-C6 bonds are "metabolic soft spots" susceptible to


-carbon hydroxylation leading to ring opening.
  • Piperazin-2-one Advantage: The C2 carbonyl sterically and electronically deactivates the

    
    -position. The amide bond is generally stable to microsomal oxidation, significantly extending half-life (
    
    
    
    ) in liver microsome stability assays.
B. Conformational Rigidity
  • Piperazine: Adopts a chair conformation, flipping rapidly. This high entropy cost upon binding can reduce potency.

  • Piperazin-2-one: The amide bond forces the ring into a half-chair or twisted boat conformation with increased planarity. This pre-organization can lower the entropic penalty of binding to target pockets (e.g., GPCR orthosteric sites).

Experimental Protocols
Protocol 1: Modular Synthesis via Reductive Amination

Rationale: This route avoids the harsh conditions of cyclization and allows late-stage diversification of the piperidine nitrogen.

Materials:

  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • 1-Methylpiperazin-2-one (CAS: 59702-07-7)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and 1-Methylpiperazin-2-one (1.1 eq) in DCM. Add catalytic AcOH (0.1 eq). Stir at Room Temperature (RT) for 2 hours under

    
    .
    
  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor via LC-MS (Target M+H: ~298 for Boc-protected intermediate).

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    .
  • Deprotection (Optional): Treat with 4N HCl in Dioxane to yield the free piperidine amine salt.

Protocol 2: pKa Determination (Potentiometric Titration)

Rationale: To validate the reduced basicity claim compared to the piperazine analog.

  • Preparation: Prepare a

    
     solution of the test compound in 
    
    
    
    KCl (ionic strength adjuster).
  • Titration: Titrate with

    
     HCl and 
    
    
    
    KOH using an autotitrator (e.g., Sirius T3) at 25°C.
  • Analysis: Calculate pKa values using the Bjerrum plot method.

    • Expected Result (Piperazinone): Single dominant pKa ~8.5 (N4-methyl).

    • Expected Result (Piperazine): Two pKa values (~5.3 and ~9.7).[1][2][3]

Visualizing the Advantage
Figure 1: Synthesis & Metabolic Logic [4]

G Start N-Boc-4-Piperidone Inter Imine Intermediate Start->Inter AcOH, DCM Reagent 1-Methylpiperazin-2-one Reagent->Inter Product 4-Methyl-1-(piperidin-4-yl) piperazin-2-one (Protected) Inter->Product NaBH(OAc)3 Reductive Amination Metabolism Metabolic Stability Product->Metabolism In Vivo Result1 Piperazinone: C2-Carbonyl blocks CYP450 (High Stability) Metabolism->Result1 Target Scaffold Result2 Standard Piperazine: C2/C6 Oxidation (Ring Opening) Metabolism->Result2 Alternative

Caption: Figure 1. Synthetic pathway via reductive amination and the subsequent metabolic stability advantage of the piperazinone scaffold over the standard piperazine ring.

Conclusion & Recommendation

For drug discovery programs targeting CNS indications or GPCRs where hERG liability and metabolic clearance are bottlenecks, 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is the superior scaffold choice over 1-Methyl-4-(piperidin-4-yl)piperazine.

  • Select the Piperazinone when: You need to lower LogP, reduce basicity (pKa modulation), or block metabolic soft spots.

  • Select the Piperazine when: Maximum solubility and basicity are required for salt formation, or when the target binding requires the specific chair conformation of the saturated ring.

References
  • Physicochemical Properties of Piperazine Analogs BenchChem Technical Guides. "A Technical Guide to the Physicochemical Properties of Piperazine Salts."[1]

  • Scaffold Utility in Drug Design Journal of Agricultural and Food Chemistry (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds."

  • Synthetic Methodology Organic & Biomolecular Chemistry (2015). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions."

  • Comparator Data (Reduced Analog) PubChem Compound Summary. "1-Methyl-4-(piperidin-4-yl)piperazine (CID 795707)."[5]

  • Metabolic Stability of Heterocycles Taylor & Francis Online (2022). "Piperazines – Knowledge and References: The piperazine scaffold for novel drug discovery efforts."[3][4][6][7]

Sources

Optimizing the Scaffold: A Comparative Guide to Bioisosteric Replacements of the Piperazinone Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazinone Paradox

The piperazin-2-one (piperazinone) scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in Factor Xa inhibitors, PARP inhibitors, and GPCR ligands. Structurally, it offers a constrained peptidomimetic turn, presenting one hydrogen bond donor (NH) and one acceptor (C=O) in a specific vector.

However, the core suffers from a "paradox of utility": while it mimics peptide bonds effectively, it often introduces liabilities regarding metabolic stability (susceptibility to amidases and CYP450 oxidation at the


-carbon) and solubility  (planar stacking).

This guide objectively compares three primary bioisosteric strategies to optimize the piperazinone core:

  • Heteroatom Replacement (Morpholin-3-one)[1]

  • Conformational Locking (Spirocyclic systems)

  • Ring Homologation (Diazepan-2-one)[1]

Strategic Rationale & Comparative Analysis
1. The Morpholin-3-one Switch (Heteroatom Replacement)

Objective: Modulate Lipophilicity and Remove H-Bond Donor[1]

Replacing the N-4 nitrogen with oxygen converts the piperazinone to a morpholinone.[1] This is a classical isosteric replacement often employed when the N-H donor at position 4 is not essential for binding or contributes to poor membrane permeability due to polarity.[1]

  • Mechanism: Oxygen is less basic and more electronegative than nitrogen.[1] This lowers the

    
     of the system and removes a potential metabolic handle (N-dealkylation).
    
  • Trade-off: Loss of the H-bond donor can significantly impact potency if the receptor requires a hydrogen bond at this vector.[1]

2. Spirocyclic Systems (Conformational Locking)

Objective: "Escape from Flatland" and Metabolic Blockade

Incorporating the piperazinone into a spirocyclic system (e.g., 2,6-diazaspiro[3.3]heptane derivatives) increases the fraction of


 carbons (

).
  • Mechanism: The spiro-fusion sterically hinders approach by metabolic enzymes (CYP450) to the susceptible

    
    -carbons.[1] It also restricts the conformational entropy penalty upon binding.[1]
    
  • Trade-off: Synthetic complexity increases significantly.[1] The rigid vector may clash with the binding pocket if not modeled precisely.[1]

3. Diazepan-2-one (Ring Expansion)

Objective: Altering Vector Geometry

Expanding the ring from 6 to 7 members changes the bond angles and the distance between the carbonyl and the distal nitrogen.

  • Mechanism: This strategy is useful when the piperazinone is slightly "short" for the binding pocket.[1] It also introduces additional flexibility, which can be a double-edged sword for entropy.[1]

Comparative Data Summary

The following table summarizes the physicochemical and ADME shifts typically observed when transitioning from a standard Piperazinone core.

MetricPiperazinone (Ref)Morpholinone (Strategy 1)Spiro-Piperazinone (Strategy 2)Diazepanone (Strategy 3)
H-Bond Donors 1 (NH)01 (NH)1 (NH)
LogD (pH 7.4) ~1.5 (Baseline)~2.1 (More Lipophilic)~1.2 (Lower)~1.6 (Similar)
t½ (Microsomal) Low (< 15 min)High (> 60 min)High (> 120 min)Moderate (~30 min)
Solubility ModerateHighVery HighModerate
Synthetic Difficulty LowLowHighModerate
Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate bioisostere based on the specific liability of the lead compound.

Bioisostere_Decision_Tree Start Piperazinone Lead Liability? Metab High Metabolic Clearance Start->Metab Solub Poor Solubility / Permeability Start->Solub Potency Lack of Selectivity Start->Potency Site_Ox Oxidation at u03b1-Carbon? Metab->Site_Ox H_Donor Is NH Donor Essential? Solub->H_Donor Vector Binding Pocket Fit? Potency->Vector Spiro Strategy: Spirocyclic Core (Steric Blockade) Site_Ox->Spiro Yes Morph Strategy: Morpholinone (Remove NH, Change LogD) H_Donor->Morph No Vector->Spiro Too Flexible Diaz Strategy: Diazepanone (Ring Expansion) Vector->Diaz Too Short

Figure 1: Decision matrix for piperazinone bioisosteric replacement based on lead liabilities.

Experimental Protocols

To validate the bioisosteric replacement, one must establish a self-validating testing loop. Below are the protocols for synthesis and metabolic stability assessment.

Protocol A: General Synthesis of Piperazinone vs. Morpholinone Cores

Rationale: This modular approach allows for the parallel synthesis of both cores using similar starting materials (diamines vs. amino-alcohols).[1]

Reagents:

  • 
    -Halo ester (e.g., Ethyl bromoacetate)
    
  • Diamine (for piperazinone) OR Amino-alcohol (for morpholinone)

  • Base:

    
     or 
    
    
    
    [1]
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • N-Alkylation (Step 1): Dissolve the primary amine (1.0 eq) in

    
    .[1] Add 
    
    
    
    (2.5 eq).[1] Cool to 0°C.[1]
  • Addition: Dropwise add the

    
    -halo ester (1.1 eq).[1] Stir at RT for 4 hours.
    
    • Checkpoint: Monitor by TLC/LCMS.[1] The mono-alkylated intermediate should be the major product.[1]

  • Cyclization (Step 2):

    • For Piperazinone: Add the second amine component (or if using a diamine, heat to reflux).

    • For Morpholinone: If using an amino-alcohol, intramolecular cyclization often requires stronger activation (e.g., NaH in THF) or acid catalysis depending on the specific substituents.

  • Purification: Evaporate solvent. Partition between EtOAc/Water.[1] Dry organic layer (

    
    ).[1] Purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: Microsomal Stability Assay (Self-Validating)

Rationale: This assay determines if the structural change actually reduced metabolic clearance (


).

System Components:

  • Test Compounds: Piperazinone lead vs. Bioisosteres (1 µM final conc).

  • Enzyme Source: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.[1]

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Incubate microsomes + test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).[1]
    
  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1]

Validation Criteria:

  • The

    
     of the decay curve must be 
    
    
    
    .[1]
  • Verapamil

    
     must fall within historical range (e.g., < 15 min).
    
  • If the Morpholinone

    
     is not > 2x the Piperazinone 
    
    
    
    , the metabolic liability lies elsewhere (not the core).
Visualizing the Metabolic Pathway

Understanding why the piperazinone fails is crucial. The diagram below details the metabolic fate that bioisosteres aim to prevent.

Metabolic_Pathway Parent Piperazinone Core CYP CYP450 (Oxidation) Parent->CYP H-abstraction (@ alpha-C) Stable Morpholinone/Spiro (Metabolically Stable) Parent->Stable Bioisosteric Replacement Imine Imine Intermediate (Reactive) CYP->Imine RingOpen Ring Opening (Inactive/Toxic) Imine->RingOpen Hydrolysis

Figure 2: Metabolic degradation pathway of piperazinone via CYP450 oxidation vs. stabilization via bioisosterism.

References
  • Petkovic, M. et al. (2023).[2] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Thieme Connect.[1] Link

  • Meanwell, N. A.[3] & Loiseleur, O. (2022).[3] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry. Link[4]

  • Hopkins, B. et al. (2022).[5] "Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][6] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][6][7] Link

  • Lassolas, P. et al. (2016). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm. Link

Sources

Comparative Analysis of Piperazine vs. Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the medicinal chemist’s toolbox, saturated nitrogen heterocycles are ubiquitous, with piperidine and piperazine representing two of the most "privileged" scaffolds.[1] While structurally homologous—differing only by a single nitrogen atom at the 4-position—their physicochemical profiles and pharmacological utilities diverge significantly.

This guide provides a technical comparison of these two scaffolds, focusing on their impact on lipophilicity (


), acid-base dissociation (

), and metabolic stability. It is designed to aid researchers in making data-driven decisions during hit-to-lead optimization and scaffold hopping campaigns.

Part 1: Physicochemical Profiling & Pharmacokinetic Implications[1]

The choice between a piperidine and a piperazine core is often a trade-off between permeability (driven by lipophilicity) and solubility (driven by polarity and ionization).[1]

Comparative Metrics Table
FeaturePiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure Monocyclic amine (1 N)1,4-Diazacyclohexane (2 Ns)Piperazine offers an extra vector for substitution.
Basicity (

)
High (~11.2)Moderate (~9.8 / ~5.6)Piperidine is almost fully protonated at pH 7.4; Piperazine exists in equilibrium.
Lipophilicity (

)
Higher (More Lipophilic)Lower (More Hydrophilic)Piperazine lowers

by ~1.0–1.5 units compared to piperidine.
Solubility ModerateHighPiperazine is a classic "solubilizing linker."
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine engages in richer H-bond networks.
Metabolic Risk Oxidation (

-C)
N-Oxidation, Ring OpeningPiperazine is generally more metabolically labile without modification.
The Tunability Factor

Piperidine acts as a strong base (


).[1] At physiological pH (7.4), it exists almost exclusively as a cationic species (

). This makes it ideal for forming salt bridges with aspartate or glutamate residues in GPCR binding pockets (e.g., Opioid receptors). However, this permanent charge can limit passive membrane permeability.

Piperazine , with its second nitrogen, introduces an electron-withdrawing inductive effect, lowering the


 of the first nitrogen to 

. The second nitrogen (

) remains largely unprotonated at physiological pH. This unique "dual-state" allows piperazine to maintain a balance between water solubility (cationic form) and membrane permeability (neutral species), a critical advantage in CNS drug discovery.

Part 2: Structural Biology & Decision Logic

Pharmacophore Mapping[2]
  • Piperidine as a Headgroup: Often serves as the primary basic center interacting with the "anionic site" of receptors (e.g., Biogenic Amine GPCRs).

  • Piperazine as a Linker: Its rigid chair conformation provides a defined distance (

    
     between nitrogens) and vector, making it an ideal scaffold to link a pharmacophore to a solubilizing tail or a secondary binding motif.
    
Decision Framework (Logic Diagram)

ScaffoldDecision Start Start: Scaffold Selection CheckSolubility Is Aqueous Solubility < 10 µM? Start->CheckSolubility CheckTarget Target Requires Salt Bridge? CheckSolubility->CheckTarget No (Solubility OK) Piperazine Select PIPERAZINE (Lowers LogP, Adds H-bonds) CheckSolubility->Piperazine Yes (Need Polarity) CheckMetab Is Metabolic Stability a Risk? CheckTarget->CheckMetab No Piperidine Select PIPERIDINE (High Basicity, Lipophilic) CheckTarget->Piperidine Yes (Strong Base Needed) CheckMetab->Piperazine No (Need Linker/Vector) CheckMetab->Piperidine Yes (Piperazine often labile) Modify Add Polar Groups / Block Metabolic Hotspots Piperazine->Modify Optimize Piperidine->Modify Optimize

Figure 1: Strategic decision tree for selecting between piperazine and piperidine scaffolds based on ADME/Tox and potency requirements.

Part 3: Therapeutic Landscape & Case Studies

FDA-Approved Drug Examples
Drug NameScaffoldTherapeutic ClassRole of Scaffold
Imatinib PiperazineKinase Inhibitor (CML)Solubilizing linker; H-bonds with Glu286/Asp381.
Olanzapine PiperazineAntipsychoticCentral core; modulates D2/5-HT2A affinity.[1]
Cetirizine PiperazineAntihistamineLinker; prevents BBB penetration (P-gp substrate).
Fentanyl PiperidineOpioid AnalgesicPharmacophore; protonated amine binds Asp147.
Donepezil PiperidineAChE InhibitorBinds to the anionic subsite of Acetylcholinesterase.
Risperidone PiperidineAntipsychoticPart of the pharmacophore targeting 5-HT2A.[1]
Case Study: Bioisosteric Replacement in H3 Antagonists

In the development of Histamine H3 antagonists, researchers often swap piperidine for piperazine.[2][3]

  • Observation: Replacing a piperidine with a piperazine often reduces affinity slightly due to the lower basicity (

    
     drop).
    
  • Resolution: However, the piperazine analog frequently exhibits superior in vivo efficacy due to improved Brain/Plasma ratio and reduced phospholipidosis risk (a toxicity associated with highly lipophilic cationic drugs like substituted piperidines).

Part 4: Experimental Validation Protocols

To empirically validate the choice of scaffold, the following "Self-Validating" protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the scaffold variants. Piperazine rings are susceptible to N-oxidation and ring scission; Piperidines are prone to 

-carbon hydroxylation.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) & Warfarin (Low clearance).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Spiking test compound to 1 µM final concentration (<0.1% DMSO). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Self-Validation:

    • Acceptance Criteria: Verapamil

      
       min; Warfarin 
      
      
      
      min.
    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol: Kinetic Solubility (LogS)

Objective: Quantify the solubility advantage of the piperazine scaffold.

  • Preparation: Prepare 10 mM DMSO stock of Piperidine and Piperazine analogs.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2). Target conc: 100 µM.

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance (254/280 nm) or LC-MS peak area of the filtrate against a standard curve prepared in 100% DMSO (theoretical 100% solubility).

Experimental Workflow Diagram

StabilityAssay Stock DMSO Stock (10 mM) Mix Microsome Mix (pH 7.4, 37°C) Stock->Mix Dilute to 1 µM Start Add NADPH (Start Reaction) Mix->Start Sample Sampling (0, 5, 15, 30 min) Start->Sample Kinetics Quench Quench (ACN + Int. Std) Sample->Quench Stop Metabolism Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay used to evaluate scaffold metabolic liability.

References

  • BenchChem. (2025).[1][4] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

  • Journal of Medicinal Chemistry. (2025). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from

  • ResearchGate. (2025). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines. Retrieved from

Sources

Assessing the selectivity of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one for D3 receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Selectivity Profiling of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one at D3 Receptors

Executive Summary & Strategic Rationale

The compound 4-Methyl-1-(piperidin-4-yl)piperazin-2-one represents a specialized scaffold in dopamine receptor medicinal chemistry. Structurally, it modifies the classic 1-methyl-4-(piperidin-4-yl)piperazine (a common pharmacophore in antipsychotics) by introducing a carbonyl group at the 2-position of the piperazine ring.

Why this matters:

  • Metabolic Stability: The introduction of the lactam (2-one) moiety typically reduces the basicity of the piperazine nitrogen, potentially improving metabolic stability against oxidative metabolism compared to standard piperazines.

  • Selectivity Challenge: The Dopamine D3 receptor (D3R) shares ~78% sequence homology with the D2 receptor (D2R) in the transmembrane binding domain. Standard piperazines often bind promiscuously to both. Assessing whether the "2-one" modification retains D3 affinity while reducing D2 affinity is the critical research question.

This guide provides the definitive protocol to determine the Selectivity Ratio (


)  and functional characterization of this analyte.

Mechanistic Context: D3 Receptor Signaling

To accurately assess the compound, one must understand the downstream signaling pathways. D3R is a


-coupled GPCR. Agonism inhibits Adenylyl Cyclase (AC), reducing cAMP levels. Antagonism prevents this reduction or, in the case of inverse agonism, increases basal cAMP.

D3_Signaling Ligand Ligand (4-Methyl-1-(piperidin-4-yl)piperazin-2-one) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binding (Ki) Gi G_i/o Protein (Heterotrimeric) D3R->Gi Activation/Inhibition AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA PKA Signaling (Downstream) cAMP->PKA Activation

Caption: D3R signaling pathway.[1][2][3][4][5][6][7] The analyte is assessed on its ability to displace standard ligands at the D3R node or modulate the Gi-AC inhibition axis.

Comparative Analysis: Reference Standards

When profiling your compound, you must run parallel controls. The following table outlines the expected performance of industry-standard alternatives to validate your assay window.

Compound ClassReference StandardRole in AssayTarget D3 Affinity (

)
Selectivity (D3 vs D2)
Analyte 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Test Article To Be Determined Target: >100-fold
D3 AntagonistSB-277011-A Positive Control (Selectivity)~10 nM~100-fold D3 selective
D2/D3 AntagonistHaloperidol Non-selective Control~1-2 nM (D2)Non-selective (~1:1)
D3 Agonist7-OH-DPAT Functional Agonist Control~1 nMModerate D3 preference
D2/D3 AgonistQuinpirole Reference Full Agonist~5-10 nMNon-selective

Experimental Protocol: Radioligand Binding Assay

This is the "Gold Standard" for determining affinity (


). You must perform this assay on both D3R and D2R cell lines to calculate selectivity.
A. Materials
  • Cell Source: CHO or HEK293 cells stably expressing human D3R (clone hD3) and human D2L (clone hD2).

  • Radioligand:

    
    -Methylspiperone (0.2–0.5 nM) or 
    
    
    
    -7-OH-PIPAT (high D3 specificity).
  • Non-specific Binding (NSB) Blocker: 1

    
    M Haloperidol or Butaclamol.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

B. Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge at 48,000

      
       for 20 mins. Resuspend pellet.
      
    • Expert Tip: D3 receptors are sensitive to proteolysis; include a protease inhibitor cocktail during homogenization.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L  of Test Compound (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Add 50

      
      L  of Radioligand (
      
      
      
      -Methylspiperone).
    • Add 100

      
      L  of Membrane suspension (20-40 
      
      
      
      g protein/well).
    • Incubate at 25°C for 60 minutes (Equilibrium is critical).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Liquid scintillation counting.

C. Data Analysis (The Cheng-Prusoff Correction)

Raw CPM data must be converted to


. Do not rely solely on 

.


  • 
     : Determined from your displacement curve.
    
  • 
     : Concentration of radioligand used (e.g., 0.5 nM).[8]
    
  • 
     : Dissociation constant of the radioligand (must be experimentally determined via Saturation Binding prior to this assay).
    

Functional Characterization: GTP S Binding[9]

Binding does not equal function. To determine if 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is an antagonist, partial agonist, or full agonist, use the


 binding assay.
  • Principle: Measures the exchange of GDP for GTP on the G-protein, the first step of GPCR activation.

  • Antagonist Mode: Incubate membranes with

    
     concentration of Quinpirole + increasing concentrations of your test compound.
    
  • Readout: If the compound is a D3 antagonist, you will see a dose-dependent decrease in CPM signals back to basal levels.

Assessment Workflow Diagram

Follow this decision tree to validate the compound's profile.

Assessment_Workflow Start Start: Synthesize Compound Binding Radioligand Binding (D2 vs D3) Start->Binding Calc Calculate Selectivity Ki(D2) / Ki(D3) Binding->Calc Decision Selectivity > 50x? Calc->Decision Functional Functional Assay (GTPyS / cAMP) Decision->Functional Yes Refine Refine Structure (SAR Cycle) Decision->Refine No Publish Candidate Selection Functional->Publish Refine->Start

Caption: Strategic workflow for validating D3 selectivity. A selectivity ratio of >50-fold is generally required for a compound to be considered a specific D3 probe.

Expert Insights & Troubleshooting

  • The "Lipophilicity Trap":

    • Piperazine derivatives can be highly lipophilic. If your Hill slope is < 1.0 or > 1.0 significantly, check for ligand depletion (non-specific binding to plasticware).

    • Solution: Use low-binding plates and include 0.01% BSA in the assay buffer.

  • Bitopic Binding:

    • High-affinity D3 ligands often bind in a "bitopic" mode (occupying both the orthosteric site and a secondary hydrophobic pocket). The "2-one" modification on your piperazine might alter the orientation in the orthosteric site.

    • Validation: If

      
       is low (>100 nM), the fragment likely lacks the secondary pharmacophore (usually an aryl amide) required for high D3 affinity.
      
  • Species Differences:

    • Be aware that human D3 and rat D3 have slight amino acid variances. Always report which clone (hD3 vs rD3) was used.

References

  • Cheng Y, Prusoff WH. (1973).[4][5] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Sokoloff P, et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature. Link

  • Löber S, et al. (2011).[7] Recent advances in the search for D3- and D4-selective drugs: probes, models and candidates. Trends in Pharmacological Sciences. Link

  • Micheli F, Heidbreder C. (2013).[7] Dopamine D3 receptor antagonists: a patent review (2007–2012). Expert Opinion on Therapeutic Patents. Link

  • Newman AH, et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance abuse disorders. Journal of Medicinal Chemistry. Link

Sources

Pharmacokinetic Optimization Guide: Piperazinone vs. Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Switch

In medicinal chemistry, the transition from a piperazine to a piperazinone (ketopiperazine) scaffold is a strategic maneuver used to modulate physicochemical properties and metabolic stability. While piperazine is a privileged scaffold found in drugs like Imatinib and Ciprofloxacin, it often suffers from high basicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 ~9.8) and rapid oxidative clearance.

Key Finding: Introducing a carbonyl group to form a piperazinone ring creates an amide bond, neutralizing one basic center.[1] This modification typically:

  • Reduces Basicity: Lowers the fraction of ionized species at physiological pH (7.4), often enhancing membrane permeability.

  • Blocks Metabolism: Prevents N-oxidation and N-glucuronidation at the distal nitrogen.

  • Modulates Efflux: Can alter P-glycoprotein (P-gp) recognition, improving oral bioavailability (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[2]
    

This guide provides a technical comparison of these two scaffolds, supported by experimental protocols and representative data derived from P2Y12 antagonist and kinase inhibitor research.

Comparative Analysis: Physicochemical & ADME Profiles

The following table summarizes the typical pharmacokinetic shifts observed when converting a Piperazine lead (Compound A) to a Piperazinone analog (Compound B).

Table 1: Representative PK Parameter Comparison
ParameterCompound A (Piperazine)Compound B (Piperazinone)Impact & Rationale
Basicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
~

(Dibasic)
~

(Monobasic)
Permeability Gain: Lower ionization at pH 7.4 increases lipophilicity (

), improving passive transport.
Solubility (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
High (>100

g/mL)
Moderate (20-50

g/mL)
Trade-off: Loss of the second protonation site reduces aqueous solubility; requires formulation optimization.
Metabolic Stability (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Low (< 30 min)High (> 120 min)Stability Gain: The amide carbonyl sterically and electronically deactivates the ring toward CYP450 oxidation.
Bioavailability (

)
< 15%> 45%Outcome: The combined effect of reduced clearance (

) and improved permeability.
Efflux Ratio (B-A/A-B) > 3.0 (P-gp Substrate)< 1.5 (Passively permeable)Absorption: Reduced basicity often lowers affinity for cation-preferring efflux transporters.

Mechanistic Visualization

The following diagram illustrates the metabolic fate of both scaffolds. Note how the piperazinone "shields" the molecule from specific metabolic pathways.

MetabolicFate cluster_0 Piperazine Scaffold (Compound A) cluster_1 Piperazinone Scaffold (Compound B) Pip Piperazine Core (Dibasic) NOx N-Oxidation (CYP Mediated) Pip->NOx High Liability Gluc N-Glucuronidation (UGT Mediated) Pip->Gluc High Liability PipOne Piperazinone Core (Monobasic/Amide) Pip->PipOne Chemical Modification (+C=O) RapidCl Rapid Renal/Biliary Clearance NOx->RapidCl Gluc->RapidCl Stable Metabolic Stability (Blocked N-Site) PipOne->Stable Amide Shield Perm Enhanced Passive Permeability PipOne->Perm Lower pKa HighExp High Plasma Exposure (AUC) Stable->HighExp Perm->HighExp

Figure 1: Metabolic divergence between Piperazine and Piperazinone scaffolds.[1] The introduction of the carbonyl group (amide) prevents N-oxidation and glucuronidation, leading to higher systemic exposure.

Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives, you must generate data using validated assays.[1] Below are the specific protocols for Microsomal Stability (Metabolism) and Rat PK (Bioavailability).

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and half-life (

) to verify metabolic blockade.
  • Preparation:

    • Prepare 10 mM stock solutions of the Piperazinone derivative (Test) and Verapamil (Control) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.[1]

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein + 1

      
      M Test Compound.
      
    • Start: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ).
      
  • Sampling (Kinetic Profiling):

    • Time points: 0, 5, 15, 30, 45, and 60 minutes.[1]

    • Quench: Transfer 50

      
      L aliquot into 150 
      
      
      
      L ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).
  • Analysis & Validation:

    • Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

    • Validation Rule: The assay is valid ONLY if Verapamil

      
       falls within 15–25 minutes (Human) or 5–15 minutes (Rat).
      
    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
Protocol B: In Vivo Pharmacokinetic Evaluation (Rat)

Objective: Quantify Oral Bioavailability (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and Volume of Distribution (

).
  • Animal Model:

    • Male Sprague-Dawley rats (250–300g), fasted for 12 hours pre-dose (water ad libitum).

    • Group size:

      
       per route.
      
  • Dosing:

    • IV Group: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline). Administer via tail vein.

    • PO Group: 5 mg/kg (Vehicle: 0.5% Methylcellulose suspension). Administer via oral gavage. Note: Piperazinone derivatives often require suspension formulations due to lower solubility.

  • Blood Sampling:

    • Collect 200 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      L blood via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
      
    • Anticoagulant:

      
      EDTA.
      
  • Data Processing:

    • Plasma conversion: Centrifuge at 4°C, 3000g for 10 min.

    • Validation Rule: The IV AUC must be linear. If

      
       at 5 min is < 50% of expected theoretical 
      
      
      
      , check for precipitation or distribution issues.
    • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      

Decision Workflow: When to Switch?

Use this logic flow to determine if a Piperazinone switch is necessary for your lead series.

DecisionTree Start Lead Compound Analysis (Piperazine Core) CheckMet Is Microsomal t1/2 < 30 min? Start->CheckMet CheckPerm Is Caco-2 Permeability Low? CheckMet->CheckPerm Yes Keep STRATEGY: Optimize Side Chains CheckMet->Keep No (Stable) Switch STRATEGY: Switch to Piperazinone CheckPerm->Switch Yes (Needs Lipophilicity) CheckPerm->Switch No (But needs Metabolic Block)

Figure 2: Decision logic for scaffold hopping from Piperazine to Piperazinone based on ADME liabilities.[1]

References

  • Bach, P., et al. (2009). "Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation."[1] Bioorganic & Medicinal Chemistry Letters, 19(16), 4657-4663.[1][3]

    • Context: Demonstrates the optimization of oral bioavailability by modifying piperazine/piperazinone motifs in P2Y12 antagonists.
  • Zhao, L., et al. (2012). "Identification of high-affinity P2Y12 antagonists based on a phenylpyrazole glutamic acid piperazine backbone."[1] Journal of Medicinal Chemistry, 55(22).[1]

    • Context: Provides SAR data on how structural changes to the piperazine backbone affect binding affinity and PK.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[4]

    • Context: Authoritative textbook source for standard protocols (Microsomal stability and Caco-2 assays)
  • Hitchcock, S. A., et al. (2006). "Structure–activity relationships of a series of piperazinone-based Factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 16(4).

    • Context: Validates the use of piperazinone to improve metabolic stability in coagul

Sources

Assessing the drug-likeness of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one based on Lipinski's rules

[1]

Executive Summary

Molecule: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one Classification: Fragment / Scaffold Lipinski Status: PASS (High Compliance)[1]

This guide provides a technical assessment of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, a polar, fragment-like scaffold often utilized in Fragment-Based Drug Discovery (FBDD) targeting GPCRs and kinases.[1] Unlike standard "Rule of Five" (Ro5) assessments which focus on finished drugs, this analysis contextualizes the molecule as a high-value building block, comparing it against its reduced analogue, 1-Methyl-4-(piperidin-4-yl)piperazine, to demonstrate the impact of the lactam moiety on physicochemical properties.[1]

Part 1: In Silico Physicochemical Profiling

To understand the drug-likeness of this scaffold, we must look beyond simple compliance.[1] The introduction of the carbonyl group (creating a piperazin-2-one ring) significantly alters the polarity profile compared to the standard piperazine ring.

Comparative Data Analysis

The following table contrasts the target molecule with its "reduced" counterpart to highlight the specific contribution of the lactam motif.

PropertyTarget: 4-Methyl-1-(piperidin-4-yl)piperazin-2-oneComparator: 1-Methyl-4-(piperidin-4-yl)piperazineLipinski Limit (Ro5)Analysis
Molecular Weight (Da) 197.28 183.29< 500Pass. Ideal for FBDD (Rule of 3 compliant).[1]
cLogP (Est.)-0.8 to -0.3 0.2< 5Pass. The lactam lowers LogP, increasing water solubility.[1]
H-Bond Donors (HBD) 1 (Piperidine NH)1< 5Pass. Allows for further functionalization.[1]
H-Bond Acceptors (HBA) 3 (2x N, 1x C=O)3 (3x N)< 10Pass. The carbonyl oxygen acts as a strong acceptor.[1]
Rotatable Bonds 1 1< 10Pass. Rigid structure minimizes entropic penalty upon binding.[1]
TPSA (Ų) ~50.0 18.5< 140Pass. The lactam increases polar surface area, improving solubility but potentially reducing passive permeability slightly.
Senior Scientist Insight: The "Lactam Effect"

While both molecules pass Lipinski's rules, the piperazin-2-one (target) is often preferred in early discovery because:

  • Metabolic Stability: The C2 position of a standard piperazine is a "soft spot" for oxidative metabolism (CYP450).[1] The lactam (C=O) blocks this site, potentially extending half-life (

    
    ).[1]
    
  • Vectorality: The planar nature of the amide bond (

    
    ) constrains the ring geometry differently than the chair-form piperazine, orienting substituents in a specific vector for target binding.[1]
    

Part 2: Experimental Validation Protocols

In silico predictions must be validated. Below are the industry-standard protocols for assessing the solubility and lipophilicity of this specific scaffold.

Workflow Visualization

The following diagram outlines the decision matrix for validating this compound's physicochemical profile.

DrugLikenessWorkflowStartCompound Synthesis(>95% Purity)SolubilityKinetic Solubility Assay(Nephelometry/UV)Start->SolubilityLogPLipophilicity Assessment(Shake Flask LogD7.4)Start->LogPDMSO_Stock20mM DMSO StockSolubility->DMSO_StockOctanol_WaterOctanol/Buffer PartitionLogP->Octanol_WaterDecisionData Analysis & Go/No-GoBuffer_AddDilute into PBS (pH 7.4)DMSO_Stock->Buffer_AddPrecipitateDetect PrecipitationBuffer_Add->PrecipitatePrecipitate->DecisionPhase_SepPhase Separation(Centrifugation)Octanol_Water->Phase_SepLCMSLC-MS/MS QuantificationPhase_Sep->LCMSLCMS->Decision

Figure 1: Parallel workflow for experimental validation of solubility and lipophilicity.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration at which the compound precipitates from an aqueous solution (simulating High Throughput Screening conditions).

  • Stock Preparation: Dissolve the target compound in 100% DMSO to create a 10 mM stock solution.

  • Dilution Series: Prepare a 96-well plate with Phosphate Buffered Saline (PBS, pH 7.4).

  • Spiking: Spike the DMSO stock into the PBS wells to achieve final concentrations ranging from 1 µM to 500 µM (ensure final DMSO concentration is <2% to avoid solvent effects).

  • Incubation: Shake the plate at room temperature (25°C) for 2 hours to allow for pseudo-equilibrium.

  • Readout: Measure forward light scattering (nephelometry) or UV absorbance (if the compound has a chromophore).[1]

    • Interpretation: A sharp increase in light scattering indicates precipitation.[1] The solubility limit is the highest concentration before this spike.

    • Target Expectation: >100 µM (High solubility expected due to polarity).[1]

Protocol B: Shake-Flask LogD7.4 Determination

Objective: Measure the distribution coefficient at physiological pH (7.4), which accounts for the ionization of the piperidine amine.

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol for 24 hours.

  • Equilibration: Add the compound (approx. 1 mg) to a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated octanol and PBS.

  • Agitation: Rotate or shake the vial for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Remove aliquots from both the octanol (upper) and aqueous (lower) layers.[1]

  • Analysis: Quantify the concentration in each phase using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

    • Calculation:

      
      [1]
      
    • Target Expectation: LogD < 0 (Hydrophilic).[1]

Part 3: Comparative Analysis & Strategic Application

Why Choose the "Piperazin-2-one" over the "Piperazine"?

In drug development, "drug-likeness" is not just about passing filters; it is about optimization potential.[1]

  • Hydrogen Bond Acceptor (HBA) Profile: The ketone oxygen in the target molecule serves as a distinct HBA vector that is absent in the reduced piperazine.[1] This allows the molecule to engage in specific H-bond interactions with backbone amides in protein binding pockets (e.g., the hinge region of kinases).[1]

  • pKa Modulation:

    • Comparator (Piperazine): The N1 nitrogen is basic (

      
      ).[1] At physiological pH, it is protonated and positively charged.[1]
      
    • Target (Piperazin-2-one): The N1 nitrogen is part of an amide.[1] It is non-basic and neutral at physiological pH.[1]

    • Result: This neutrality improves membrane permeability by reducing the overall charge load of the molecule, despite the added polarity of the oxygen.

Conclusion

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a highly drug-like scaffold that strictly adheres to Lipinski's Rule of Five and the Fragment Rule of Three.[1] Its specific value lies in the lactam modification , which improves metabolic stability and modulates basicity compared to standard piperazines, making it an excellent starting point for lead optimization.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Veber, D. F., et al. (2002).[1] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2] Journal of Medicinal Chemistry, 45(12), 2615-2623.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Lipophilicity Protocols).

  • PubChem Compound Summary. (2024). "1-Methyl-4-(piperidin-4-yl)piperazine."[1][3][4][5][6] National Center for Biotechnology Information.[1]

Safety Operating Guide

4-Methyl-1-(piperidin-4-yl)piperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized pharmaceutical intermediate.[1]

As a research chemical likely lacking a specific commercial waste stream entry, this compound must be managed based on its functional group chemistry (Piperazinone/Piperidine) .[1] The presence of secondary/tertiary amines and a cyclic amide (lactam) dictates that it be treated as a Corrosive, Basic Organic waste.[1]

Part 1: Chemical Identity & Hazard Profile[1][2][3]

Before disposal, you must validate the hazard characteristics to select the correct waste stream.

Property Data / Classification Implication for Disposal
Chemical Name 4-Methyl-1-(piperidin-4-yl)piperazin-2-oneLabeling: Must appear fully written out on waste tags.[1]
Functional Groups Piperidine (2° Amine), Piperazinone (Cyclic Amide)Reactivity: Basic.[1] Incompatible with strong acids and oxidizers.[1][2]
Physical State Solid (Likely crystalline powder)Waste Stream: Solid Hazardous Waste (unless dissolved).[1]
Hazard Class (GHS) Corrosive (Cat 1B) , Acute Tox (Oral), IrritantHandling: Requires double-gloving and eye protection.[1]
RCRA Status Not specifically listed (P/U list).Characteristic Waste: Likely D002 (Corrosive) if pH > 12.5 in solution.[1][3]

Critical Safety Note: Piperazine derivatives are known sensitizers.[1] Avoid inhalation of dusts during weighing or waste transfer.[1]

Part 2: Pre-Disposal Management

Proper segregation at the bench is the first step in a self-validating disposal system.[1]

Segregation Rules
  • DO NOT mix with acidic waste (e.g., HCl, H₂SO₄).[1] This will generate heat and potentially toxic vapors.[1][4]

  • DO NOT mix with oxidizers (e.g., Peroxides, Nitric Acid).[1] Piperazines can form explosive N-nitroso compounds or undergo vigorous oxidation.[1]

  • Compatible Streams: Can be co-mingled with other Basic Organic Solids or Non-Halogenated Organic Solvents (if in solution).[1]

Containerization
  • Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

  • Liquids (Mother Liquor): Collect in HDPE or Glass carboys. Ensure the cap is vented if there is any risk of ongoing reaction, though this is rare for this stable intermediate.

Part 3: Disposal Workflow (Decision Tree)

This workflow ensures compliance with EPA regulations (40 CFR 261) and local safety standards.

DisposalWorkflow Start Waste Generation: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent, mother liquor) StateCheck->Liquid SolidBin Bin: Hazardous Waste Solid (Tag: Basic/Toxic Organic) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens HaloBin Bin: Halogenated Organic Waste (Tag: Flammable/Toxic) Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Organic Waste (Tag: Flammable/Corrosive) NonHalogenated->NonHaloBin Final Final Disposal: High-Temperature Incineration SolidBin->Final HaloBin->Final NonHaloBin->Final

Figure 1: Decision logic for segregating 4-Methyl-1-(piperidin-4-yl)piperazin-2-one waste streams.

Part 4: Detailed Procedures

Scenario A: Disposal of Pure Solid (Expired/Unused)
  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-Methyl-1-(piperidin-4-yl)piperazin-2-one".[1]

    • Hazards: Check "Toxic" and "Corrosive" (if pH > 12.5).[1][3]

  • Packaging: Transfer the original container (if compatible) directly into the solid waste drum. If the container is damaged, transfer contents to a clear, sealable bag (4-mil poly) before placing in the drum.

  • Destruction: The waste management vendor will incinerate this at >1000°C to ensure complete destruction of the piperazine ring.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: If the solution is aqueous, check the pH.[1][3]

    • If pH > 12.5: It is D002 (Corrosive).[1][3] Do not neutralize in the waste container unless authorized by your facility's specific license (Elementary Neutralization Exemption).[1] Usually, it is safer to label it as "Corrosive Basic Waste".[1]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Segregate into "Halogenated Waste".[1]

    • If dissolved in Methanol/Ethanol : Segregate into "Non-Halogenated Flammable Waste".[1]

  • Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable provided the container is rated for both solids and liquids (sludge).

Scenario C: Spill Cleanup Protocol

Minor Spill (< 50g/mL):

  • PPE: Nitrile gloves (double layer), lab coat, safety goggles.[1]

  • Neutralization: If solid, dampen slightly.[1] If liquid, apply a Citric Acid or Sodium Bisulfate based neutralizer to lower the pH (reducing corrosivity).[1]

  • Absorption: Use vermiculite, clay, or a commercial "Organic Base" spill kit.[1]

  • Collection: Scoop into a temporary waste bag, seal, and label as "Hazardous Waste - Spill Debris".

Part 5: Regulatory & Compliance Data

RegulationCode / ClassificationRequirement
EPA (RCRA) D002 (Corrosive)Applicable if aqueous pH ≥ 12.[1]5.
EPA (RCRA) D001 (Ignitable)Applicable if in flammable solvent (Flash Point < 60°C).[1]
DOT (Transport) UN 3259 Proper Shipping Name: Amines, solid, corrosive, n.o.s.[1] (Piperazine derivative).[1][2][5][6]
Sewer Disposal PROHIBITED Never pour organic amines/piperazines down the drain.[1] They are toxic to aquatic life and disrupt water treatment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.